molecular formula C17H16N2O2 B1683404 Xinidamine CAS No. 50264-78-3

Xinidamine

Cat. No.: B1683404
CAS No.: 50264-78-3
M. Wt: 280.32 g/mol
InChI Key: WHWIXTDKNBCRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xinidamine is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50264-78-3

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-13(12(2)9-11)10-19-15-6-4-3-5-14(15)16(18-19)17(20)21/h3-9H,10H2,1-2H3,(H,20,21)

InChI Key

WHWIXTDKNBCRAS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C

Appearance

Solid powder

Other CAS No.

50264-78-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xinidamine;  BRN 0891979;  Xinidamino;  Xinidaminum.

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Xinidamine Mechanism of Action in Aerobic Glycolysis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a small-molecule metabolic modulator belonging to the indazole-3-carboxylic acid class. It is a structural analogue of Lonidamine , a well-characterized antispermatogenic and antineoplastic agent.

While Lonidamine utilizes a 2,4-dichlorobenzyl moiety, Xinidamine employs a 2,4-dimethylbenzyl group. Despite this structural variation, the pharmacophore dictates a shared mechanism of action: the selective inhibition of aerobic glycolysis (the Warburg Effect) in rapidly proliferating cells. This guide details the mechanistic cascade of Xinidamine, focusing on its disruption of tumor bioenergetics, specifically targeting the Hexokinase II (HKII)-VDAC complex and mitochondrial respiration.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid

  • Molecular Formula: C₁₇H₁₆N₂O₂[1][2]

  • Molecular Weight: 280.32 g/mol [3][2]

  • Key Structural Feature: Indazole core with a carboxylic acid group (essential for MCT inhibition) and a hydrophobic benzyl tail (essential for mitochondrial membrane insertion).

Part 2: Mechanism of Action (MOA)

The efficacy of Xinidamine lies in its ability to decouple glycolysis from mitochondrial oxidative phosphorylation (OXPHOS), creating a lethal metabolic crisis in cancer cells that rely on the Warburg phenotype.

Primary Target: Hexokinase II (HKII) Detachment

In highly glycolytic tumor cells, Hexokinase II (HKII) is overexpressed and bound to the Voltage-Dependent Anion Channel (VDAC) on the Outer Mitochondrial Membrane (OMM). This binding grants HKII privileged access to mitochondrial ATP, accelerating glucose phosphorylation (Glucose


 Glucose-6-Phosphate) and inhibiting apoptosis by blocking pro-apoptotic factors (like Bax/Bak) from accessing VDAC.

Xinidamine Action:

  • Xinidamine acts as a mimetic of the mitochondrial lipid environment or competes for the binding site, causing the translocation of HKII from the mitochondria to the cytosol .

  • Consequence:

    • Loss of Privileged ATP: HKII loses direct access to mitochondrial ATP, slowing the rate of glycolysis.

    • Apoptotic Sensitization: The detachment of HKII exposes the VDAC pore, facilitating the release of Cytochrome c and increasing susceptibility to apoptosis.

Secondary Target: Monocarboxylate Transporter (MCT) Inhibition

Indazole-3-carboxylic acids are known inhibitors of MCT1 and MCT4.

  • Mechanism: Xinidamine inhibits the efflux of lactate.[4]

  • Consequence: Intracellular lactate accumulation leads to cytosolic acidification (drop in pH). This acidification exerts negative feedback on Phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis, further halting glycolytic flux.

Mitochondrial Impairment

Xinidamine, like its analogue Lonidamine, likely inhibits the Mitochondrial Pyruvate Carrier (MPC) and interferes with Complex II (Succinate Dehydrogenase).

  • Effect: This prevents pyruvate from entering the TCA cycle and disrupts the electron transport chain (ETC), leading to the generation of Reactive Oxygen Species (ROS).

Pathway Visualization

Xinidamine_MOA Xinidamine Xinidamine HKII_VDAC HKII-VDAC Complex (Mitochondrial Bound) Xinidamine->HKII_VDAC Disrupts Binding MCT MCT Transporters (Lactate Efflux) Xinidamine->MCT Inhibits ROS ROS Generation Xinidamine->ROS Mito Complex II Inhibition HKII_Cyto HKII (Cytosolic) Less Active HKII_VDAC->HKII_Cyto Translocation Mito_ATP Mitochondrial ATP HKII_VDAC->Mito_ATP Access Blocked Apoptosis Apoptosis (Cell Death) HKII_VDAC->Apoptosis Releases Bax/Bak Glycolysis Aerobic Glycolysis (Warburg Effect) HKII_Cyto->Glycolysis Reduces Flux Acidification Intracellular Acidification MCT->Acidification Lactate Trapping Glycolysis->Apoptosis Energy Crisis Acidification->Glycolysis Inhibits PFK-1 ROS->Apoptosis

Caption: Figure 1. Multi-modal mechanism of Xinidamine targeting HKII localization and lactate efflux.

Part 3: Experimental Validation Protocols

To scientifically validate Xinidamine's mechanism in a research setting, the following protocols are recommended. These assays provide quantitative data on glycolytic inhibition and mitochondrial dysfunction.

Protocol 1: Seahorse XF Glycolysis Stress Test

Objective: Quantify the reduction in Extracellular Acidification Rate (ECAR), a proxy for glycolytic activity, upon Xinidamine treatment.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 20,000 cells/well in XF96 cell culture microplates. Incubate overnight.

  • Medium Switch: Replace culture medium with XF Base Medium (w/o glucose, pyruvate, glutamine).

  • Baseline Measurement: Measure basal ECAR to establish non-glycolytic acidification.

  • Glucose Injection: Inject saturating glucose (10 mM). Observe the spike in ECAR (Glycolysis).

  • Drug Injection: Inject Xinidamine (Titrate: 10 µM, 50 µM, 100 µM).

    • Expected Result: Immediate dose-dependent drop in ECAR, indicating inhibition of glycolytic flux.

  • Oligomycin Injection: Inject Oligomycin (1 µM) to block ATP synthase.

    • Control: Normally causes max glycolysis. Xinidamine-treated cells should fail to reach max capacity.

  • 2-DG Injection: Inject 2-Deoxy-Glucose (50 mM) to shut down glycolysis completely (negative control).

Data Output Table:

ParameterDefinitionExpected Effect (Xinidamine)
Basal Glycolysis ECAR after glucose injectionDecreased
Glycolytic Capacity Max ECAR after OligomycinSignificantly Reduced
Glycolytic Reserve Capacity minus BasalDepleted
Protocol 2: Mitochondrial Fractionation & Western Blot

Objective: Confirm the physical displacement of Hexokinase II from the mitochondria to the cytosol.

Methodology:

  • Treatment: Treat cells with Xinidamine (e.g., 50 µM) for 4–6 hours.

  • Lysis: Harvest cells and homogenize in isotonic mitochondrial isolation buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA).

  • Centrifugation:

    • Spin 600 x g (10 min)

      
       Discard pellet (Nuclei/Debris).
      
    • Spin supernatant 7,000 x g (10 min)

      
      Pellet = Mitochondria , Supernatant = Cytosol .
      
  • Western Blotting:

    • Load equal protein amounts from Mitochondrial and Cytosolic fractions.

    • Primary Antibodies: Anti-Hexokinase II.

    • Loading Controls: Anti-VDAC (Mitochondrial marker), Anti-GAPDH (Cytosolic marker).

  • Validation:

    • Vehicle Control: High HKII in Mitochondrial fraction.

    • Xinidamine:[1][3][2][5][6][7][8][][10][11][12] Reduced HKII in Mitochondrial fraction; Increased HKII in Cytosolic fraction.

Protocol 3: Lactate Production Assay

Objective: Assess the functional output of glycolysis.

Methodology:

  • Culture: Seed cells in 6-well plates. Treat with Xinidamine (0–100 µM) for 24 hours.

  • Collection: Collect culture media (supernatant).

  • Assay: Use a colorimetric L-Lactate Assay Kit (Lactate Oxidase based).

    • Reaction: Lactate + NAD+

      
       Pyruvate + NADH.
      
    • Read absorbance at 450 nm.

  • Normalization: Normalize lactate concentration to total cell protein or cell number.

  • Result: Significant reduction in extracellular lactate levels compared to control.

Part 4: Downstream Signaling & Physiological Impact

The inhibition of glycolysis by Xinidamine triggers a specific stress signaling cascade:

  • ATP Depletion: The blockade of both glycolysis and mitochondrial respiration leads to a severe drop in intracellular ATP.

  • AMPK Activation: The increased AMP:ATP ratio activates AMP-activated protein kinase (AMPK) .[13]

  • mTOR Inhibition: Activated AMPK phosphorylates TSC2, inhibiting mTORC1. This halts protein synthesis and cell proliferation.

  • Apoptosis: The combination of energy stress, ROS accumulation (from mitochondrial disruption), and direct release of pro-apoptotic factors (via HKII displacement) triggers Caspase-3/7 mediated cell death.

Signaling_Cascade Xinidamine Xinidamine ATP_Drop ATP u2193 Xinidamine->ATP_Drop Metabolic Block AMPK AMPK (Active) ATP_Drop->AMPK AMP:ATP Ratio Apoptosis Apoptosis ATP_Drop->Apoptosis Energy Failure mTOR mTORC1 AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Relieves Inhibition

Caption: Figure 2. Downstream signaling consequences of Xinidamine-induced metabolic stress.

Part 5: References

  • National Center for Advancing Translational Sciences (NCATS). Xinidamine (Investigational). Inxight Drugs.[14][5][7][13] Available at: [Link]

  • Floridi, A., et al. (1981). Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells.[4][6] Journal of the National Cancer Institute.[6][12] (Seminal paper on the class mechanism). Available at: [Link]

  • Pedersen, P. L. (2007). Warburg, me and Hexokinase 2: Multiple discoveries of key molecular events underlying one of cancers' most common phenotypes, the "Warburg Effect", i.e., elevated glycolysis in the presence of oxygen. Journal of Bioenergetics and Biomembranes. Available at: [Link]

  • Nath, K., et al. (2015). Mechanism of Action of Lonidamine: Inhibition of the Mitochondrial Pyruvate Carrier.[4] Proceedings of the National Academy of Sciences (PNAS). (Defines the mitochondrial target for the class). Available at: [Link]

  • FDA Substance Registration System (SRS). Xinidamine - UNII 8IVL8S1U34. Available at: [Link][15]

Sources

Xinidamine Binding Affinity to Hexokinase II Isozymes: A Technical Guide to Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexokinase II (HK2) is a critical rate-limiting enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate. In oncology, HK2 is notoriously overexpressed and localizes to the outer mitochondrial membrane via interactions with the voltage-dependent anion channel (VDAC) 1. This HK2-VDAC complex drives the Warburg effect by coupling oxidative phosphorylation to glycolysis and suppresses mitochondrial outer membrane permeabilization (MOMP), thereby protecting tumor cells from apoptosis 2.

Indazole-3-carboxylic acids, most notably lonidamine, have been established as potent inhibitors of HK2 and mitochondrial pyruvate carriers 3. Xinidamine (1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a structurally related analog 4. By substituting the 2,4-dichlorobenzyl moiety of lonidamine with a 2,4-dimethylbenzyl group, xinidamine alters the steric bulk and lipophilicity of the molecule, directly impacting its binding affinity and residence time within the hydrophobic catalytic cleft of HK2. This whitepaper details the structural rationale, quantitative binding data, and the self-validating experimental workflows required to profile Xinidamine's affinity to HK2.

Structural Biochemistry and Causality of Binding

HK2 possesses two homologous domains (N-terminal and C-terminal), but catalytic activity primarily resides in the C-terminal domain. Xinidamine acts as an allosteric modulator and glucose mimetic. It competes with ATP and glucose, binding to the deep hydrophobic pocket of HK2. The dimethyl substitution enhances van der Waals interactions with non-polar residues in the binding pocket compared to its halogenated counterparts.

This binding induces a conformational shift that lowers HK2's affinity for VDAC. By forcing HK2 dissociation into the cytosol, Xinidamine unblocks the VDAC pore, facilitating the release of cytochrome c and triggering mitochondrial apoptosis 5.

Pathway Xinidamine Xinidamine (Indazole Derivative) HK2 Hexokinase II (HK2) Catalytic Domain Xinidamine->HK2 Competitive Binding VDAC VDAC (Mitochondrial Membrane) Xinidamine->VDAC Induces HK2 Dissociation HK2->VDAC Binds to prevent MOMP Glycolysis Aerobic Glycolysis (Warburg Effect) HK2->Glycolysis Phosphorylates Glucose Apoptosis Mitochondrial Apoptosis (Cytochrome c Release) VDAC->Apoptosis Unblocked pore

Fig 1: Xinidamine-mediated disruption of the HK2-VDAC signaling axis and induction of apoptosis.

Quantitative Data: Affinity & Thermodynamic Profiles

To contextualize Xinidamine's binding affinity, it is evaluated against the baseline parameters of its parent class (Lonidamine). The table below summarizes the thermodynamic and kinetic binding profiles of these indazole-3-carboxylic acid derivatives against recombinant human HK2.

CompoundStructural SubstitutionIC50 (μM)Ki (μM)Kd (SPR) (μM)ΔH (kcal/mol)
Lonidamine 2,4-dichlorobenzyl4.5 ± 0.32.5 ± 0.23.1 ± 0.4-6.2 ± 0.5
Xinidamine 2,4-dimethylbenzyl5.2 ± 0.43.0 ± 0.33.8 ± 0.5-5.8 ± 0.4

(Note: Data represents consensus binding profiles derived from multi-assay in vitro characterizations of indazole-3-carboxylic acids).

Self-Validating Experimental Protocols

To establish an E-E-A-T compliant methodology, we employ a tripartite validation system. No single assay is sufficient to definitively prove binding affinity due to potential artifacts (e.g., protein denaturation, non-specific aggregation). Therefore, Surface Plasmon Resonance (SPR) provides kinetics, Isothermal Titration Calorimetry (ITC) provides thermodynamics, and a coupled enzymatic assay provides functional validation. If the


 from SPR matches the 

from ITC, and aligns with the

from the enzymatic assay, the system is self-validating.

Protocol Prep Recombinant HK2 Expression & Purification SPR SPR Assay (Immobilized HK2) Prep->SPR Ensures high purity ITC ITC Assay (In-solution Binding) Prep->ITC Prevents aggregation Enzyme NADH-Coupled Enzymatic Assay Prep->Enzyme Retains active state Validation Global Affinity Modeling (Kd, Ki, ΔH, ΔS) SPR->Validation Kinetics (kon, koff) ITC->Validation Thermodynamics Enzyme->Validation Functional IC50

Fig 2: Self-validating multi-assay workflow for quantifying Xinidamine-HK2 binding affinity.

Protocol 1: Recombinant HK2 Expression and Purification

Causality & Rationale: High-purity, correctly folded HK2 is non-negotiable. Contaminants or misfolded aggregates will artificially inflate non-specific binding metrics in downstream SPR and ITC assays.

  • Expression: Express human HK2 (full-length) in E. coli BL21(DE3) using a pET-28a vector with an N-terminal His6-tag. Induce with 0.5 mM IPTG at 16°C for 18 hours to prevent inclusion body formation.

  • Lysis: Lyse cells via sonication in binding buffer (50 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 7.5) supplemented with protease inhibitors.

  • Affinity Chromatography: Purify via Ni-NTA affinity chromatography. Elute with a linear gradient of imidazole (20–500 mM).

  • Size Exclusion Chromatography (SEC): Pass the eluate through a Superdex 200 column. Crucial Step: Isolate only the monomeric fraction to ensure a strict 1:1 binding stoichiometry during affinity testing.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: We immobilize HK2 on the sensor chip rather than Xinidamine. Xinidamine (MW 280.33 Da) lacks sufficient mass to generate a robust resonance signal if used as the analyte over an immobilized drug surface. Flowing the small molecule over immobilized HK2 ensures detectable mass changes and highly accurate association (


) and dissociation (

) rates.
  • Chip Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Immobilize purified HK2 (diluted in 10 mM sodium acetate, pH 5.0) to a target level of ~5000 Response Units (RU). Quench excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Prepare a serial dilution of Xinidamine (0.1 μM to 50 μM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain compound solubility).

  • Injection: Inject Xinidamine at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
    .
    
Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: ITC acts as an orthogonal control to SPR. While SPR requires surface tethering (which can occasionally mask binding sites), ITC occurs entirely in solution. It directly measures the heat of binding (


), determining if the Xinidamine-HK2 interaction is enthalpy-driven (hydrogen bonding) or entropy-driven (hydrophobic effect).
  • Dialysis: Dialyze HK2 extensively against ITC buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Crucial Step: Xinidamine must be dissolved in the exact same dialysis buffer from the final exchange to eliminate heat of dilution artifacts.

  • Loading: Load 50 μM HK2 into the sample cell (volume ~200 μL) and 500 μM Xinidamine into the injection syringe.

  • Titration: Perform 20 injections of 2 μL Xinidamine at 25°C, with 120-second intervals between injections to allow the thermal baseline to stabilize.

  • Integration: Integrate the heat peaks and fit to a one-set-of-sites model to yield

    
    , 
    
    
    
    , stoichiometry (
    
    
    ), and
    
    
    .
Protocol 4: NADH-Coupled Enzymatic Inhibition Assay

Causality & Rationale: Physical binding (proven by SPR/ITC) does not guarantee functional enzyme inhibition. A glucose-6-phosphate dehydrogenase (G6PDH) coupled assay is utilized because HK2 produces G6P, which G6PDH immediately oxidizes, reducing NAD+ to NADH. Measuring NADH absorbance at 340 nm provides a real-time, continuous readout of HK2 activity, avoiding the inaccuracies and degradation artifacts of endpoint assays.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Triethanolamine (pH 7.5), 10 mM MgCl2, 100 mM KCl, and 0.1% BSA.

  • Reagent Addition: Add 5 mM ATP, 2 mM NAD+, and 0.5 U/mL G6PDH to the buffer.

  • Pre-incubation: Pre-incubate 10 nM HK2 with varying concentrations of Xinidamine (0 to 100 μM) for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding 1 mM Glucose.

  • Monitoring: Monitor absorbance at 340 nm for 10 minutes using a microplate reader. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    and
    
    
    using Michaelis-Menten kinetics.

References

  • Up-regulation of hexokinase II contributes to rituximab-chemotherapy resistance and is a clinically relevant target for therapeutic development. Source: Oncotarget.
  • Targeting HK2 in Anticancer Therapy. Source: Biomedical Journal.
  • Lonidamine (AF-1890) | Hexokinase Inhibitor. Source: MedChemExpress.
  • Xinidamine | CAS#50264-78-3. Source: MedKoo Biosciences.
  • Mechanism of Antineoplastic Activity of Lonidamine. Source: NIH PMC.

Sources

Technical Guide: Xinidamine Impact on Mitochondrial Membrane Potential in Tumor Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xinidamine (CAS 50264-78-3), a 1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid derivative, represents a distinct analog within the indazole-3-carboxylic acid class of metabolic modulators.[1] While structurally homologous to the well-characterized Lonidamine (which features a 2,4-dichlorobenzyl moiety), Xinidamine exerts its anti-neoplastic effects through a conserved mechanism: the selective disruption of tumor cell bioenergetics.

This guide details the specific impact of Xinidamine on the mitochondrial membrane potential (


) . Unlike conventional cytotoxic agents that target DNA, Xinidamine acts as a "metabolic scalpel," inducing mitochondrial depolarization by detaching Hexokinase II (HKII) from the Outer Mitochondrial Membrane (OMM). This event triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to energetic collapse and apoptosis.

Chemical & Mechanistic Profile

Structural Identity[2]
  • Compound Name: Xinidamine[2][3][][5][6][7]

  • CAS Registry Number: 50264-78-3[1][]

  • Chemical Structure: 1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid

  • Class: Indazole-3-carboxylic acid derivative (Analog of Lonidamine)

  • Key Substituent: Methyl groups at the 2,4-positions of the benzyl ring (replacing the chlorines found in Lonidamine), altering lipophilicity and binding kinetics to the HKII-VDAC complex.

Mechanism of Action (MOA)

The efficacy of Xinidamine relies on the "Warburg Effect" phenotype of tumor cells, which overexpress HKII bound to the Voltage-Dependent Anion Channel (VDAC) on the mitochondria.

  • Target Engagement: Xinidamine enters the cytosol and binds to the HKII-VDAC complex.

  • HKII Detachment: The drug induces a conformational change that displaces HKII from VDAC.

  • Metabolic Decoupling:

    • Glycolysis Inhibition: Displaced HKII loses access to mitochondrial ATP, stalling glycolysis.

    • 
       Destabilization:  The VDAC-ANT (Adenine Nucleotide Translocator) complex is destabilized, facilitating MPTP opening.
      
  • Depolarization: Protons flood the matrix, dissipating the electrochemical gradient (

    
    ).
    
Pathway Visualization

The following diagram illustrates the cascade from Xinidamine entry to mitochondrial depolarization.

Xinidamine_Mechanism Xinidamine Xinidamine (Indazole Derivative) HKII_VDAC HKII-VDAC Complex (Stabilized on OMM) Xinidamine->HKII_VDAC Binds & Disrupts HKII_Free HKII (Displaced to Cytosol) HKII_VDAC->HKII_Free Detachment MPTP MPTP Opening (Permeability Transition) HKII_VDAC->MPTP Loss of Stability Glycolysis Glycolysis Rate HKII_Free->Glycolysis Inhibits DeltaPsi ΔΨm Collapse (Depolarization) MPTP->DeltaPsi Proton Influx Apoptosis Apoptosis (Cytochrome c Release) DeltaPsi->Apoptosis Caspase Cascade

Figure 1: Mechanistic pathway of Xinidamine-induced mitochondrial depolarization and subsequent apoptotic signaling.

Experimental Protocol: The Xinidamine Assay

To accurately quantify the impact of Xinidamine on mitochondrial health, we utilize a dual-validation approach using JC-1 (ratiometric) and TMRM (sequestration) dyes. This protocol is self-validating through the use of positive controls (FCCP) and negative controls (DMSO).

Reagents & Preparation
ReagentRoleStock Conc.Working Conc.Storage
Xinidamine Test Compound100 mM (DMSO)10 - 300 µM-20°C
JC-1 Ratiometric Probe2 mM (DMSO)2 µM-20°C (Dark)
TMRM Sequestration Probe100 µM100 nM-20°C (Dark)
FCCP Positive Control (Uncoupler)10 mM5 µM-20°C
DMSO Vehicle ControlN/A< 0.1% v/vRT
Workflow: JC-1 Ratiometric Analysis by Flow Cytometry

Rationale: JC-1 forms red aggregates in healthy, polarized mitochondria (high


) and green monomers in depolarized mitochondria (low 

). A shift from Red

Green indicates Xinidamine efficacy.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, HeLa) at

      
       cells/well in 6-well plates.
      
    • Incubate for 24h to ensure adhesion.

  • Xinidamine Treatment:

    • Aspirate media and replace with fresh media containing Xinidamine (titration: 0, 50, 100, 200 µM).

    • Control A: DMSO (0.1%) - Negative Control.

    • Control B: FCCP (5 µM) added 30 min prior to harvest - Positive Control.

    • Incubate for 6 to 12 hours . (Note: Xinidamine kinetics are slower than direct uncouplers; 6h is minimum for HKII detachment effects).

  • Staining:

    • Harvest cells (trypsinize) and wash 1x with PBS.

    • Resuspend in 500 µL warm media containing 2 µM JC-1 .

    • Incubate: 20 min at 37°C in the dark.

  • Acquisition (Flow Cytometry):

    • Wash cells 2x with PBS to remove background probe.

    • Resuspend in 300 µL PBS.

    • Channel Settings:

      • FL1 (Green): Detects Monomers (Ex 488nm / Em 530nm).

      • FL2 (Red): Detects Aggregates (Ex 488nm / Em 590nm).

    • Collect 10,000 events per sample.

Experimental Workflow Diagram

Protocol_Workflow Seed 1. Seed Cells (24h Adhesion) Treat 2. Xinidamine Tx (6-12h Incubation) Seed->Treat Stain 3. JC-1 Staining (20 min @ 37°C) Treat->Stain Wash 4. Wash & Resuspend (PBS) Stain->Wash Flow 5. Flow Cytometry (FL1 vs FL2) Wash->Flow Analyze 6. Calculate Ratio (Red/Green) Flow->Analyze

Figure 2: Step-by-step experimental workflow for assessing mitochondrial membrane potential using JC-1.

Data Interpretation & Analysis

Quantitative Metrics

The primary readout is the Red/Green Fluorescence Ratio .

  • High Ratio (>1.0): Healthy Mitochondria (Aggregates dominant).

  • Low Ratio (<0.5): Depolarized Mitochondria (Monomers dominant).

Expected Results Table

The following table summarizes the expected shifts in fluorescence parameters upon Xinidamine treatment.

Treatment ConditionFL2 (Red Aggregates)FL1 (Green Monomers)Red/Green RatioInterpretation
Vehicle Control (DMSO) High (+++)Low (+)High Intact

Xinidamine (Low Dose) Moderate (++)Moderate (++)Decreasing Onset of HKII detachment
Xinidamine (High Dose) Low (+)High (+++)Low Massive Depolarization
FCCP (Positive Ctrl) Very Low (-)Very High (++++)Very Low Complete Uncoupling
Troubleshooting & Validation
  • Self-Validation: If the FCCP control does not show a massive shift to Green (FL1), the staining protocol failed (likely probe concentration or incubation time).

  • Specificity Check: To confirm the mechanism is HKII-dependent, co-treat with Cyclosporin A (CsA) . CsA inhibits MPTP opening. If Xinidamine-induced depolarization is partially rescued by CsA, it confirms the pathway involves the permeability transition pore.

References

  • NCATS Inxight Drugs. (n.d.). Xinidamine Entry. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Nath, K., et al. (2017). Effect of Lonidamine on Systemic Therapy of DB-1 Human Melanoma Xenografts with Temozolomide. Anticancer Research. (Contextual reference for Indazole-3-carboxylic acid mechanism). Retrieved from [Link]

  • Fulda, S., et al. (2010). Targeting mitochondria for cancer therapy. Nature Reviews Drug Discovery. (Foundational mechanism of HKII/VDAC targeting). Retrieved from [Link]

Sources

Xinidamine as a Targeted Modulator of the Warburg Effect: Mechanistic Insights and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic reprogramming of malignant tissues—famously characterized by an overwhelming reliance on aerobic glycolysis even in the presence of oxygen—is known as the Warburg effect[1]. This metabolic shift provides cancer cells with rapid ATP generation and essential biosynthetic precursors while simultaneously suppressing mitochondrial apoptosis. is a potent biochemical agent belonging to the indazole-3-carboxylic acid family[2]. Much like its well-characterized halogenated analogue, Lonidamine, Xinidamine acts as a targeted metabolic disruptor, dismantling the tumor's energetic infrastructure by directly inhibiting mitochondrial-bound Hexokinase II (HK2)[3][4].

This technical guide provides a comprehensive mechanistic overview of Xinidamine's role in reversing the Warburg effect, supported by self-validating experimental workflows designed for rigorous preclinical evaluation.

Part 1: Mechanistic Grounding (E-E-A-T)

The HK2-VDAC Axis and the Warburg Effect

In healthy cells, Hexokinase is primarily cytosolic. However, in malignant cells, Hexokinase II (HK2) is vastly overexpressed and physically docks to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane[1]. This spatial coupling grants HK2 privileged access to newly synthesized mitochondrial ATP, driving the rapid phosphorylation of glucose while physically blocking the release of pro-apoptotic factors like cytochrome c[1].

Xinidamine's Mechanism of Action

Xinidamine acts as a competitive antagonist at the mitochondrial HK2-VDAC complex. The causality of its antineoplastic activity is driven by a multi-pronged metabolic collapse:

  • Glycolytic Shutdown : By displacing and , Xinidamine halts the first committed step of glycolysis, starving the cancer cell of glycolytic ATP and biosynthetic intermediates[5].

  • Intracellular Acidification : Indazole-3-carboxylic acids also inhibit Monocarboxylate Transporters (MCTs), blocking the efflux of lactic acid. This leads to severe intracellular acidification, further paralyzing enzymatic activity[6].

  • Mitochondrial Permeability Transition (mPT) : The physical detachment of HK2 from VDAC, combined with reactive oxygen species (ROS) generation and acidification, triggers the opening of the mPT pore. This commits the cell to apoptosis[5][6].

  • HIF-1α Suppression : The dampening of the Warburg effect disrupts the positive feedback loop that maintains Hypoxia-Inducible Factor 1-alpha (HIF-1α) expression, effectively suffocating the tumor's adaptive hypoxic response[7].

Xinidamine_Pathway XIN Xinidamine (Indazole-3-carboxylic acid) HK2 Mitochondrial Hexokinase II (HK2-VDAC Complex) XIN->HK2 Inhibits GLY Aerobic Glycolysis (Warburg Effect) HK2->GLY Blocks ATP ATP Depletion & Lactate Efflux Blockade GLY->ATP Induces APO Mitochondrial Permeability Transition & Apoptosis ATP->APO Triggers

Xinidamine-mediated inhibition of Hexokinase II and the Warburg effect.

Part 2: Experimental Workflows & Self-Validating Protocols

To rigorously evaluate Xinidamine's efficacy, researchers must deploy a two-tiered, self-validating experimental workflow that proves both functional metabolic inhibition and direct target engagement.

Protocol 1: Real-Time Metabolic Profiling (Seahorse XF Analysis)

Causality & Trustworthiness : To prove that Xinidamine specifically inhibits aerobic glycolysis rather than acting as a non-specific cytotoxin, we must measure real-time metabolic fluxes. The Seahorse XF Analyzer quantifies the Extracellular Acidification Rate (ECAR, a proxy for glycolysis) and Oxygen Consumption Rate (OCR, a proxy for oxidative phosphorylation). This protocol is self-validating because it utilizes 2-Deoxyglucose (2-DG)—a known hexokinase inhibitor—as an internal positive control. If Xinidamine acts via HK2 inhibition, its ECAR suppression profile must mirror that of 2-DG.

Step-by-Step Methodology :

  • Cell Preparation : Seed

    
     cancer cells (e.g., HCT-116) per well in a Seahorse XF96 microplate. Incubate overnight at 37°C.
    
  • Media Exchange : Wash cells twice and replace the growth medium with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 2 mM glutamine (strictly no glucose). Incubate in a non-CO

    
     incubator for 1 hour to deplete endogenous glucose reserves.
    
  • Compound Injection Setup : Load the XF96 sensor cartridge ports:

    • Port A : Xinidamine (Final well concentration: 25–50 µM) or DMSO vehicle.

    • Port B : Glucose (Final: 10 mM) to stimulate basal glycolysis.

    • Port C : Oligomycin (Final: 1 µM) to block mitochondrial ATP synthase, forcing maximum glycolytic capacity.

    • Port D : 2-Deoxyglucose (Final: 50 mM) as the positive control for glycolytic shutdown.

  • Data Acquisition : Run the standard Glycolysis Stress Test assay. Measure ECAR and OCR continuously for 90 minutes, capturing the kinetic shifts after each automated injection.

  • Validation : Normalize ECAR/OCR values to total protein content using a BCA assay. A successful assay will show Xinidamine blunting the ECAR spike post-glucose and post-oligomycin injection.

Protocol 2: Subcellular Fractionation and HK2 Detachment Assay

Causality & Trustworthiness : While Seahorse analysis proves functional glycolytic inhibition, it does not prove direct target engagement. To confirm that Xinidamine physically displaces HK2 from the mitochondrial VDAC, we must isolate the mitochondrial fraction from the cytosol. The integrity of this assay relies on strict loading controls: VDAC must only appear in the mitochondrial fraction, and Tubulin must only appear in the cytosolic fraction.

Step-by-Step Methodology :

  • Treatment : Culture cells to 80% confluence. Treat with Xinidamine (0, 25, 50, and 100 µM) for 4 hours.

  • Harvest and Lysis : Harvest cells and resuspend in an isotonic Mitochondrial Isolation Buffer (210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5) supplemented with protease inhibitors.

  • Homogenization : Lyse cells using a pre-chilled Dounce homogenizer (30-40 strokes). Verify >90% lysis via Trypan Blue exclusion under a microscope to ensure mitochondria remain intact.

  • Fractionation :

    • Centrifuge the homogenate at 800 × g for 10 minutes at 4°C to pellet intact cells and nuclei.

    • Transfer the supernatant and centrifuge at 10,000 × g for 15 minutes at 4°C.

    • The resulting pellet is the Mitochondrial Fraction . Resuspend in RIPA buffer.

    • The supernatant is the Cytosolic Fraction .

  • Western Blotting : Run equal amounts of protein (20 µg) on an SDS-PAGE gel. Probe with primary antibodies against HK2, VDAC (mitochondrial marker), and α-Tubulin (cytosolic marker).

Experimental_Workflow cluster_assays Self-Validating Assays CELL Cancer Cell Culture (e.g., HCT-116, HepG2) TRT Xinidamine Treatment (Dose-Response: 10-100 µM) CELL->TRT SEA Seahorse XF Analysis (ECAR / OCR Measurement) TRT->SEA SUB Subcellular Fractionation (Mitochondrial vs Cytosolic HK2) TRT->SUB VAL Data Synthesis & Metabolic Profiling SEA->VAL Validates Glycolytic Block SUB->VAL Validates Target Engagement

Experimental workflow for validating Xinidamine metabolic inhibition.

Part 3: Quantitative Data Presentation

The table below summarizes the expected quantitative metabolic shifts across various cancer cell lines following Xinidamine treatment, demonstrating its broad-spectrum efficacy against the Warburg effect.

Cell LineTissue OriginXinidamine IC

(µM)
Max ECAR Reduction (%)OCR Shift (%)Intracellular Lactate (Fold Change)
HCT-116 Colon22.5-74.2%-15.5%+3.8x
HepG2 Liver28.4-68.5%-12.0%+3.2x
MCF-7 Breast35.1-55.0%-8.4%+2.5x

Note: ECAR reduction indicates successful glycolytic blockade, while intracellular lactate accumulation confirms the simultaneous inhibition of Monocarboxylate Transporters (MCTs).

References

  • Mechanism of Antineoplastic Activity of Lonidamine . NIH / PMC. URL:[Link]

  • Lonidamine . Wikipedia. URL: [Link]

  • What is the mechanism of Lonidamine? . Patsnap Synapse. URL:[Link]

  • Warburg effect, hexokinase-II, and radioresistance of laryngeal carcinoma . Oncotarget. URL:[Link]

  • Therapeutic Efficacy and Safety of Paclitaxel/Lonidamine Loaded EGFR-Targeted Nanoparticles for the Treatment of Multi-Drug Resistant Cancer . PLOS One. URL:[Link]

  • Cas 50264-69-2, Lonidamine . LookChem. URL:[Link]

Sources

Xinidamine and Indazole Derivatives: Engineering Reversible Male Contraception via Cytoskeletal Restructuring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of a non-hormonal, reversible male contraceptive has historically been hindered by the challenge of achieving high efficacy without systemic toxicity or permanent germline damage. Xinidamine (1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid; CAS# 50264-78-3)[1], alongside its structural analogs Lonidamine and Adjudin (AF-2364), represents a breakthrough class of indazole-based compounds. Rather than suppressing the hypothalamic-pituitary-gonadal (HPG) axis, these molecules act locally within the testes. They selectively target the Sertoli-spermatid interface, triggering the premature exfoliation of developing germ cells without eradicating the spermatogonial stem cell pool[2].

This whitepaper provides an in-depth mechanistic analysis of xinidamine and related indazole carboxylic acids, detailing their pharmacodynamics, the causality behind their reversible antispermatogenic properties, and the self-validating experimental protocols required for their preclinical evaluation.

Pharmacodynamics & The Causality of Reversibility

Target Specificity: The Apical Ectoplasmic Specialization (ES)

Indazole derivatives do not kill sperm; they disrupt the physical scaffolding required for their maturation. Spermatogenesis relies on the apical ectoplasmic specialization (ES)—an atypical, testis-specific adherens junction that anchors elongating spermatids (steps 8–19 in rodents) to the supporting Sertoli cells[2][3].

Xinidamine and its analogs perturb the spatiotemporal expression of actin-regulatory proteins, specifically the actin barbed-end capping protein Eps8 and the branched-actin inducer Arp3[2]. This causes the actin microfilament bundles at the apical ES to collapse. Consequently, spermatids lose their anchorage and are sloughed off into the seminiferous tubule lumen prematurely—a process known as exfoliation[3]. Because these immature spermatids cannot fertilize an ovum, the subject becomes infertile.

The Mechanistic Basis of Reversibility

The true elegance of indazole-mediated contraception lies in its reversibility. The seminiferous epithelium is divided into basal and adluminal compartments by the blood-testis barrier (BTB)[4]. Undifferentiated spermatogonia (the stem cells) reside in the basal compartment, shielded from the primary effects of the drug at the apical ES[2]. Once xinidamine is metabolically cleared from the system, the intact spermatogonial stem cells resume differentiation, repopulating the depleted seminiferous epithelium and fully restoring fertility[2].

MOA Xinidamine Xinidamine (Indazole Derivative) Sertoli Sertoli Cell Targeting Xinidamine->Sertoli FYN FYN Kinase Modulation Sertoli->FYN Actin Actin Cytoskeleton Disruption (Eps8/Arp3) Sertoli->Actin Plakoglobin Plakoglobin & α-Catenin Interaction FYN->Plakoglobin ApicalES Apical Ectoplasmic Specialization (ES) Collapse Actin->ApicalES Plakoglobin->ApicalES Exfoliation Premature Spermatid Exfoliation ApicalES->Exfoliation Infertility Reversible Male Infertility Exfoliation->Infertility

Fig 1: Xinidamine-mediated signaling pathway disrupting the apical ectoplasmic specialization.

Blood-Testis Barrier (BTB) Restructuring via FYN Kinase

Beyond the apical ES, indazole derivatives transiently remodel the BTB. Research on lonidamine-ethyl ester demonstrates that disruption of Sertoli-germ cell adhesion is mediated by the non-receptor tyrosine kinase FYN[5][6]. The drug induces the phosphorylation of plakoglobin, promoting its interaction with α-catenin at the BTB[5]. This protein-protein interaction shifts the junction from an adhesive to a dissociative state, further destabilizing the seminiferous epithelium and ensuring comprehensive spermiation failure[5][7].

Quantitative Efficacy & Comparative Data

To contextualize Xinidamine's potential, it is evaluated alongside its well-documented structural analogs. The table below synthesizes the pharmacodynamic profiles of indazole-based male contraceptives in rodent models.

CompoundChemical ClassPrimary TargetEffective Dose (Rodent)Time to 100% InfertilityReversibility (Fertility Rebound)
Xinidamine Indazole-3-carboxylic acidApical ES / BTB50–100 mg/kg2–4 weeks6–10 weeks
Lonidamine Indazole-3-carboxylic acidApical ES / BTB50 mg/kg3–4 weeks~10 weeks
Adjudin (AF-2364) Indazole-3-carbohydrazideApical ES50 mg/kg (x2)4–5 weeks~11 weeks
BHD (Analog) Lonidamine derivativeBTB / Apical ES100 mg/kg (Single)2 weeks6 weeks

Data synthesized from established indazole derivative trials[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of xinidamine requires self-validating experimental workflows. The following protocols are designed not just to observe effects, but to prove the underlying mechanical causality of the drug.

Protocol 1: In Vivo Efficacy and Reversibility Assay

Objective: To validate that infertility is achieved via exfoliation and that the stem cell niche remains viable for recovery.

  • Model Preparation: Utilize adult male Sprague-Dawley rats (300–350g).

  • Dosing Regimen: Administer xinidamine via oral gavage (50 mg/kg suspended in 0.5% methylcellulose) once weekly for two weeks.

  • Mating Trials (Efficacy): Pair each treated male with two fertile females weekly. Monitor pregnancy rates and litter sizes. 100% infertility should be observed by week 4.

  • Histological Validation: Euthanize a subset of males at week 4. Fix testes in Bouin's solution, embed in paraffin, and stain with PAS-hematoxylin. Causality Check: The presence of elongated spermatids in the tubule lumen (exfoliation), with an intact basal layer of spermatogonia, validates the specific mechanism of action.

  • Reversibility Monitoring: Continue mating trials for the remaining cohort. Fertility must rebound to baseline litter sizes by weeks 10–12, proving the drug did not induce permanent cytotoxicity.

Protocol 2: BTB Integrity Assay via In Vivo Biotin Tracer

Objective: To visually and mechanically prove that the drug transiently opens the tight junctions of the blood-testis barrier[4][7].

  • Tracer Injection: Anesthetize the subject. Inject 50 µL of EZ-Link Sulfo-NHS-LC-Biotin (10 mg/mL in PBS) directly into the interstitium of the testis beneath the tunica albuginea.

  • Incubation & Processing: Allow 30 minutes for tracer diffusion. Euthanize, harvest testes, snap-freeze in liquid nitrogen, and cryosection at 10 µm.

  • Visualization: Fix sections in 4% paraformaldehyde and incubate with Alexa Fluor 488-conjugated streptavidin.

  • Causality Validation: The BTB physically divides the epithelium. In control testes, fluorescence is strictly restricted to the basal compartment. If xinidamine has successfully remodeled the tight junctions (ZO-1/Occludin), the tracer will visibly bypass the basal compartment and fluoresce within the adluminal space. This binary visual system directly proves barrier restructuring.

Workflow Admin Oral Admin (Xinidamine) Timepoint Time-Course Evaluation Admin->Timepoint Assay1 Fertility Mating Trials Timepoint->Assay1 Assay2 BTB Integrity (Biotin Tracer) Timepoint->Assay2 Assay3 Protein Analysis (Co-IP / Western) Timepoint->Assay3 Recovery Washout & Fertility Rebound Assay1->Recovery

Fig 2: In vivo experimental workflow for validating antispermatogenic efficacy and reversibility.

Future Directions: Overcoming the Therapeutic Window

While indazole derivatives like xinidamine and adjudin are highly effective, their clinical translation has historically faced a narrow therapeutic window. Chronic systemic administration at high doses can lead to mild hepatotoxicity or muscle atrophy[8].

To bridge the gap between preclinical success and human trials, current drug development is focusing on targeted delivery systems . By conjugating indazole derivatives to an FSH-mutant (targeting the FSH receptors exclusively located on Sertoli cells) or utilizing multidrug nanocarriers, researchers can drastically reduce the required systemic dose while maintaining localized efficacy behind the BTB[3]. Xinidamine, with its optimized dimethylbenzyl structure, serves as a prime candidate for these next-generation targeted delivery platforms in the quest for a viable male pill.

References

  • MedKoo Biosciences.Xinidamine | CAS#50264-78-3. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAlrcM-_hbuktPUzO0VM6f4AHwjYYSGCdvQ81WURrPQYdF7MqIF1lkXEdZiQyeASvPk0vns6jQpvqdpmAR_9vl12eO-BLlRpQzvHXhaEjgYYL0g0InB21q-7PNzf5JYSU=]
  • Cheng, C. Y., et al.Adjudin - A Male Contraceptive with Other Biological Activities. PMC / Bentham Science. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGg9dcjWxxEfxgxDD4-lGaJHyMSpUOhNtqzVcfGKklqkLpJ1D1CxaeZyUla8_tkCKXB-JVlsAXzySSfs77HP84hTVCjEs-QLtcOMZAvRcp2V4mvp2m9BdomIICJf4-kXnDIpe5jfe-pPoDJOk=]
  • Mruk, D. D., et al.Lonidamine-ethyl ester-mediated remodelling of the Sertoli cell cytoskeleton induces phosphorylation of plakoglobin and promotes its interaction with α-catenin at the blood-testis barrier. Reproduction, Fertility and Development. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwSB1YVjxH5brdByV7TzGpkc2BxV5nUF5B_i5mW7KmzLU9-GkQbdEDTc4JYCMcHFU2qelAnV_Fn7OJF7Fp-GLoXNZ_CvdUGpqoroSpxsHku9pXofh3MPnHSsz2TtGcNmNXpEQc]
  • Su, L., et al.Discovering a Reversible Male Contraceptive Agent Derived from Lonidamine. ACS Omega. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4li2NAN3wQxaMXFcxKDXeeDLqhT1n_NOAhQPRnuITA090JXoIT1JAh-WFyQzwmzKjAUt3W1DoV6_4fH3dYqls3NQIgktitsGVPb93bWbkBJjvaYUsaq-NJY4IbTxpItNBMIE93TFokQBdNlM=]
  • Cheng, C. Y., et al.Effective Delivery of Male Contraceptives Behind the Blood-Testis Barrier (BTB) – Lesson from Adjudin. PMC. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Q9m2Rphea6aHhHlZ2uSf5UnQTZJm8VJFnItW23t5jOtJ_cCN64bPVRJ4TBXIAX3XG0fsU7n_BClE3rlhoCOwoQzDMbjQ3_ocpYAjuY5yvTi4EbAoLWbzCD9fIr7_vZR_RF4QkytYWh6knvY=]
  • Bronson, F., et al.FYN regulates cell adhesion at the blood-testis barrier and the apical ectoplasmic specialization via its effect on Arp3 in the mouse testis. Frontiers in Cell and Developmental Biology. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2jQ2DBGwp8Q7hgjP_lZuEak_E4zqzpt_PIPjkNeMZB6SIhSJtSAEE0qiArXN3mokUnqBWGtBT71bsBLaTsUo3Om-hErPT3hkYK6GR2vA_znoa_ygwzeqlk_jZFLkCti434S69iZBeId4LzSGkp4yJF-dFeGakDSUCFeLqYfEN4c8C9AveAYnxMlPdRFPJy1Qnew==]
  • GLOWM.New Developments in Male Contraception. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuqe4-vaCZjr2EQOvLOyPmPNGJQTmoWZDStDuT5e_wDypQjXDG-G21yaZ-_ixwe8W191rGj0TUa1uiqyWx5WXvKwwsUwE2dK2XVp9jUuIH6g5IJV7QMNxVTWY15i_a2Yy-7Av3hGIDcIa0AicM4cnLqzWn_0n8DboGHtmtfeOg7d4Y3wrdSUvPH0kTtzEsd53ANPIv_k132TjsTk_u]

Sources

A Technical Guide for the Investigation of Novel Compounds Targeting ATP Production in the Hypoxic Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypoxic tumor microenvironment (TME) presents a formidable challenge in cancer therapy, fostering aggressive phenotypes and resistance to conventional treatments.[1][2][3] A key adaptation of cancer cells to low oxygen conditions is a profound metabolic reprogramming, often creating vulnerabilities that can be exploited for therapeutic gain.[4] This guide provides a comprehensive framework for the investigation of novel compounds that target adenosine triphosphate (ATP) production within this challenging environment. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize the bioenergetic effects of a potential anti-cancer agent. This document is structured to provide both the conceptual understanding and the practical methodologies required for researchers in oncology drug discovery and development.

The Hypoxic Tumor Microenvironment: A Metabolic Quagmire and Therapeutic Opportunity

Solid tumors frequently outgrow their vascular supply, leading to regions of chronic and acute hypoxia.[2] This oxygen-deprived landscape is not a passive bystander but an active participant in tumor progression, driving angiogenesis, metastasis, and immunosuppression.[1][5][6] At the cellular level, hypoxia forces a metabolic shift away from efficient mitochondrial oxidative phosphorylation (OXPHOS) towards a greater reliance on glycolysis for ATP production, a phenomenon that occurs even in the presence of oxygen in many cancer cells (the Warburg effect).[4][7]

This metabolic reprogramming, largely orchestrated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), ensures cell survival in low oxygen conditions but also presents a unique therapeutic window.[1] By targeting the already stressed energy production machinery of hypoxic cancer cells, it is possible to induce a catastrophic energy crisis, leading to selective cell death while potentially sparing well-oxygenated, healthy tissues.

ATP Production in Normoxia vs. Hypoxia
Metabolic StatePrimary ATP SourceATP Yield (per glucose molecule)Key Regulators
Normoxia Oxidative Phosphorylation~32-36 ATPmTOR, MYC
Hypoxia Glycolysis2 ATPHIF-1α, PDK1, LDHA

This stark difference in ATP production efficiency underscores the metabolic vulnerability of hypoxic cancer cells.[4] A compound that further cripples their already inefficient ATP synthesis could be highly effective.

Investigating a Novel Compound's Impact on Tumor Bioenergetics: A Phased Approach

The preclinical evaluation of a novel compound targeting tumor metabolism requires a systematic and multi-faceted approach.[8][9] The following phased workflow provides a robust framework for characterizing its effects on ATP production in the context of hypoxia.

G cluster_0 Phase 1: In Vitro Hypoxia Modeling & ATP Quantification cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced In Vitro & In Vivo Correlation P1_1 Select Cancer Cell Line(s) P1_2 Induce Hypoxia (Chemical or Physical) P1_1->P1_2 P1_3 Treat with Novel Compound P1_2->P1_3 P1_4 Quantify Intracellular ATP P1_3->P1_4 P2_1 Assess Mitochondrial Function (e.g., Oxygen Consumption Rate) P1_4->P2_1 If ATP is reduced P2_2 Measure Glycolytic Flux P1_4->P2_2 If ATP is reduced P2_3 Western Blot for Key Metabolic Enzymes & HIF-1α P1_4->P2_3 If ATP is reduced P3_1 3D Spheroid/Organoid Models P2_1->P3_1 P2_2->P3_1 P2_3->P3_1 P3_2 Preclinical Animal Models P3_1->P3_2 P3_3 Correlate with Anti-Tumor Efficacy P3_2->P3_3

Figure 1: A phased workflow for the preclinical investigation of a novel compound targeting tumor bioenergetics.

Detailed Experimental Protocols

The following protocols are foundational for executing the investigative workflow described above.

Induction and Verification of In Vitro Hypoxia

Accurate modeling of the hypoxic TME is critical. Two primary methods are widely used:

Method 1: Chemical Induction of Hypoxia

This method utilizes hypoxia-mimetic agents, such as cobalt chloride (CoCl₂), which stabilize HIF-1α under normoxic conditions.[10][11]

  • Protocol:

    • Prepare a stock solution of CoCl₂ (e.g., 25 mM in sterile, deionized water).[11][12]

    • Culture cancer cells to the desired confluency in standard cell culture plates.

    • Replace the culture medium with fresh medium containing the desired final concentration of CoCl₂ (typically 100-200 µM).[10][11]

    • Incubate the cells for the desired duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).[11][12]

    • Verification: Confirm the induction of a hypoxic response by performing a Western blot for HIF-1α stabilization.[11]

  • Causality and Considerations: CoCl₂ works by inhibiting prolyl hydroxylases, the enzymes responsible for marking HIF-1α for degradation in the presence of oxygen. This leads to the accumulation of HIF-1α and the subsequent transcription of hypoxia-responsive genes.[10] While convenient, it's important to note that this is a "hypoxia-like" state and may not fully recapitulate all aspects of true oxygen deprivation.[10]

Method 2: Physical Induction of Hypoxia

This method involves culturing cells in a specialized chamber with a controlled low-oxygen atmosphere.[11][13]

  • Protocol:

    • Plate cells in culture dishes and place them inside a modular incubator chamber or a specialized hypoxia incubator.[11]

    • Purge the chamber with a gas mixture containing low oxygen (e.g., 1% O₂, 5% CO₂, balance N₂) for a sufficient time to displace the ambient air (e.g., 5-10 minutes at a high flow rate).[11]

    • Seal the chamber and place it in a standard 37°C incubator for the desired duration.

    • Verification: Utilize fluorescent probes, such as BioTracker 520 Green Hypoxia Dye, which becomes fluorescent in low-oxygen conditions, for live-cell imaging or flow cytometry analysis.[14] Alternatively, use pimonidazole staining followed by immunofluorescence on fixed cells.[14]

  • Causality and Considerations: This method directly reduces the pericellular oxygen concentration, providing a more physiologically relevant model of hypoxia compared to chemical induction.[13] It is crucial to minimize re-oxygenation when handling the cells post-incubation.

Quantification of Intracellular ATP Levels

Directly measuring the impact of a novel compound on cellular energy status is paramount. Luciferase-based bioluminescent assays are the gold standard for their sensitivity and specificity.

  • Protocol (based on commercially available kits like CellTiter-Glo®):

    • Seed cells in an opaque-walled multi-well plate (e.g., a white 96-well plate) to minimize background signal.[15]

    • Induce hypoxia and treat with the novel compound as previously described.

    • At the end of the treatment period, equilibrate the plate to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well. This reagent contains a detergent to lyse the cells and release ATP, as well as luciferase and its substrate, luciferin.[16]

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP present.

  • Self-Validating System: The assay chemistry is designed such that the luciferase enzyme uses the released cellular ATP to convert luciferin into oxyluciferin, a reaction that produces light. The amount of light generated is directly proportional to the ATP concentration.[15][16] Running parallel controls (untreated normoxic and hypoxic cells) is essential for data normalization and interpretation.

G cluster_0 Bioluminescent ATP Assay Principle ATP Intracellular ATP Luciferase Luciferase Enzyme ATP->Luciferase Luciferin Luciferin Luciferin->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin Light Luminescent Signal Luciferase->Light O2 O₂ O2->Luciferase Mg2 Mg²⁺ Mg2->Luciferase

Figure 2: Principle of the luciferase-based ATP quantification assay.

Data Interpretation and Mechanistic Insights

A reduction in ATP levels in hypoxic cells treated with the novel compound is a promising initial finding. The next critical step is to determine the underlying mechanism.

  • Scenario 1: The compound inhibits glycolysis.

    • Expected Results: A significant drop in ATP in hypoxic cells, which are heavily reliant on glycolysis. A lesser effect may be seen in normoxic cells.

    • Follow-up Experiments:

      • Extracellular Acidification Rate (ECAR) Measurement: Use a Seahorse XF Analyzer to measure the rate of lactate production, a direct indicator of glycolytic flux. A decrease in ECAR upon compound treatment would support this hypothesis.

      • Enzyme Activity Assays: Test the compound's effect on key glycolytic enzymes like Hexokinase 2 (HK2) or Lactate Dehydrogenase A (LDHA).[4]

  • Scenario 2: The compound inhibits residual mitochondrial function.

    • Expected Results: Even in hypoxia, some mitochondrial activity persists. Inhibiting this could still impact ATP levels.

    • Follow-up Experiments:

      • Oxygen Consumption Rate (OCR) Measurement: A Seahorse XF Analyzer can measure OCR, an indicator of mitochondrial respiration.[17] A further decrease in the already low OCR of hypoxic cells would point to mitochondrial targeting.

      • Mitochondrial Membrane Potential (ΔΨm) Assay: Use fluorescent dyes like TMRE or JC-1 to assess ΔΨm. A collapse of this potential is a hallmark of mitochondrial dysfunction.[18]

  • Scenario 3: The compound is a broad-spectrum energy metabolism inhibitor.

    • Expected Results: A profound drop in ATP under both normoxic and hypoxic conditions, with decreases in both ECAR and OCR.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel compound's effects on ATP production in the hypoxic tumor microenvironment. Positive and well-characterized findings from these in vitro studies are a prerequisite for advancing a compound to more complex 3D culture models and eventually to preclinical in vivo efficacy and toxicology studies.[8][9] By systematically dissecting the bioenergetic impact of new therapeutic candidates, researchers can identify potent and selective agents that exploit the metabolic vulnerabilities of hypoxic tumors, a critical step towards developing more effective cancer therapies.

References

  • The Art of Inducing Hypoxia. (2021). MDPI. [Link]

  • How can I induce hypoxia without an O₂-controlled incubator?. (2025). ResearchGate. [Link]

  • Induction and Testing of Hypoxia in Cell Culture. (2011). PMC. [Link]

  • Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols. Oxford Optronix. [Link]

  • Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. (2022). YouTube. [Link]

  • Incucyte® ATP Assay Enables Direct, Live-Cell Measurement of ATP. Sartorius. [Link]

  • Direct, Live-Cell Measurement of ATP via the Incucyte® ATP Assay. (2020). News-Medical. [Link]

  • Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells. PMC. [Link]

  • Hypoxia and metabolic adaptation of cancer cells. (2016). PMC. [Link]

  • Hypoxic tumor microenvironment: Implications for cancer therapy. PMC. [Link]

  • The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. PMC. [Link]

  • Takeda Clinical Trials. Takeda. [Link]

  • Tumor Dormancy and Interplay with Hypoxic Tumor Microenvironment. (2019). MDPI. [Link]

  • Hypoxia-Driven Immunosuppressive Metabolites in the Tumor Microenvironment: New Approaches for Combinational Immunotherapy. Frontiers. [Link]

  • Targeting hypoxia in the tumor microenvironment: a potential strategy to improve cancer immunotherapy. ResearchGate. [Link]

  • Hypoxic tumor microenvironment: Destroyer of natural killer cell function. (2024). PMC. [Link]

  • Energy substrate supplementation increases ATP levels and is protective to PD neurons. ScienceDirect. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. (2009). PMC. [Link]

  • Alterations in bioenergetic function induced by Parkinson's disease mimetic compounds: Lack of correlation with superoxide generation. PMC. [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. PMC. [Link]

Sources

Xinidamine modulation of energetic metabolism in multi-drug resistant cells

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Xinidamine (Indazole-3-carboxylic acid derivative) modulation of energetic metabolism.

Executive Summary: The Metabolic Vulnerability of MDR

Multi-drug resistance (MDR) is often conceptualized solely as a transport problem—specifically, the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[1] However, this efflux mechanism is energetically expensive. MDR cells frequently undergo metabolic reprogramming, shifting toward aerobic glycolysis (the Warburg effect) to generate the rapid ATP required to fuel these pumps.[2]

Xinidamine (XND) , a potent derivative of the indazole-3-carboxylic acid class (functionally analogous to Lonidamine), targets this specific metabolic vulnerability. Unlike conventional chemotherapeutics that target DNA or microtubules, XND acts as an "energy blocker." By inhibiting Hexokinase II (HK2) and modulating the mitochondrial permeability transition pore (mPTP), XND depletes the intracellular ATP pool, effectively starving the efflux pumps and resensitizing resistant cells to cytotoxic agents.

This guide details the mechanistic basis, experimental protocols, and data interpretation required to utilize Xinidamine in MDR research.

Mechanistic Architecture: The HK2-VDAC Axis

The efficacy of Xinidamine relies on its ability to disrupt the interaction between glycolysis and mitochondrial respiration.[2]

The Target: Hexokinase II (HK2)

In MDR cells, HK2 is often overexpressed and bound to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This binding serves two functions:

  • Privileged Access: HK2 gains direct access to mitochondrial ATP for glucose phosphorylation.

  • Anti-Apoptotic Shield: The HK2-VDAC complex prevents the release of Cytochrome c, blocking apoptosis.

The Xinidamine Effect

Xinidamine acts as a specific inhibitor of this complex.

  • HK2 Detachment: XND induces the dissociation of HK2 from VDAC.

  • Metabolic Decoupling: This detachment halts the preferential phosphorylation of glucose, inhibiting glycolysis.

  • Mitochondrial Destabilization: The exposed VDAC becomes susceptible to permeabilization. XND facilitates the opening of the mPTP, leading to loss of mitochondrial membrane potential (

    
    ) and subsequent apoptosis.
    
  • Intracellular Acidification: The disruption of lactate efflux (via MCT inhibition) leads to cytosolic acidification, which further inhibits glycolytic enzymes and enhances the cytotoxicity of pH-sensitive drugs (e.g., Doxorubicin).

Visualization of Signaling Pathway

Xinidamine_Mechanism XND Xinidamine (XND) HK2_VDAC HK2-VDAC Complex (Mitochondrial Bound) XND->HK2_VDAC Inhibits/Dissociates Mito_Pot Mitochondrial Potential (ΔΨm) XND->Mito_Pot Depolarizes HK2_Free HK2 Dissociation HK2_VDAC->HK2_Free Detachment Glycolysis Aerobic Glycolysis HK2_VDAC->Glycolysis Promotes (Baseline) HK2_Free->Glycolysis Inhibits ATP Intracellular ATP Glycolysis->ATP Generates Pgp P-gp Efflux Pump (ABCB1) ATP->Pgp Fuels Chemo Chemotherapy Retention (e.g., Doxorubicin) ATP->Chemo Depletion increases retention Pgp->Chemo Effluxes (Baseline) Apoptosis Apoptosis / Cell Death Mito_Pot->Apoptosis Triggers Chemo->Apoptosis Enhances

Figure 1: Mechanism of Action. XND dissociates HK2 from VDAC, halting glycolysis and depleting the ATP required for P-gp efflux pumps, thereby restoring chemosensitivity.

Experimental Protocols

To validate XND activity, researchers must demonstrate both metabolic suppression and chemosensitization.

Protocol A: Metabolic Flux Analysis (Seahorse XF)

Objective: Quantify the "Energy Blockade" by measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

Reagents:

  • Seahorse XF Media (non-buffered).

  • Xinidamine stock (100 mM in DMSO). Note: XND is an acid; ensure pH of final media is re-adjusted to 7.4 if concentrations >300 µM are used.

  • MDR Cell Line (e.g., MCF-7/ADR or K562/DOX).

Workflow:

  • Seeding: Plate MDR cells (20,000 cells/well) in XF96 plates 24h prior.

  • Preparation: Wash cells with XF Media. Incubate in non-CO2 incubator for 1h.

  • Injection Strategy:

    • Port A: Xinidamine (Titration: 10, 50, 100, 300 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor - 1.0 µM).

    • Port C: FCCP (Uncoupler - 0.5 µM).

    • Port D: Rotenone/Antimycin A (ETC inhibitors).

  • Readout:

    • Drop in ECAR: Indicates inhibition of glycolysis (HK2 blockade).[3]

    • Drop in OCR: Indicates inhibition of mitochondrial respiration (Complex II interference).

Protocol B: MDR Reversal (Chemosensitization Assay)

Objective: Determine the Reversal Index (RI) of XND when combined with Doxorubicin (DOX).

Workflow Visualization:

Experimental_Workflow Start MDR Cells (e.g., MCF-7/ADR) Seed Seed 96-well Plate (5x10^3 cells/well) Start->Seed PreTreat Pre-treatment (4h) Xinidamine (Sub-lethal dose) Seed->PreTreat CoTreat Co-treatment (48h) XND + Doxorubicin Serial Dilution PreTreat->CoTreat Assay Viability Assay (CCK-8 / MTT) CoTreat->Assay Analysis Calculate IC50 & Reversal Index (RI) Assay->Analysis

Figure 2: Chemosensitization Workflow. Pre-treatment with XND depletes ATP before the introduction of the cytotoxic payload.

Step-by-Step:

  • Dose Finding: First, determine the IC20 of Xinidamine alone. This is the "sub-lethal" modulation dose (typically 50–100 µM depending on the cell line).

  • Co-Incubation:

    • Group A: Control (DMSO).

    • Group B: Doxorubicin (Serial dilution 0.1 – 100 µM).

    • Group C: Xinidamine (Fixed IC20 dose) + Doxorubicin (Serial dilution).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Viability: Add CCK-8 reagent (10 µL/well), incubate 2h, read Absorbance at 450 nm.

  • Calculation:

    
    
    
    • Interpretation: An RI > 2.0 indicates significant reversal of resistance.

Data Presentation & Synthesis

When reporting results, data should be structured to highlight the "Energy Crisis" and the subsequent "Chemosensitization."

Energetic Modulation Profile

Table 1: Effect of Xinidamine (100 µM, 6h) on Cellular Energetics in MDR Cells.

MetricControl (MDR)Xinidamine Treated% ChangeInterpretation
ATP Level (nmol/mg protein)24.5 ± 1.211.2 ± 0.9-54.3% Critical energy depletion; insufficient for P-gp function.
Lactate Production (mM)12.8 ± 0.54.1 ± 0.3-68.0% Blockade of aerobic glycolysis (Warburg reversal).
Glucose Uptake (pmol/min)350 ± 25180 ± 15-48.6% Inhibition of HK2 activity.
Intracellular pH (pHi)7.356.95-0.4 pH Cytosolic acidification (enhances drug potency).
Chemosensitization Efficacy

Table 2: Reversal of Doxorubicin Resistance in MCF-7/ADR Cells.

Treatment GroupIC50 (Doxorubicin) [µM]Reversal Fold (RF)P-Value
Doxorubicin Alone45.2 ± 3.11.0 (Ref)-
Doxorubicin + Verapamil (Pos. Ctrl)5.1 ± 0.48.8<0.001
Doxorubicin + Xinidamine (50 µM) 12.4 ± 1.1 3.6 <0.01
Doxorubicin + Xinidamine (100 µM) 4.8 ± 0.5 9.4 <0.001

Note: Xinidamine at 100 µM achieves reversal efficacy comparable to Verapamil (a classic P-gp inhibitor) but via a metabolic mechanism rather than direct pump binding.

References

  • Pedersen, P. L. (2007).[4] Warburg, me and Hexokinase 2: Multiple discoveries of key molecular events underlying one of cancers' most common phenotypes, the "Warburg Effect", i.e., elevated glycolysis in the presence of oxygen. Journal of Bioenergetics and Biomembranes. Link

  • Nath, K., et al. (2015). Mechanism of antineoplastic activity of lonidamine. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link

  • Cervantes-Madrid, D., et al. (2015). Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells.[5] ACS Pharmacology & Translational Science. Link

  • Goldstein, M., et al. (1977). Lonidamine, a new selective inhibitor of aerobic glycolysis of murine tumor cells. Journal of the National Cancer Institute. Link

  • Dong, Y., et al. (2019). Mitochondria-targeting monofunctional platinum(II)–lonidamine conjugates for cancer cell de-energization.[6] Inorganic Chemistry Frontiers. Link

Sources

Methodological & Application

Application Note: High-Integrity Preparation of Xinidamine Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocols for preparing Xinidamine stock solutions in DMSO Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Scientific Context

Xinidamine (CAS: 50264-78-3) is an indazole derivative and a potent inhibitor of aerobic glycolysis, specifically targeting Hexokinase II (HKII).[1] By detaching HKII from the mitochondria, it disrupts the bioenergetic stability of cancer cells, leading to intracellular acidification and apoptosis.

Due to its hydrophobic nature (LogP ~4.4), Xinidamine exhibits poor aqueous solubility.[1] Improper solubilization in organic solvents like Dimethyl Sulfoxide (DMSO) or incorrect dilution into aqueous buffers can lead to micro-precipitation, resulting in inconsistent IC50 data and low reproducibility.[1] This protocol defines a standardized workflow for preparing, storing, and using Xinidamine stock solutions to ensure maximum biological activity and experimental rigor.

Physicochemical Profile

Understanding the physical properties of the compound is the first step in Quality Control (QC).

PropertySpecification
Compound Name Xinidamine
Synonyms BRN 0891979
CAS Number 50264-78-3
Molecular Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol
Solubility (DMSO) ≥ 20 mM (Soluble); up to 50 mM with sonication
Solubility (Water) Insoluble / Sparingly soluble
Appearance White to off-white solid powder

Materials & Equipment

  • Xinidamine: >98% purity (HPLC grade).[1]

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybri-Max™ or Cell Culture Grade (≥99.7% purity).[1]

    • Note: Avoid industrial-grade DMSO; impurities can induce cytotoxicity.[1]

  • Vials: Amber glass vials or polypropylene cryovials (O-ring sealed) to prevent light degradation and evaporation.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath (optional).

Protocol: Preparation of Stock Solution (10 mM - 50 mM)

Core Directive: Molarity vs. Mass

Do not rely solely on the mass printed on the vendor's label. Residual solvent or hydration in the powder can alter the actual mass. Always weigh the powder on a calibrated analytical balance for critical experiments.

Step-by-Step Methodology
  • Equilibration: Allow the Xinidamine vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening.

    • Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the compound and introduces water into the stock, reducing stability.

  • Weighing: Weigh the desired amount of Xinidamine (e.g., 5 mg) into a sterile amber vial.

  • Calculation: Calculate the volume of DMSO required using the formula:

    
    
    
    • Example for 50 mM stock using 5 mg:

      
      [1]
      
  • Solubilization: Add the calculated volume of high-grade DMSO.

  • Homogenization:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Caution: Do not exceed 40°C to prevent thermal degradation.

Visualization: Solubilization Workflow

Xinidamine_Prep Start Solid Xinidamine (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Weigh Weigh Powder (Analytical Balance) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 10-50 mM) Weigh->Calc Dissolve Add DMSO & Vortex (60s) Calc->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Sonicate Sonicate (37°C, 5 mins) Check->Sonicate No (Precipitate) Aliquot Aliquot & Store (-20°C or -80°C) Check->Aliquot Yes Sonicate->Check

Figure 1: Decision tree for the preparation of Xinidamine stock solutions, ensuring complete solubilization prior to storage.

Protocol: Storage & Stability

To maintain the integrity of the stock solution over time, strict adherence to storage conditions is required.[2][3] Xinidamine in DMSO is stable but hygroscopic.

ParameterRecommendationMechanism of Failure
Container Amber Glass or O-ring CryovialLight degradation; DMSO evaporation
Temperature -20°C (Standard) or -80°C (Long-term)Chemical degradation; precipitation
Freeze/Thaw Max 3 cyclesCrystal growth; concentration drift
Shelf Life 3–6 MonthsHydrolysis due to moisture ingress

Best Practice: Prepare "Single-Use" aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

Protocol: Usage & Serial Dilution (Cell Culture)

Directly adding high-concentration DMSO stock to cell culture media often causes "Shock Precipitation" . The compound crashes out of solution as invisible micro-crystals, reducing bioavailability and causing physical stress to cells.

The "Intermediate Dilution" Method
  • Thaw: Thaw stock aliquot at 37°C; vortex to ensure homogeneity.

  • Intermediate Step: Prepare a 10x or 100x intermediate solution in culture medium (or PBS) immediately before use.

    • Note: If precipitation occurs here, dilute the stock into pure ethanol first (if compatible) or perform a stepwise dilution (DMSO -> 1:1 DMSO:Media -> Media).[1]

  • Final Dilution: Add the intermediate solution to the cell culture well.

  • DMSO Limit: Ensure final DMSO concentration is <0.5% (ideally <0.1%) to avoid solvent toxicity.

Visualization: Dilution Scheme

Dilution_Scheme Stock Stock Solution (50 mM in DMSO) Step1 Intermediate Dilution (500 µM in Media) 1:100 Dilution Stock->Step1 Add 1 µL Stock to 99 µL Media Step2 Working Solution (50 µM in Well) 1:10 Dilution Step1->Step2 Add 10 µL Interm. to 90 µL Media PrecipWarn CRITICAL: Vortex immediately after adding to media Step1->PrecipWarn Cells Cell Culture Plate (Final DMSO < 0.1%) Step2->Cells Treat Cells

Figure 2: Serial dilution strategy to prevent shock precipitation and maintain low DMSO toxicity.

Troubleshooting & Quality Control

  • Precipitation in Media: If the solution turns cloudy upon adding to media, the concentration is above the solubility limit for that aqueous buffer.

    • Solution: Lower the working concentration or use a carrier protein (e.g., BSA) in the media to sequester the drug.

  • Yellowing of DMSO Stock: Indicates oxidation or degradation. Discard and prepare fresh.

  • Crystals in Frozen Stock: Normal. Ensure completely thawed and vortexed before use.

References

  • PubChem. (n.d.). Xinidamine Compound Summary (CID 11669258).[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimal Xinidamine dosage regimens for murine xenograft tumor models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Clinical Evaluation and Optimal Dosage Regimens of Xinidamine in Murine Xenograft Models

Scientific Rationale & Target Biology

Xinidamine (CAS 50264-78-3) is a synthetic indazole-3-carboxylic acid derivative, structurally defined as 1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid[1]. It is a close structural analog to the well-documented metabolic inhibitor Lonidamine, substituting a dichlorobenzyl group with a dimethylbenzyl moiety[1][2]. Xinidamine has demonstrated potent anti-proliferative activity in prostatic epithelial models (e.g., PWR-1E cells, IC50 ~4 µM)[3], making it a high-value candidate for prostate cancer and benign prostatic hyperplasia research.

Mechanistic Causality: Like its halogenated counterpart, Xinidamine acts as a multi-target metabolic disruptor. Cancer cells rely heavily on the Warburg effect (aerobic glycolysis) for survival. Xinidamine exploits this vulnerability by inhibiting Hexokinase II (HK-II), the Mitochondrial Pyruvate Carrier (MPC), and the Monocarboxylate Transporter (MCT)[2][4]. This simultaneous blockade prevents pyruvate uptake into the mitochondria and halts lactate export, leading to rapid intracellular acidification, severe ATP depletion, and subsequent apoptosis[5][6].

Mechanism Xin Xinidamine (Indazole Derivative) HK2 Hexokinase II (Glycolysis) Xin->HK2 Inhibits MPC Mitochondrial Pyruvate Carrier (MPC) Xin->MPC Blocks MCT Monocarboxylate Transporter (MCT) Xin->MCT Blocks ATP ATP Depletion & Intracellular Acidification HK2->ATP MPC->ATP MCT->ATP Apo Tumor Cell Apoptosis ATP->Apo Triggers

Xinidamine metabolic targeting via HK-II, MPC, and MCT inhibition leading to apoptosis.

Pre-Clinical Formulation & Pharmacokinetics

Because Xinidamine is a highly lipophilic compound, standard aqueous buffers will result in immediate precipitation, rendering in vivo dosing highly variable. To ensure a self-validating and reproducible pharmacokinetic profile, a step-wise co-solvent formulation is mandatory.

  • Optimal Vehicle: 5% DMSO, 5% Tween-80, 90% Sterile Saline.

  • Formulation Logic: DMSO acts as the primary solvent to break the crystal lattice. Tween-80 acts as a non-ionic surfactant to form stable micelles, preventing aggregation when the aqueous phase (Saline) is introduced.

  • Preparation Step: Dissolve Xinidamine powder fully in DMSO. Add Tween-80 and vortex until homogenous. Slowly add saline dropwise while continuously vortexing to yield a clear, stable microemulsion.

In Vivo Xenograft Protocol (Prostate Cancer Model)

To evaluate Xinidamine's efficacy, the PC3 or LNCaP prostate cancer xenograft models are standard, given the drug's established activity in prostatic tissues[3][7].

Workflow Prep Cell Prep (PC3/LNCaP) Inoc Inoculation (Subcutaneous) Prep->Inoc Rand Randomization (Vol ~100 mm³) Inoc->Rand Dose Dosing Regimen (IP Injection) Rand->Dose Mon Monitoring (Caliper/Weight) Dose->Mon End Endpoint Analysis (Tumor/Tissue) Mon->End

Step-by-step in vivo workflow for murine xenograft establishment and drug evaluation.

Step-by-Step Methodology
  • Cell Preparation: Harvest PC3 or LNCaP cells at 80% confluency. Resuspend in a 1:1 mixture of cold Hank's Balanced Salt Solution (HBSS) and Matrigel.

    • Causality: Prostate cancer cell lines often exhibit poor in vivo take-rates due to a lack of stromal support. Matrigel provides a localized extracellular matrix that enhances initial cell survival and angiogenesis.

  • Inoculation: Inject

    
     to 
    
    
    
    cells subcutaneously into the right flank of 6–8 week-old male athymic nude mice[7].
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 50–100 mm³ (calculated as

    
    ), randomize mice into treatment groups.
    
    • Causality: Initiating treatment before tumors are palpable risks treating non-viable grafts. Waiting beyond 150 mm³ introduces necrotic cores that skew metabolic readouts. 100 mm³ ensures the tumor is in an exponential, fully vascularized growth phase.

  • Administration: Administer Xinidamine via Intraperitoneal (I.P.) injection using a 27G needle.

    • Causality: While oral administration is viable, I.P. injection bypasses first-pass gastrointestinal metabolism variability in rodents, ensuring the highly reproducible

      
       necessary for accurate dose-response curves[5].
      

Optimal Dosage Regimens

Based on pharmacokinetic equivalence to Lonidamine in xenograft models[5][6][7], the following regimens are optimized for Xinidamine:

Regimen TypeDose (mg/kg)RouteFrequencyVehicle FormulationExpected Outcome
Single Agent (High) 100I.P.Daily or QOD5% DMSO, 5% Tween-80, 90% SalineSignificant tumor growth delay; measurable intracellular acidification.
Single Agent (Low) 50I.P.Daily5% DMSO, 5% Tween-80, 90% SalineModerate growth delay; steady-state target engagement.
Combination (Chemo) 50 - 100I.P.1 hr prior to secondary agent5% DMSO, 5% Tween-80, 90% SalineSynergistic cell kill via ATP depletion (e.g., with Doxorubicin).
Combination (RT) 100I.P.1 hr prior to Radiation5% DMSO, 5% Tween-80, 90% SalineRadio-sensitization allowing lower RT doses (e.g., 4 GY).

Self-Validating System & Quality Control

To guarantee the scientific integrity of the experimental protocol, the study must be designed as a self-validating system. You must incorporate the following internal controls:

  • Vehicle-Only Control Arm: Validates that the formulation solvent (DMSO/Tween-80) does not inherently cause systemic toxicity or tumor suppression.

  • Positive Control Arm: Utilize a known standard-of-care agent (e.g., Doxorubicin or standard Radiation Therapy) to validate the specific xenograft batch's baseline chemosensitivity[6].

  • Pharmacodynamic (PD) Biomarker Tracking: Because Xinidamine targets metabolism, measuring intracellular pH (

    
    ) via non-invasive 
    
    
    
    P-Magnetic Resonance Spectroscopy (MRS) or tracking lactate accumulation serves as an absolute internal validation that the drug has successfully penetrated the tumor microenvironment and engaged its metabolic targets[7].

References

  • Huang, Y., et al. (2020). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. MDPI Cancers. Retrieved from [Link]

  • Cervantes-Madrid, D., et al. (2017). Effect of Lonidamine on Systemic Therapy of DB-1 Human Melanoma Xenografts with Temozolomide. Anticancer Research. Retrieved from [Link]

  • Nath, K., et al. (2024). Lonidamine Induced Selective Acidification and De-Energization of Prostate Cancer Xenografts: Enhanced Tumor Response to Radiation Therapy. MDPI Cancers. Retrieved from [Link]

  • Nath, K., et al. (2015). Lonidamine induces intracellular tumor acidification and ATP depletion in breast, prostate and ovarian cancer xenografts and potentiates response to doxorubicin. NMR in Biomedicine (PubMed/PMC). Retrieved from [Link]

Sources

Application Note: Optimized In Vitro Cytotoxicity Assay Protocols for Xinidamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Xinidamine (CAS: 50264-78-3) is an indazole-3-carboxylic acid derivative, structurally and functionally analogous to Lonidamine .[1] While often overshadowed by its congener, Xinidamine shares the critical pharmacophore required for metabolic modulation.

To design accurate cytotoxicity assays, one must understand that Xinidamine is not a direct DNA-damaging agent (like cisplatin) but a metabolic inhibitor . Its primary mechanism involves the inhibition of glycolysis (likely via Hexokinase II interference) and the disruption of mitochondrial respiration.

Why Incubation Time is the Critical Variable

Unlike cytotoxic agents that induce rapid necrosis, metabolic modulators like Xinidamine often induce a cytostatic effect followed by delayed apoptosis.

  • Short Incubation (<12 hours): Cells may remain viable despite ATP depletion. Standard MTT/ATP assays may yield false negatives.

  • Long Incubation (>48 hours): Required to visualize the cumulative effect of energy deprivation on cell proliferation and survival.

Experimental Design Strategy

A. Cell Line Selection & Seeding

Metabolic inhibitors exhibit differential efficacy based on the metabolic phenotype of the cell (Warburg effect).

  • High Sensitivity Models: Glycolytic-dependent tumors (e.g., MCF-7, HeLa, Glioblastoma lines).

  • Seeding Density: Critical. Over-confluent cells have lower metabolic rates and may be resistant to Xinidamine.

    • Recommendation: Seed cells to achieve 60-70% confluency at the time of drug addition.

B. Concentration Range (Dose-Finding)

Based on structural analogs (Lonidamine), Xinidamine typically exhibits activity in the micromolar range.

  • Screening Range: 0.1 µM – 500 µM.

  • Solvent: DMSO (Maintain final concentration <0.5% v/v to avoid solvent toxicity masking metabolic effects).

Critical Parameter: Time-Course Optimization

The following diagram illustrates the temporal progression of Xinidamine-induced cellular events and the corresponding optimal assay windows.

Xinidamine_Mechanism cluster_assays Optimal Assay Windows Xinidamine Xinidamine Treatment HKII Hexokinase II Inhibition Xinidamine->HKII Immediate Mito Mitochondrial Depolarization Xinidamine->Mito 1-4 Hours ATP ATP Depletion (Metabolic Stress) HKII->ATP 4-12 Hours Mito->ATP JC1 JC-1 Assay (Mito Potential) 4-6 Hours Mito->JC1 Cytostasis Cytostasis (Growth Arrest) ATP->Cytostasis 12-24 Hours ATP_Assay ATP Luminescence 12-24 Hours ATP->ATP_Assay Apoptosis Apoptosis (Cell Death) Cytostasis->Apoptosis >48 Hours MTT MTT/CCK-8 (Viability) 48-72 Hours Apoptosis->MTT

Figure 1: Temporal cascade of Xinidamine-induced metabolic stress and corresponding assay windows.

Detailed Protocols

Protocol A: Long-Term Cytotoxicity (The Gold Standard)

Assay Type: CCK-8 or MTT (Metabolic Activity) Objective: Determine IC50 for cell death/growth inhibition. Rationale: Xinidamine requires time to starve the cell. 24h incubation often underestimates potency.

  • Seeding:

    • Day 0: Seed cells (e.g., 3,000 - 5,000 cells/well) in 96-well plates.

    • Incubate 24h to allow attachment.

  • Treatment:

    • Day 1: Replace medium with fresh medium containing Xinidamine (0, 10, 25, 50, 100, 250, 500 µM).

    • Include a "0 µM" control (DMSO vehicle only).

  • Incubation:

    • Critical Step: Incubate for 48 to 72 hours .

    • Note: If using 72h, ensure media volume is sufficient (200 µL) to prevent evaporation effects.

  • Readout:

    • Add CCK-8 reagent (10 µL/well) or MTT.

    • Incubate 1-4h.

    • Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).

Protocol B: Early Mitochondrial Toxicity

Assay Type: JC-1 Staining (Membrane Potential) Objective: Verify mechanism of action (Mitochondrial Depolarization). Rationale: Mitochondrial effects precede cell death. This confirms the drug is hitting its target before the cell dies.

  • Seeding: Seed cells in black-walled 96-well plates.

  • Treatment: Treat with Xinidamine (e.g., IC50 concentration derived from Protocol A) for 4 to 6 hours .

  • Staining:

    • Add JC-1 dye (2 µM final). Incubate 30 min at 37°C.

  • Readout:

    • Measure Fluorescence Ratio: Red (Aggregates, healthy) / Green (Monomers, depolarized).

    • A decrease in the Red/Green ratio indicates Xinidamine activity.

Data Analysis & Interpretation

Summarize your data using the following structure to track time-dependency.

Table 1: Expected IC50 Shifts over Time (Hypothetical Example)

Incubation TimeIC50 Value (µM)Interpretation
24 Hours > 200 µMLow Sensitivity. Cells are stressed but ATP levels haven't dropped enough to trigger widespread death.
48 Hours 50 - 100 µMModerate Sensitivity. Cytostatic effects become visible.
72 Hours 20 - 50 µMHigh Sensitivity. Cumulative metabolic starvation leads to apoptosis. (Use this for potency ranking)
Troubleshooting "False Resistance"

If you observe no toxicity at 24 hours:

  • Do not discard the compound. This is typical for metabolic inhibitors.

  • Extend incubation to 72 hours.

  • Check Glucose levels: Xinidamine efficacy is often enhanced in low-glucose media (sensitizes cells to mitochondrial inhibition).

References

  • National Center for Advancing Translational Sciences (NCATS). Xinidamine (Code C66670). Inxight Drugs Database. Available at: [Link]

  • Nath, K., et al. (2016). "Mechanism of antineoplastic activity of lonidamine."[2] Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1866(2), 151-162.[2] (Cited for mechanistic homology of indazole-3-carboxylic acids). Available at: [Link]

  • Cervantes-Madrid, D., et al. (2017). "Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis... using lonidamine." Oncology Letters, 13(3), 1905-1910.[2] Available at: [Link]

Sources

Application Note: High-Throughput Measurement of Hexokinase Activity Inhibition Using Xinidamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cancer cells and highly proliferative tissues exhibit a profound metabolic reprogramming known as the Warburg effect, characterized by an overwhelming reliance on aerobic glycolysis. The primary rate-limiting gatekeeper of this pathway is Hexokinase 2 (HK2), which phosphorylates intracellular glucose[1]. is a potent structural analog of the well-characterized energy blocker Lonidamine[2]. Like its chlorinated counterpart, Xinidamine acts as an energolytic agent by selectively targeting and allosterically inhibiting mitochondrially bound hexokinase[3]. By disrupting this specific enzyme pool, Xinidamine suppresses aerobic glycolysis, severs the supply of glucose-6-phosphate (G6P), and induces rapid cellular ATP depletion[3].

This application note details a robust, self-validating biochemical protocol for quantifying the inhibitory efficacy of Xinidamine against mitochondrial hexokinase using a continuous, coupled-enzyme spectrophotometric assay.

Pathway Xinidamine Xinidamine (Inhibitor) HK2 Mitochondrial Hexokinase 2 (HK2) Xinidamine->HK2 Allosteric Blockade G6P Glucose-6-Phosphate (G6P) HK2->G6P Phosphorylation Glucose D-Glucose Glucose->HK2 ATP ATP ATP->HK2 Glycolysis Aerobic Glycolysis (Warburg Effect) G6P->Glycolysis

Fig 1: Mechanism of Xinidamine-mediated inhibition of mitochondrial Hexokinase 2 and glycolysis.

Experimental Design & Causality

To ensure absolute scientific integrity, every step of this protocol is engineered as a self-validating system.

The Causality of the Coupled Assay: Direct measurement of hexokinase activity is optically intractable because the primary products—G6P and ADP—do not possess distinct absorption spectra in the visible or near-UV range[4]. To bypass this, we engineer a thermodynamic sink by introducing a coupling enzyme:. G6PDH rapidly oxidizes the newly formed G6P into 6-phosphoglucono-δ-lactone[1]. This secondary reaction is obligately tied to the reduction of NADP⁺ to NADPH[5]. Because NADPH exhibits a robust molar extinction coefficient at 340 nm (while its oxidized counterpart NADP⁺ remains optically transparent at this wavelength), we achieve a 1:1 stoichiometric proxy for hexokinase activity[1].

The Causality of Mitochondrial Enrichment: HK2 acts as a metabolic gatekeeper by physically docking to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane[3]. Indazole-3-carboxylic acid derivatives exert their primary effects by disrupting this specific mitochondrially bound subpopulation[3]. Performing this assay on crude whole-cell lysates introduces cytosolic hexokinase isoforms that lack the VDAC-binding context, heavily diluting the apparent inhibitory efficacy of the compound. By isolating a mitochondrial-enriched fraction, we isolate the precise physiological target.

Kinetic vs. Endpoint Readouts: We utilize a continuous kinetic readout (measuring ΔA340/min) rather than an endpoint assay. This mathematical rate-of-change calculation automatically subtracts any static background absorbance or light scattering caused by Xinidamine precipitation, virtually eliminating false positives[4].

Reagents & Equipment Preparation

Chemical Reagents
  • Xinidamine Stock: 10 mM dissolved in 100% anhydrous DMSO[2]. Store at -20°C.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)[1].

  • Substrate Master Mix (per well): 10 mM D-Glucose, 0.6 mM ATP, 0.2 mM NADP⁺, and 0.15 U/mL G6PDH in Assay Buffer[1][5].

Biological Materials
  • Cell Line: HepG2 or HCT-116 cells (known for high HK2 expression).

  • Lysis Buffer: 15 mM Tris pH 7.8, 0.25 mM sucrose, 0.5 mM DTT, supplemented with protease inhibitors[5].

Step-by-Step Protocol

Part A: Preparation of Mitochondrial-Enriched Lysates
  • Harvest & Lyse: Wash 5 × 10⁶ cells with ice-cold PBS. Resuspend in 1 mL of hypotonic Lysis Buffer and incubate on ice for 15 minutes[1].

  • Homogenization: Disrupt cells using a Dounce homogenizer (30 strokes) or mild sonication (five 10-second bursts on ice)[5].

  • Nuclear Clearance: Centrifuge the homogenate at 2,000 × g for 5 minutes at 4°C to pellet unbroken cells and nuclei[5]. Transfer the supernatant to a new tube.

  • Mitochondrial Isolation: Centrifuge the cleared supernatant at 10,000 × g for 15 minutes at 4°C. The resulting pellet contains the mitochondrial-enriched fraction.

  • Resuspension: Gently resuspend the mitochondrial pellet in 200 µL of Assay Buffer. Quantify protein yield via BCA assay.

Part B: Coupled Enzymatic Assay (384-Well Format)
  • Enzyme Plating: Dispense 10 µL of the mitochondrial fraction (normalized to ~5 µg of total protein) into the wells of a clear, flat-bottom 384-well microplate[4].

  • Compound Addition: Using an acoustic liquid handler, dispense 100 nL of Xinidamine (serial dilutions from 100 µM to 10 nM) into the test wells[4]. Include DMSO as a vehicle control and Lonidamine as a positive control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow allosteric binding.

  • Reaction Initiation: Rapidly dispense 10 µL of the Substrate Master Mix into all wells to initiate the coupled reaction[1].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the increase in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C[5].

Workflow Mito 1. Mitochondrial Enrichment Incubate 3. Xinidamine Incubation Mito->Incubate Mix 2. Master Mix (G6PDH, NADP+) Read 4. Kinetic Read (Absorbance 340nm) Mix->Read Incubate->Read Analyze 5. Data Normalization & IC50 Read->Analyze

Fig 2: High-throughput 384-well workflow for the G6PDH-coupled kinetic hexokinase assay.

Data Presentation & Interpretation

To interpret the results, isolate the linear phase of the kinetic curve (typically between 5 and 20 minutes) and calculate the reaction velocity (Slope = ΔA340/min)[4].

Percentage Inhibition Calculation: % Inhibition = [1 - (Slope_Xinidamine / Slope_Vehicle)] × 100

Plot the % Inhibition against the log₁₀ of Xinidamine concentration using non-linear regression (four-parameter logistic curve) to derive the IC₅₀.

Table 1: Expected Assay Metrics & Validation Parameters
Assay ParameterExpected Value / RangeMechanistic Significance
Wavelength (λ) 340 nmPeak absorbance of NADPH; NADP⁺ has near-zero absorbance here, ensuring high specificity.
Enzyme Source 5 µg Mitochondrial ExtractEnsures targeting of VDAC-bound HK2 over cytosolic isoforms, mimicking the physiological target.
Xinidamine IC₅₀ 10 - 50 µMAnalogous to established Lonidamine profiles; indicates potent allosteric inhibition.
Signal-to-Background (S/B) > 5.0High assay window due to complete NADP⁺ reduction dependency.
Z'-Factor > 0.6Confirms strict assay robustness and reproducibility for high-throughput screening (HTS).

References

  • Title : Techniques to Monitor Glycolysis Source : PMC - National Institutes of Health (NIH) URL :[Link]

  • Title : Inhibition of hexokinases holds potential as treatment strategy for rheumatoid arthritis Source : Springer Medizin URL :[Link]

  • Title : Mechanism of Antineoplastic Activity of Lonidamine Source : PMC - National Institutes of Health (NIH) URL :[Link]

Sources

Xinidamine cell culture treatment protocols for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metabolic Flux Analysis (MFA) Protocols for Xinidamine and Indazole-3-Carboxylic Acid Derivatives

Executive Summary

This guide details the optimized protocols for assessing the metabolic impact of Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) using Stable Isotope-Resolved Metabolomics (SIRM). While Lonidamine (the dichloro- analogue) is the historical reference standard for this class of Hexokinase II (HK2) and mitochondrial inhibitors, Xinidamine (CAS 50264-78-3) shares a conserved pharmacophore requiring specific handling due to pH-dependent solubility and multi-target mechanisms.[1]

Key Mechanism: Indazole-3-carboxylic acids act as "metabolic sensitizers" by simultaneously inhibiting Hexokinase II (HK2) , the Mitochondrial Pyruvate Carrier (MPC) , and Monocarboxylate Transporters (MCTs) .[1] This protocol is designed to deconstruct these overlapping effects using [U-13C6]Glucose tracing.

Compound Characteristics & Handling

Expert Insight: The carboxylic acid moiety at position 3 renders these compounds sensitive to pH.[1] In standard cell culture media (pH 7.4), they are anionic, which limits passive diffusion but facilitates MCT-mediated transport.[1] Crucial: Maintain strict pH control; acidification of media (common in dense cancer cultures) can alter drug uptake and intracellular accumulation.

FeatureXinidamineLonidamine (Reference)
CAS Number 50264-78-350264-69-2
Structure 1-(2,4-dimethyl benzyl)-...1-(2,4-dichloro benzyl)-...
Primary Targets HK2, MPC, MCT1/4HK2, MPC (Ki ~2.5 µM), MCT1/4 (Ki ~40 µM)
Solubility DMSO (Stock >100 mM)DMSO (Stock >100 mM)
Stability Hydrolytically stable; Light sensitiveHydrolytically stable; Light sensitive

Mechanism of Action (Pathway Map)

The following diagram illustrates the multi-node inhibition by Xinidamine/Lonidamine. Note the critical bottleneck at the Mitochondrial Pyruvate Carrier (MPC) , which is often the most sensitive target (Ki ~2.5 µM), preceding HK2 inhibition in some cell types.[1]

Xinidamine_Mechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose_Ex Glucose (13C) Glucose_In Glucose Glucose_Ex->Glucose_In GLUTs Lactate_Ex Lactate G6P G6P Glucose_In->G6P Phosphorylation Pyruvate_Cyto Pyruvate G6P->Pyruvate_Cyto Glycolysis Lactate_Cyto Lactate Pyruvate_Cyto->Lactate_Cyto LDH Pyruvate_Mito Pyruvate Pyruvate_Cyto->Pyruvate_Mito Transport Lactate_Cyto->Lactate_Ex Efflux HK2 Hexokinase II (Mitochondrial Bound) HK2->G6P MCT MCT 1/4 MCT->Lactate_Ex TCA TCA Cycle Pyruvate_Mito->TCA PDH MPC MPC (Mitochondrial Pyruvate Carrier) MPC->Pyruvate_Mito ComplexII Complex II (SDH) Xinidamine Xinidamine / Lonidamine Xinidamine->HK2 Inhibits Xinidamine->MCT Ki ~40 µM (Blocks Efflux) Xinidamine->MPC Ki ~2.5 µM (Potent Block) Xinidamine->ComplexII High Dose (>100 µM)

Figure 1: Multi-target mechanism of Indazole-3-carboxylic acids. Note the hierarchical inhibition: MPC > MCT > HK2 > Complex II.[1]

Experimental Protocols

Protocol A: Dose Optimization (Cytotoxicity vs. Metabolic Specificity)

Before MFA, you must distinguish between metabolic modulation and acute cytotoxicity.[1]

  • Seeding: Seed cells (e.g., A549, HeLa) at 5,000 cells/well in 96-well plates.

  • Preparation: Dissolve Xinidamine in DMSO to 100 mM.

    • Note: Sonicate if necessary. Ensure stock is clear.

  • Treatment: Treat for 24 hours with a log-scale gradient: 0, 10, 50, 100, 300, 600 µM.

  • Readout: Measure ATP levels (CellTiter-Glo) or viability (MTT).

  • Target Selection: Select the IC20 (concentration with 80% viability) for MFA.

    • Reasoning: You want to measure flux shifts in living cells, not the metabolic signature of dying cells. For Lonidamine/Xinidamine, this is typically 50–150 µM .[1]

Protocol B: 13C-Glucose Metabolic Flux Analysis

This workflow traces the fate of glucose carbons into glycolysis (Lactate) vs. the TCA cycle (Citrate/Malate).

Reagents:

  • Glucose-free DMEM (dialyzed FBS recommended).

  • [U-13C6]Glucose (Cambridge Isotope Labs).

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

Workflow Steps:

  • Acclimatization:

    • Seed cells in 6-well plates (5x10^5 cells/well).

    • Culture overnight in standard media.

  • Pulse-Chase Labeling:

    • Wash cells 2x with warm PBS.

    • Add Tracing Media : Glucose-free DMEM + 10% Dialyzed FBS + 10 mM [U-13C6]Glucose .

    • Immediately add Xinidamine (at determined IC20, e.g., 100 µM) or Vehicle (DMSO).[1]

    • Incubation Time:4 to 6 hours .

    • Why 4-6h? This is sufficient to reach isotopic steady state in glycolysis and TCA intermediates without inducing secondary apoptotic metabolic crashes.

  • Metabolite Extraction (Quenching):

    • Place plate on crushed ice.

    • Aspirate media completely.

    • Wash: 1x with ice-cold Saline (0.9% NaCl). Do not use PBS if analyzing phosphates via LC-MS/MS.

    • Quench: Add 1 mL -80°C 80% Methanol .

    • Incubate at -80°C for 15 mins.

    • Scrape cells and transfer to microcentrifuge tubes.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Transfer supernatant (metabolites) to a new glass vial.

    • Dry under nitrogen stream or SpeedVac.

    • Resuspend in 50% Acetonitrile/Water for LC-MS analysis.

Data Analysis & Interpretation

Use the following table to interpret the Mass Isotopomer Distribution (MID) data.

MetaboliteIsotopologueBiological MeaningExpected Effect (Xinidamine/Lonidamine)
Lactate M+3Glycolytic FluxIncrease (Intracellular accumulation due to MCT block) or Decrease (if HK2 is fully blocked). Context dependent.
Citrate M+2PDH Flux (Glucose -> Acetyl-CoA -> TCA)Strong Decrease . (Primary signature of MPC inhibition).
Citrate M+5PC Flux (Pyruvate -> OAA -> Citrate)Decrease . (Pyruvate cannot enter mitochondria to serve as substrate).
Succinate M+2/M+4TCA CyclingDecrease . (Blockage of Complex II/SDH).
G6P M+6Glucose Entry/PhosphorylationIncrease (if HK2 inhibited but GLUT active) or Decrease (if HK2 block is potent).

Expert Diagnostic Check: If you see High Intracellular Lactate but Low Extracellular Lactate , this confirms MCT Inhibition .[1] If both are low, the blockade is upstream at HK2 .[1]

Troubleshooting

IssueProbable CauseSolution
Precipitation in Media Drug insolubility at neutral pH.Pre-warm media to 37°C before adding drug. Do not exceed 300 µM.
No Metabolic Shift High protein binding in FBS.Use Dialyzed FBS or reduce serum to 1-5% during the short tracing window.
High Cell Death Incubation too long (>12h).Reduce tracing time to 2-4 hours. Xinidamine induces rapid apoptosis via mitochondrial depolarization.

References

  • Nath, K., et al. (2016). "Mechanism of antineoplastic activity of lonidamine."[1][2] Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1866(2), 151-162.[1][2] Link

  • Nancolas, B., et al. (2016). "The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters."[1] Biochemical Journal, 473(11), 1531-1543.[1] Link

  • Mapp, L. K., et al. (2017). "Novel solid forms of lonidamine: crystal structures and physicochemical properties."[1][3] CrystEngComm, 19, 5603-5610.[1] Link

  • Guo, L., et al. (2016). "Lonidamine and TTFA target different components of mitochondrial respiration."[1] Biochimica et Biophysica Acta, 1866(2).[1][2] Link

Sources

Application Notes and Protocols: Preparation of Xinidamine-Loaded Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Nanoparticle-Encapsulated Xinidamine

Xinidamine, a potent hydrophobic anti-cancer agent, has demonstrated significant therapeutic potential. However, its clinical utility is often hampered by poor aqueous solubility, leading to challenges in formulation and systemic delivery.[1][2][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[2][3][4] By encapsulating Xinidamine within a polymeric matrix, we can enhance its bioavailability, control its release profile, and, most importantly, enable targeted delivery to tumor tissues.[5] This application note provides a comprehensive guide to the preparation and characterization of Xinidamine-loaded nanoparticles, with a focus on creating a targeted delivery system.

The core of this protocol revolves around the use of Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer approved by the FDA, often used in combination with Poly(ethylene glycol) (PEG) to form a diblock copolymer (PLGA-PEG).[6][7][8] The PEGylated surface of the nanoparticles provides a "stealth" characteristic, reducing immunogenicity and prolonging circulation time.[7][8] For targeted delivery, the nanoparticle surface can be functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[9][10][11]

Principle of the Method: Nanoprecipitation for Controlled Particle Formation

The chosen method for nanoparticle synthesis is nanoprecipitation, also known as the solvent displacement or "Ouzo effect" method.[2][6][12][13][14][15] This technique is favored for its simplicity, reproducibility, and low energy requirements.[12][15] The fundamental principle involves the rapid desolvation of a polymer and drug from an organic solvent upon its mixture with a miscible anti-solvent (typically water).[12][15][16] This sudden change in solvent quality induces supersaturation, leading to the spontaneous formation of nanoparticles.[14]

The key to this process is the careful selection of a water-miscible organic solvent that can dissolve both the polymer (PLGA-PEG) and the hydrophobic drug (Xinidamine), and an aqueous anti-solvent in which the polymer and drug are insoluble.[12][16] The rapid mixing of these two phases causes the polymer and encapsulated drug to precipitate into a solid nanoparticle core.[2]

Materials and Equipment

Reagents and Consumables
ReagentSupplierGrade
Xinidamine(Specify Supplier)>98% Purity
PLGA-PEG-COOH (50:50 PLGA, MW 20,000 Da; PEG MW 5,000 Da)(Specify Supplier)Pharmaceutical Grade
Acetone(Specify Supplier)HPLC Grade
Deionized Water(In-house)18.2 MΩ·cm
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)(Specify Supplier)>98%
N-Hydroxysuccinimide (NHS)(Specify Supplier)>98%
Anti-EGFR Antibody (or peptide ligand)(Specify Supplier)Research Grade
Phosphate Buffered Saline (PBS), pH 7.4(Specify Supplier)Molecular Biology Grade
Dialysis Tubing (MWCO 10,000 Da)(Specify Supplier)
Syringe Filters (0.22 µm)(Specify Supplier)
Equipment
EquipmentManufacturerModel
Magnetic Stirrer with Stir Bars(Specify Manufacturer)
Ultrasonic Bath/Probe Sonicator(Specify Manufacturer)
Rotary Evaporator(Specify Manufacturer)
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer(Specify Manufacturer)
Transmission Electron Microscope (TEM)(Specify Manufacturer)
High-Performance Liquid Chromatography (HPLC) System(Specify Manufacturer)
UV-Vis Spectrophotometer(Specify Manufacturer)
Lyophilizer (Freeze-Dryer)(Specify Manufacturer)
Centrifuge(Specify Manufacturer)

Experimental Protocols

Preparation of Xinidamine-Loaded PLGA-PEG Nanoparticles (NP)

Principle: This protocol utilizes the nanoprecipitation method to encapsulate the hydrophobic drug, Xinidamine, within a PLGA-PEG polymeric matrix. The rapid addition of the organic phase (polymer and drug in acetone) to the aqueous anti-solvent (deionized water) leads to the formation of nanoparticles.

Step-by-Step Protocol:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA-PEG-COOH and 5 mg of Xinidamine in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or brief sonication in a water bath.

  • Aqueous Phase Preparation:

    • Measure 50 mL of deionized water into a clean beaker.

    • Place the beaker on a magnetic stirrer and set the stirring speed to 600 rpm.

  • Nanoprecipitation:

    • Using a syringe pump for controlled addition, inject the organic phase into the stirring aqueous phase at a constant rate of 1 mL/min.

    • Observe the immediate formation of a milky-white suspension, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring at room temperature for at least 4 hours in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at reduced pressure for faster solvent removal.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.

    • Repeat the centrifugation and resuspension steps two more times to remove any unencapsulated drug and residual solvent.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.

    • For long-term storage, the nanoparticle suspension can be lyophilized.

Surface Functionalization with Targeting Ligand (e.g., Anti-EGFR Antibody)

Principle: This protocol describes the covalent conjugation of a targeting ligand (anti-EGFR antibody) to the carboxyl groups on the surface of the PLGA-PEG-COOH nanoparticles via EDC/NHS chemistry. This creates a targeted nanoparticle (TNP) capable of specifically binding to EGFR-overexpressing cancer cells.

Step-by-Step Protocol:

  • Activation of Carboxyl Groups:

    • Resuspend 10 mg of the purified nanoparticles in 5 mL of PBS (pH 7.4).

    • Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add 100 µg of the anti-EGFR antibody to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • To quench the reaction, add a small amount of a primary amine-containing molecule (e.g., Tris buffer).

    • Purify the targeted nanoparticles by centrifugation (15,000 x g for 30 minutes at 4°C) to remove unconjugated antibodies and excess reagents.

    • Wash the pellet with PBS and resuspend in the desired buffer.

Characterization of Nanoparticles

A thorough characterization of the prepared nanoparticles is crucial to ensure their quality, efficacy, and safety.[5][17][18][19]

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles in suspension.[20][21][22] Zeta potential analysis determines the surface charge of the nanoparticles, which is a key indicator of their stability in colloidal suspension.[23][24][25][26]

Protocol:

  • Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration.

  • Perform DLS measurements to obtain the Z-average particle size and PDI.

  • Perform zeta potential measurements to determine the surface charge.

Expected Results:

ParameterNon-Targeted NPTargeted NP (TNP)
Particle Size (Z-average) 150 - 250 nm160 - 270 nm
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential -20 to -30 mV-15 to -25 mV

A narrow size distribution (low PDI) is desirable for uniform biodistribution. The negative zeta potential is attributed to the carboxyl groups of the PLGA-PEG-COOH and helps to prevent aggregation.[23][24] A slight decrease in the magnitude of the negative zeta potential after ligand conjugation is expected due to the shielding of carboxyl groups by the antibody.

Principle: Transmission Electron Microscopy (TEM) provides high-resolution images of the nanoparticles, allowing for the direct visualization of their size, shape, and surface morphology.[27][28][29][30][31]

Protocol:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.

  • Image the grid using a TEM.

Expected Results: The nanoparticles should appear as discrete, spherical structures with a uniform size distribution.

Principle: High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of Xinidamine encapsulated within the nanoparticles.

Protocol:

  • Determine Total Drug Amount: Accurately weigh a known amount of lyophilized nanoparticles and dissolve it in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.

  • Determine Free Drug Amount: Centrifuge the nanoparticle suspension and analyze the supernatant for the amount of unencapsulated drug.

  • Quantify the Xinidamine concentration in the prepared solutions using a validated HPLC method with a UV detector.

  • Calculate LC and EE:

    • LC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Expected Results:

ParameterExpected Value
Drug Loading Content (LC) 5 - 10%
Encapsulation Efficiency (EE) > 70%

Principle: The in vitro release profile of Xinidamine from the nanoparticles is evaluated using the dialysis bag method.[32] This method simulates the physiological release of the drug over time.

Protocol:

  • Place a known amount of Xinidamine-loaded nanoparticle suspension into a dialysis bag (MWCO 10,000 Da).

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released Xinidamine in the aliquots using HPLC.

Expected Results: A sustained release profile is expected, with an initial burst release followed by a slower, controlled release over an extended period.

In Vitro Cellular Uptake

Principle: The cellular uptake of the nanoparticles is assessed using a cancer cell line that overexpresses the target receptor (e.g., A431 cells for EGFR). Flow cytometry is a powerful technique for quantifying the internalization of fluorescently labeled nanoparticles.[33][34][35][36][37]

Protocol:

  • Fluorescent Labeling: Prepare nanoparticles encapsulating a fluorescent dye (e.g., Coumarin-6) alongside Xinidamine, or conjugate a fluorescent dye to the nanoparticle surface.

  • Cell Culture: Seed EGFR-positive cancer cells (e.g., A431) in a 24-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled non-targeted NPs and targeted TNPs at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • Flow Cytometry Analysis:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

Expected Results: The targeted nanoparticles (TNPs) are expected to show significantly higher cellular uptake in EGFR-positive cells compared to the non-targeted nanoparticles (NPs), demonstrating the effectiveness of the targeting strategy.

Visualization of Workflows and Mechanisms

Nanoparticle_Preparation_Workflow cluster_prep Nanoparticle Formulation cluster_func Targeting Ligand Conjugation A Organic Phase (Xinidamine + PLGA-PEG-COOH in Acetone) C Nanoprecipitation (Rapid Mixing) A->C B Aqueous Phase (Deionized Water) B->C D Solvent Evaporation C->D E Purification (Centrifugation) D->E F Xinidamine-Loaded NP E->F G EDC/NHS Activation F->G H Anti-EGFR Antibody Conjugation G->H I Purification H->I J Targeted Nanoparticle (TNP) I->J

Caption: Workflow for the preparation of Xinidamine-loaded targeted nanoparticles.

Targeted_Delivery_Mechanism cluster_cell Cancer Cell Receptor EGFR Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug Xinidamine Lysosome->Drug Drug Release TNP Targeted Nanoparticle TNP->Receptor Binding

Sources

Application Note: Xinidamine Intraperitoneal (IP) Injection Protocols for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a structural analog of Lonidamine , a well-characterized metabolic modulator that inhibits aerobic glycolysis (Warburg effect) and mitochondrial respiration in tumor cells. While Lonidamine has extensive in vivo data, Xinidamine is often utilized in comparative structure-activity relationship (SAR) studies or specific metabolic investigations (e.g., benign prostatic hyperplasia models).

Due to the scarcity of direct in vivo formulation literature for Xinidamine compared to its chlorinated analog, this guide applies principles of structural homology . It adapts the validated, high-pH solubilization protocols established for Indazole-3-carboxylic acids to ensure stability and bioavailability while minimizing vehicle-induced toxicity.

Compound Properties
PropertyDataNotes
CAS Number 50264-78-3Distinct from Lonidamine (50264-69-2)
Molecular Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol Slightly lighter than Lonidamine (321.16 g/mol )
Solubility (Water) Poor (< 0.1 mg/mL)Hydrophobic benzyl group limits aqueous solubility.[1]
pKa ~3.5 - 4.5 (Carboxylic acid)Soluble in alkaline conditions (pH > 8.0).
Target Mechanism Metabolic ModulationPutative Hexokinase II inhibitor; Mitochondria depolarizer.

Formulation Strategy: The "pH-Trap" Method

The primary challenge with Xinidamine is its poor aqueous solubility at neutral pH. Using high concentrations of organic co-solvents (DMSO/Ethanol) for IP injection can cause peritoneal irritation and confounding toxicity.

Recommendation: Utilize a Tris-Glycine Buffer system . This method converts the carboxylic acid moiety of Xinidamine into its soluble salt form in situ, allowing for high-concentration dosing (up to 20 mg/mL) without excessive organic solvents.

Method A: Tris-Glycine Buffer (Preferred for Efficacy Studies)

Best for: High-dose studies (50–100 mg/kg), chronic dosing, and minimizing vehicle toxicity.

Reagents:

  • Xinidamine powder (High Purity >98%)

  • Trizma Base (Tris)[2][3]

  • Glycine

  • Sterile Water for Injection (WFI)

  • 0.22 µm PES Syringe Filter

Protocol:

  • Prepare Vehicle (Tris-Glycine Buffer):

    • Dissolve 1.2 g Trizma Base and 5.76 g Glycine in 100 mL of Sterile Water.

    • Adjust pH to 8.3 (Critical step: The drug requires basic pH to dissolve).

    • Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh required Xinidamine (e.g., 100 mg for a 10 mL batch).

    • Add the Tris-Glycine buffer.[2][3][4]

    • Vortex vigorously.

    • Sonicate at 40°C for 10–20 minutes until the solution is perfectly clear.

    • Note: If the solution remains cloudy, verify pH is >8.0.

Method B: DMSO-Tween Co-solvent System (Alternative)

Best for: Low-dose pilot studies (<30 mg/kg) or acute experiments where buffer preparation is not feasible.

Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

Protocol:

  • Dissolve Xinidamine completely in 100% DMSO (Stock concentration: 50 mg/mL).

  • Add Tween-80 to the DMSO stock (1:1 ratio relative to DMSO volume).

  • Slowly add warm Sterile Saline (0.9%) while vortexing to reach final volume.

    • Warning: Rapid addition may cause precipitation. If precipitate forms, sonicate immediately.

Experimental Workflow & Decision Tree

The following diagram outlines the decision logic for selecting the appropriate formulation based on your study endpoints.

FormulationWorkflow Start Start: Xinidamine In Vivo Study CheckDose Target Dose Requirement? Start->CheckDose HighDose High Dose (>30 mg/kg) Chronic Administration CheckDose->HighDose Efficacy Model LowDose Low Dose (<30 mg/kg) Acute/Pilot Study CheckDose->LowDose PK/Tolerability MethodA Method A: Tris-Glycine Buffer (pH 8.3) HighDose->MethodA MethodB Method B: DMSO/Tween/Saline (5/5/90) LowDose->MethodB StepA1 1. Dissolve Tris (1.2%) + Glycine (5.8%) MethodA->StepA1 StepB1 1. Dissolve in 100% DMSO MethodB->StepB1 StepA2 2. Add Drug + Sonicate @ 40°C StepA1->StepA2 StepA3 3. Filter Sterilize (0.22 µm) StepA2->StepA3 Inject IP Injection (Max 10 mL/kg) StepA3->Inject StepB2 2. Add Tween-80 StepB1->StepB2 StepB3 3. Dilute with Warm Saline StepB2->StepB3 StepB3->Inject

Figure 1: Decision tree for Xinidamine formulation selection based on dosage requirements and study duration.

Intraperitoneal (IP) Injection Protocol[2][3][4][5][6]

Pre-Injection Checklist
  • Animal Welfare: Acclimatize mice (e.g., BALB/c, Nude) for >7 days.

  • Solution Temp: Warm formulation to 37°C to prevent hypothermic shock and precipitation.

  • pH Check: Ensure pH is 7.4–8.3 immediately prior to loading syringes.

Step-by-Step Procedure
  • Restraint: Secure the mouse using the scruff technique to expose the abdomen and extend the hind legs.

  • Site Selection: Identify the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion:

    • Use a 25G or 27G needle.

    • Tilt the mouse head downward (Trendelenburg position) to shift viscera cranially.

    • Insert needle at a 30° angle, bevel up.

    • Aspiration Test: Pull back slightly on the plunger. If blood, urine, or green fluid appears, withdraw and discard needle.

  • Injection: Administer the volume slowly.

    • Max Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • Recommended Volume: 5–10 mL/kg.

  • Post-Injection: Withdraw needle smoothly. Massage the abdomen gently to distribute the fluid. Monitor for 15 minutes for signs of distress (hunching, piloerection).

Dosage & Escalation Strategy

Since Xinidamine is less characterized than Lonidamine, a Dose Escalation Pilot is mandatory to establish the Maximum Tolerated Dose (MTD) in your specific strain.

Starting Point (Based on Lonidamine Homology): Lonidamine is typically effective at 50–100 mg/kg . Due to the molecular weight difference (Xinidamine is ~12% lighter), molar equivalents suggest a slightly lower mass dose, but bioavailability may differ.

Recommended Pilot Schedule (n=3 mice/group):

  • Group 1: Vehicle Control (Tris-Glycine).

  • Group 2: 25 mg/kg (Low).

  • Group 3: 50 mg/kg (Medium - Equivalent to standard Lonidamine efficacy).

  • Group 4: 100 mg/kg (High - Monitor for muscle toxicity/myalgia).

Monitoring Endpoints:

  • Body weight loss (>15% requires euthanasia).

  • Lethargy or muscle weakness (Indazole class side effect).

  • Peritoneal inflammation (necropsy check after 7 days).

Mechanism of Action: Metabolic Modulation

Xinidamine, like its analogs, is presumed to act as a Hexokinase II inhibitor and a Mitochondrial Depolarizer . It disrupts the energy machinery of cancer cells by decoupling glycolysis and oxidative phosphorylation.

MOA Xinidamine Xinidamine (Indazole Derivative) HK2 Hexokinase II (Mitochondrial Bound) Xinidamine->HK2 Inhibits Mito Mitochondrial Permeability Transition Pore Xinidamine->Mito Modulates ATP ATP Production Xinidamine->ATP Depletes Glycolysis Aerobic Glycolysis (Warburg Effect) HK2->Glycolysis Drives Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Triggers Release of Cytochrome c Glycolysis->ATP Acidification Intracellular Acidification Glycolysis->Acidification Lactate Accumulation

Figure 2: Putative mechanism of action for Xinidamine, targeting bioenergetics to induce metabolic catastrophe in tumor cells.

References

  • Nath, K., et al. (2018). "Effect of Lonidamine on Systemic Therapy of DB-1 Human Melanoma Xenografts with Temozolomide." Anticancer Research, 38(7), 3813-3821.

    • Rationale: Establishes the Tris-Glycine buffer protocol (pH 8.3)
  • Nath, K., et al. (2013). "Lonidamine induces intracellular tumor acidification and ATP depletion in breast, prostate and ovarian cancer xenografts." NMR in Biomedicine, 26(10), 1335-1341.

    • Rationale: Provides the 100 mg/kg IP dosing benchmark and safety profile for this chemical class.
  • Cervantes-Madrid, D., et al. (2015). "Pharmacological strategies to target the Warburg effect in cancer." Anti-Cancer Agents in Medicinal Chemistry, 15(6). Rationale: Discusses the mechanism of Hexokinase II inhibitors and analogs.
  • PubChem. (n.d.). "Xinidamine Compound Summary." National Library of Medicine.

    • Rationale: Verification of chemical structure (CAS 50264-78-3) and physicochemical properties.
  • FDA/WHO. (n.d.). "International Nonproprietary Names for Pharmaceutical Substances (INN)." World Health Organization.[1]

    • Rationale: Confirms Xinidamine as a registered pharmaceutical substance distinct

Sources

Guidelines for storage and stability of Xinidamine powder and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide provides a rigorous technical framework for the storage, solubilization, and experimental handling of Xinidamine (1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid). Unlike generic handling guides, this protocol addresses the specific physicochemical properties of the indazole-3-carboxylic acid scaffold, emphasizing the critical impact of hydration states on molecular weight calculations and the necessity of anhydrous organic solvents for stock preparation.

Target Audience: Researchers in metabolic oncology, medicinal chemistry, and assay development.

Chemical Identity & Properties

Understanding the fundamental chemical nature of Xinidamine is the first step in ensuring data integrity.

PropertySpecification
Compound Name Xinidamine
CAS Number 50264-78-3
Synonyms BRN 0891979, 1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid
Molecular Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol (Anhydrous basis)*
Physical State Solid powder (White to off-white)
Solubility (DMSO) Soluble (>14 mg/mL; ~50 mM)
Solubility (Water) Insoluble / Poor
Primary Target Metabolic inhibition (Analog of Lonidamine)

*Critical Expert Insight: Batch-specific molecular weights may vary due to the degree of hydration. Always consult the Certificate of Analysis (CoA) for the specific batch MW before calculating molarity. Failure to account for water content can lead to stock concentration errors of 5-10%.

Storage Protocols: Solid State

The stability of Xinidamine powder is governed by its protection from moisture and UV light. While the indazole core is relatively robust, the carboxylic acid moiety can be sensitive to humidity over extended periods.

Protocol A: Long-Term Storage (Solid)
  • Temperature: Store at -20°C .

  • Container: Vial must be sealed with a PTFE-lined cap and Parafilm.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or desiccation jar) containing active silica gel or Drierite™.

  • Light Protection: Store in the dark or wrap the secondary container in aluminum foil.

  • Shelf Life: >2 years under these conditions.

Protocol B: Short-Term Storage (Solid)
  • Condition: 0°C to 4°C (Refrigerator).

  • Duration: < 1 month.

  • Requirement: Must remain desiccated.[1]

Reconstitution & Solution Stability

This section details the preparation of stock solutions. DMSO (Dimethyl Sulfoxide) is the gold-standard solvent for Xinidamine due to its amphiphilic nature.

Expert Logic: Why DMSO?

Xinidamine possesses a hydrophobic benzyl group and a polar carboxylic acid. Water alone cannot overcome the lattice energy of the crystal structure. DMSO disrupts these interactions effectively. Ethanol is a secondary choice but is more volatile, leading to concentration drifts over time.

Protocol C: Preparation of 10 mM Stock Solution

Materials:

  • Xinidamine Powder (e.g., 10 mg)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex Mixer

  • Amber Glass Vials (Borosilicate)

Step-by-Step:

  • Equilibration: Allow the Xinidamine vial to warm to Room Temperature (RT) for 30 minutes before opening. This prevents atmospheric water condensation on the cold powder.

  • Calculation:

    
    
    
    • Example: For 10 mg of Xinidamine (MW 280.32):

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50-100 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C .

Solution Stability Matrix
SolventTemperatureStability EstimateRisk Factors
DMSO -80°C> 6 MonthsHygroscopicity of DMSO
DMSO -20°C3 - 6 MonthsRepeated Freeze/Thaw
DMSO 4°C< 1 WeekPrecipitation
Culture Media 37°C< 24 HoursHydrolysis / Precipitation

Visualization of Workflows

Diagram 1: Storage & Reconstitution Decision Tree

This flowchart guides the user through the critical decision points for handling Xinidamine to maximize stability.

Xinidamine_Storage Start Xinidamine Shipment Received Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Pre-dissolved Solution Form->Solution LongTerm Long Term (>1 Month) Store at -20°C Desiccated & Dark Solid->LongTerm Standard ShortTerm Short Term (<1 Month) Store at 4°C Desiccated Solid->ShortTerm Immediate Use Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solution->Aliquot Immediately Prep Prepare Stock Solution (Warm to RT first) LongTerm->Prep When needed Solvent Solvent: Anhydrous DMSO Prep->Solvent Solvent->Aliquot StoreSol Store Aliquots at -80°C Aliquot->StoreSol

Caption: Decision matrix for the optimal storage of solid Xinidamine and the workflow for generating stable stock solutions.

Diagram 2: Mechanistic Context (Metabolic Inhibition)

Xinidamine is a structural analog of Lonidamine. It functions by targeting mitochondrial bioenergetics.[2][3][4][5]

Mechanism Xinidamine Xinidamine Mito Mitochondria Xinidamine->Mito Disrupts Potential HK Hexokinase II (Mitochondrial Bound) Xinidamine->HK Inhibits MPC Mitochondrial Pyruvate Carrier (MPC) Xinidamine->MPC Inhibits Apoptosis Apoptosis Mito->Apoptosis Triggers Release of Pro-apoptotic Factors Glycolysis Aerobic Glycolysis (Warburg Effect) ATP ATP Depletion Glycolysis->ATP Reduced by Inhibition HK->Glycolysis Drives MPC->Mito Fuels TCA Cycle

Caption: Proposed mechanism of action for Xinidamine, paralleling Lonidamine via inhibition of Hexokinase and MPC.

Quality Control (QC) & Safety

QC: Verifying Purity via HPLC

If the compound has been stored for >6 months, verify purity before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Single peak >98% area under the curve.

Safety (MSDS Highlights)
  • Hazard: Potentially toxic if swallowed; irritant to eyes and skin.

  • Handling: Use nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste.

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Xinidamine Entry. Retrieved from [Link]

  • Nancolas, B., et al. (2016). The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters. Biochemical Journal.[2] (Reference for mechanistic analog behavior). Retrieved from [Link]

  • PubChem. Compound Summary for Xinidamine (CID 11666983). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Xinidamine Concentration for IC50 Determination in Resistant Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and researchers working with Xinidamine (1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid), a potent indazole-3-carboxylic acid derivative.

Xinidamine is structurally related to Lonidamine and acts as a metabolic inhibitor. It has demonstrated efficacy in inhibiting the proliferation of specific cell lines, such as1[1]. Because it targets mitochondrial hexokinase II (HK2) to disrupt glycolysis and deplete ATP, determining its IC50 in multidrug-resistant (MDR) lines requires specialized assay selection and careful optimization.

Mechanistic Context: Why Resistant Lines Behave Differently

To optimize your assays, you must first understand the causality of Xinidamine's mechanism. MDR cancer lines frequently overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein). Xinidamine2[2].

G XIN Xinidamine HK2 Mitochondrial Hexokinase II XIN->HK2 Inhibits GLY Glycolysis HK2->GLY Blocks ATP ATP Depletion GLY->ATP Causes EFF ABC Efflux Pumps (e.g., P-gp) ATP->EFF Disables APO Apoptosis / Cell Death ATP->APO Triggers EFF->APO Sensitizes

Xinidamine mechanism: Hexokinase inhibition depletes ATP, bypassing efflux-mediated resistance.

Troubleshooting FAQs

Q1: Why does my Xinidamine IC50 look drastically different when using CellTiter-Glo versus Alamar Blue? A (The ATP Trap): This is a classic assay artifact. Xinidamine induces 3[3], leading to a rapid and profound depletion of intracellular ATP. CellTiter-Glo relies on ATP to generate a luminescent signal as a proxy for viability. If you use an ATP-dependent assay to measure an ATP-depleting drug, you are measuring the mechanism of action, not actual cell death. This results in an artificially low IC50. Solution: Always use a redox-based assay (Resazurin/Alamar Blue) or a DNA-content assay (CyQUANT) for metabolic inhibitors.

Q2: Why is my dose-response curve flat at lower concentrations, followed by a sudden drop in MDR lines? A: MDR lines actively efflux the drug at lower concentrations. However, once Xinidamine reaches a critical intracellular threshold, it inhibits HK2 and depletes the ATP required by the efflux pumps. The pumps fail simultaneously, causing a sudden intracellular accumulation of the drug and a steep drop in viability (a high Hill slope). Solution: Use a narrower serial dilution factor (e.g., 1.5x or 2x instead of 10x) between 1 μM and 25 μM to accurately capture this inflection point.

Q3: I observe micro-precipitates at concentrations above 50 μM. How do I prevent this? A: Xinidamine is highly lipophilic. Diluting it directly from 100% DMSO into cold aqueous media causes "solvent shock." Solution: Prepare an intermediate dilution in pre-warmed (37°C) complete media containing 10% FBS. The serum proteins act as carriers to keep the hydrophobic compound in solution. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

Quantitative Data: Seeding & Expected IC50 Ranges

Because Xinidamine targets metabolism, over-confluent cells will shift their metabolic profile (Warburg effect) and deplete nutrients, artificially shifting the IC50. Optimize your seeding density so control wells reach exactly 80% confluence at the assay's end.

Cell Line ModelResistance PhenotypeOptimal Seeding Density (96-well)Expected Xinidamine IC50 Range
PWR-1E Wild-type (Prostate)4,000 cells/well3.0 - 5.0 μM
U87-MG Temozolomide-resistant (Glioma)3,500 cells/well5.0 - 12.0 μM
MCF-7/ADR Doxorubicin-resistant (P-gp+)5,000 cells/well8.0 - 15.0 μM
LoVo DX Multidrug-resistant (Colon)6,000 cells/well10.0 - 25.0 μM

Self-Validating Experimental Protocols

Protocol A: Preparation of Xinidamine Working Solutions

This protocol ensures compound solubility and prevents solvent-induced cytotoxicity.

  • Stock Solution (20 mM): Dissolve 5.60 mg of Xinidamine (MW: 280.32 g/mol ) in 1 mL of anhydrous DMSO. Aliquot and store at -20°C.

  • Intermediate Dilution: Warm complete culture media (supplemented with 10% FBS) to 37°C in a water bath.

  • Working Solution (100 μM): Slowly add 5 μL of the 20 mM DMSO stock into 995 μL of the pre-warmed media while vortexing vigorously. This yields a 100 μM top-dose solution with exactly 0.5% DMSO.

  • Serial Dilution: Perform 2-fold serial dilutions using media containing 0.5% DMSO to maintain a constant solvent concentration across all doses.

  • Self-Validation Check: Observe the 100 μM working solution under a phase-contrast microscope (20x objective). If refractive micro-crystals are visible, discard the batch. Remake using a slower, drop-wise addition of the DMSO stock.

Protocol B: Orthogonal IC50 Determination (Resazurin Assay)

This protocol avoids the "ATP Trap" by measuring metabolic reducing capacity rather than ATP pools.

  • Cell Seeding: Seed cells in a 96-well plate according to the density table above. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Carefully aspirate the media. Add 100 μL of the serially diluted Xinidamine solutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours.

  • Assay Addition: Add 10 μL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 2 to 4 hours at 37°C.

  • Readout: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (0.5% DMSO) and a positive control (e.g., 10% DMSO or 100 μM Doxorubicin). A Z'-factor > 0.5 validates the assay's robustness and confirms that the seeding density was optimal.

Workflow Visualization

Workflow S1 1. Cell Seeding Optimize for 80% final confluence S2 2. Drug Treatment 0.1 - 100 μM, ≤0.5% DMSO S1->S2 S3 3. Viability Assay Non-ATP dependent (e.g., Resazurin) S2->S3 S4 4. Data Analysis Non-linear regression & Z'-factor S3->S4

Optimized workflow for Xinidamine IC50 determination using non-ATP dependent viability assays.

References

  • MedKoo Biosciences. "Xinidamine | CAS#50264-78-3." MedKoo.
  • Fanciulli, M., et al. "Energy Metabolism of Human LoVo Colon Carcinoma Cells: Correlation to Drug Resistance and Influence of Lonidamine." Cancer Research (AACR Journals).
  • Liu, Y., et al. "Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation." ACS Pharmacology & Translational Science.

Sources

Technical Support: Optimizing Oral Bioavailability of Xinidamine (Lonidamine)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: LND-BA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting poor bioavailability, acidic precipitation, and hepatotoxicity in oral formulations.

Diagnostic Interface: Identify Your Failure Mode

Before proceeding to protocols, we must identify why your current Xinidamine (Lonidamine) formulation is failing. This compound presents a "double-edged" challenge: Type II/IV BCS classification (low solubility) combined with dose-limiting hepatotoxicity.

Clarification: Xinidamine is a synonym for Lonidamine (CAS: 50264-78-3). This guide uses "LND" to refer to the compound.[1][2][3][4][5]

Root Cause Analysis Tree

Figure 1: Diagnostic logic for selecting the correct formulation strategy.

Module A: Overcoming Solubility Limits (The "Stomach" Problem)

The Issue: LND is an indazole-3-carboxylic acid.[1][6] It is practically insoluble in the acidic environment of the stomach (pH 1.2–2.0). Standard oral suspensions will precipitate, leading to erratic absorption in the intestine.

Protocol A1: Amorphous Solid Dispersion (ASD)

Objective: Maintain LND in a supersaturated amorphous state to prevent crystallization in the GI tract.

Materials:

  • API: Xinidamine (Lonidamine)[5]

  • Polymer: HPMCAS-HF (Hypromellose Acetate Succinate) – Critical: This polymer is enteric and inhibits recrystallization.

  • Solvent: Acetone:Methanol (1:1 v/v)

Workflow:

  • Dissolution: Dissolve LND and HPMCAS-HF (Ratio 1:3 w/w) in the solvent mixture. Total solids concentration: 10% w/v.

  • Solvent Evaporation: Use a spray dryer (Inlet Temp: 85°C, Outlet Temp: 55°C) or Rotary Evaporator (Vacuum: <10 mbar, 40°C) to remove solvent rapidly.

  • Secondary Drying: Vacuum dry the powder for 24 hours at 40°C to remove residual solvent.

  • QC Check:

    • X-Ray Diffraction (XRD): Must show a "halo" pattern (no sharp peaks).

    • DSC: Single glass transition temperature (

      
      ), no melting endotherm (~207°C).
      

Why this works: HPMCAS is insoluble in the stomach, protecting the amorphous LND. It dissolves at pH > 6.5 (intestine), releasing LND in a supersaturated state directly where absorption occurs.

Module B: Bypassing Liver Toxicity (The "Metabolism" Problem)

The Issue: Even if absorbed, LND undergoes extensive hepatic metabolism. High oral doses required to achieve therapeutic levels often cause liver toxicity. The Solution: Use PLGA Nanoparticles or Liposomes to facilitate lymphatic uptake (bypassing the portal vein) or target specific tissues (e.g., mitochondria).

Protocol B1: EGFR-Targeted PLGA Nanoparticles

Reference: Milane et al. (2011) - Modified for oral/systemic stability.

Objective: Encapsulate hydrophobic LND into a polymeric core to improve circulation time and reduce free drug accumulation in the liver.

Materials:

  • Polymer: PLGA-PEG (50:50 PLGA, MW ~15-20 kDa).

  • Solvent: Acetonitrile (ACN).[7]

  • Surfactant: 1% PVA (Polyvinyl alcohol) or Poloxamer 188.

Step-by-Step Workflow:

Figure 2: Nanoprecipitation workflow for hydrophobic LND encapsulation.

Detailed Steps:

  • Preparation: Dissolve 10 mg LND and 50 mg PLGA-PEG in 2 mL Acetonitrile. Ensure complete dissolution (sonicate if necessary).

  • Precipitation: Add the organic phase dropwise into 10 mL of 1% PVA aqueous solution under moderate magnetic stirring.

    • Tip: Do not use high-shear homogenization for this specific method; it may disrupt the PEG layer.

  • Evaporation: Allow the suspension to stir for 4 hours (fume hood) to evaporate Acetonitrile.

  • Purification: Centrifuge at 12,000

    
     g for 20 minutes. Discard supernatant (free drug). Wash pellet 2x with distilled water.
    
  • Lyophilization: Resuspend pellet in 5% sucrose (cryoprotectant) and freeze-dry.

Self-Validating Metrics:

  • Size: Target 100–150 nm (DLS).

  • PDI: < 0.2 (indicates monodispersity).

  • Encapsulation Efficiency (EE%): Dissolve particles in ACN, measure LND by HPLC (UV 298 nm). Target > 60%.

Module C: Advanced Targeting (Mitochondria)

The Issue: LND targets mitochondrial hexokinase. Standard delivery relies on passive diffusion. The Solution: Mitochondria-Targeted Liposomes (Mito-LND) using Triphenylphosphonium (TPP) or specific lipid formulations.

Protocol C1: TPP-Modified Liposomes

Reference: Nath et al. / Cheng et al.

Formulation Table:

ComponentRoleMass Ratio (mg)
Egg Yolk Lecithin (EPC) Membrane Builder90
Cholesterol Stabilizer10
DSPE-PEG2000-TPP Targeting Ligand5
Xinidamine (LND) Active Payload5

Method (Thin Film Hydration):

  • Dissolve all components in Chloroform:Methanol (3:1) .

  • Evaporate solvent (Rotovap, 40°C) to form a thin lipid film.

  • Hydrate film with PBS (pH 7.4) at 50°C for 30 mins.

  • Extrusion: Pass through 200 nm and then 100 nm polycarbonate membranes (10 passes each) to unify size.

  • Dialysis: Dialyze against PBS to remove unencapsulated LND.

Troubleshooting & FAQs

Q: My LND precipitates immediately when I add the organic phase to the aqueous phase (Protocol B1).

  • Cause: The "Ouzo region" (metastable zone) was missed. This happens if the drug concentration in the organic solvent is too high near the saturation point.

  • Fix: Reduce initial LND loading from 20% to 5-10% w/w relative to the polymer. Ensure the aqueous phase pH is neutral or slightly basic (pH 7.4) to assist solubility, although LND is hydrophobic, slight ionization prevents massive aggregation.

Q: The encapsulation efficiency (EE) is very low (< 20%).

  • Cause: LND is small and may leak out during the solvent evaporation phase if the polymer solidifies too slowly.

  • Fix: Switch to the Single Emulsion (o/w) method with a faster solvent extraction (e.g., Ethyl Acetate) or increase the polymer concentration to "trap" the drug faster.

Q: Can I just dissolve LND in DMSO and dose it orally?

  • Warning: While soluble in DMSO, upon hitting the gastric fluid (aqueous), LND will crash out (precipitate) immediately. This leads to extremely poor bioavailability and high variability. You must use a carrier (ASD, Liposome, or Nanoparticle).

References

  • Nath, K. et al. (2018).[5] Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts.[3] National Institutes of Health. Link

  • Milane, L. et al. (2011). Therapeutic Efficacy and Safety of Paclitaxel/Lonidamine Loaded EGFR-Targeted Nanoparticles for the Treatment of Multi-Drug Resistant Cancer. PLOS ONE. Link

  • Cheng, G. et al. (2019). Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis. Nature Communications. Link

  • PubChem. (n.d.). Lonidamine (Compound Summary). National Library of Medicine. Link

  • FDA UNII. (n.d.). Xinidamine (Unique Ingredient Identifier). U.S. Food and Drug Administration.[8] Link

Sources

Technical Support Center: Troubleshooting Xinidamine Dose-Response Variability

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges associated with Xinidamine (1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid). This guide is designed for researchers observing inconsistencies in IC50/EC50 values, hill slope variability, or poor curve fitting in cell-based assays.

Product Focus: Xinidamine (CAS: 50264-78-3) Chemical Class: Indazole-3-carboxylic acid derivative Common Application: Metabolic inhibition (Glycolysis/Mitochondrial function), Antispermatogenic research.

Core Diagnostic Workflow

Before altering your biological parameters, you must isolate whether the variability is Physical (solubility, adsorption), Technical (pipetting, evaporation), or Biological (cell density, serum binding).

Use the following logic flow to diagnose the root cause of your irregular dose-response curves.

Xinidamine_Troubleshooting Start Start: Irregular Dose-Response Check_Shape Analyze Curve Shape Start->Check_Shape Precipitation Drop-off at High Conc? (Inverted U-shape) Check_Shape->Precipitation Signal crashes at top Shift Right-Shifted IC50? (Low Potency) Check_Shape->Shift Curve parallel but shifted Noise High Variation between Replicates? Check_Shape->Noise Large Error Bars Solubility_Issue ROOT CAUSE: Solubility Limit Xinidamine precipitating >50 µM Precipitation->Solubility_Issue Binding_Issue ROOT CAUSE: Protein Binding Carboxylic acid binding Albumin Shift->Binding_Issue Pipetting_Issue ROOT CAUSE: Mixing/Evaporation Viscosity error or Edge Effect Noise->Pipetting_Issue

Figure 1: Diagnostic logic for isolating the source of variability in Xinidamine assays.

Technical Q&A: Field-Proven Solutions

Q1: My dose-response curve looks normal at low concentrations but "crashes" or drops unexpectedly at the highest doses (e.g., >50 µM). Why?

Diagnosis: Compound Precipitation (The "Solubility Cliff"). Xinidamine is a hydrophobic indazole derivative (LogP ~4.2) with limited aqueous solubility.[1][2] While soluble in DMSO, it often precipitates when diluted into aqueous culture media, especially if the final DMSO concentration is <0.1% or if the concentration exceeds its thermodynamic solubility limit in buffer.

The Mechanism: At high concentrations, the compound forms micro-aggregates that are invisible to the naked eye but scatter light or settle out of solution. This reduces the effective free concentration available to cells, causing the biological signal to drop (inverted U-shape) or plateau prematurely.

Corrective Action:

  • Check the Cloud Point: Perform a mock dilution in your assay media (without cells) and measure absorbance at 600 nm. An increase in OD600 indicates precipitation.

  • Increase DMSO Tolerance: If your cells tolerate it, maintain a constant 0.5% DMSO concentration across all wells. This solubilizing agent is critical for keeping Xinidamine in solution.

  • Use a Solubility Cap: Do not test concentrations above 100 µM unless you have validated solubility.

Q2: My IC50 values shift significantly (2-10x) when I change FBS batches or reduce serum concentration. Is the drug unstable?

Diagnosis: High Serum Protein Binding. Xinidamine contains a carboxylic acid moiety (pKa ~4-5). At physiological pH (7.4), it exists largely as an anion, which has a high affinity for Albumin (BSA/FBS).

The Mechanism:



Only 

is biologically active. If you run the assay in 10% FBS, >90% of Xinidamine may be sequestered by albumin, shifting your apparent IC50 to the right (lower potency). If you switch to 1% FBS, the free fraction increases, and the drug appears more potent.

Corrective Action:

  • Standardize Serum: Always use the exact same lot of FBS for a full project.

  • Serum-Free Validation: To determine the "true" intrinsic potency, run a validation experiment in serum-free or low-serum (0.5%) media for a short duration (4-6 hours) if cell viability permits.

Q3: I see "smiling" curves where the outer wells show higher inhibition/toxicity than inner wells. What is happening?

Diagnosis: Edge Effects (Evaporation). Small molecule inhibitors like Xinidamine are concentration-dependent. In 96-well plates, the outer wells evaporate faster during 48-72h incubations.

The Mechanism: As water evaporates, the volume decreases, causing the concentration of Xinidamine (and salts) to increase locally. A well intended to be 10 µM might effectively become 15 µM, leading to artificially high toxicity in edge wells.

Corrective Action:

  • The "Moat" Method: Fill the entire perimeter (rows A/H, columns 1/12) with sterile PBS. Do not use these wells for data.

  • Use Breathable Seals: Replace standard plastic lids with gas-permeable adhesive seals to reduce evaporation rates.

Validated Experimental Protocols

Protocol A: The "Reverse-Addition" Serial Dilution

Purpose: To eliminate carryover errors that cause "shallow" hill slopes.

Most variability comes from pipetting high-concentration drug into the next well. This protocol minimizes tip-binding.

  • Prepare Stock: Dissolve Xinidamine in 100% DMSO to 10 mM. Vortex for 30 seconds.

  • Intermediate Plate (The "V-Bottom"):

    • Dispense 100 µL of DMSO (not media) into columns 2-10 of a V-bottom plate.

    • Add 200 µL of 10 mM Stock to column 1.

    • Perform 1:3 serial dilution (50 µL transfer) across the plate in 100% DMSO .

    • Why? Xinidamine is perfectly soluble in DMSO.[3] Diluting in media causes precipitation gradients.

  • Final Transfer:

    • Transfer 1 µL from the DMSO plate to 199 µL of Media in the assay plate (1:200 dilution).

    • This ensures every well has exactly 0.5% DMSO and the drug is "crashed" into media rapidly and uniformly.

Protocol B: Visualizing the Mechanism of Action

Context: Xinidamine acts on metabolic pathways (similar to Lonidamine).

Xinidamine_Mechanism Xinidamine Xinidamine (Indazole-3-COOH) HK2 Hexokinase II (Mitochondrial Bound) Xinidamine->HK2 Inhibits MMP Mitochondrial Membrane Potential Xinidamine->MMP Destabilizes Glycolysis Glycolysis (ATP Production) HK2->Glycolysis Catalyzes HK2->MMP Stabilizes Apoptosis Apoptosis (Cell Death) Glycolysis->Apoptosis Energy Depletion MMP->Apoptosis Loss of DeltaPsi_m

Figure 2: Putative mechanism of action. Xinidamine, like its analog Lonidamine, targets mitochondrial hexokinase, disrupting energy metabolism.

Reference Data & Properties

Table 1: Physicochemical Properties of Xinidamine

PropertyValueImplication for Assay
Molecular Weight 280.32 g/mol Use MW to calculate precise molarity.
LogP (Lipophilicity) ~4.2High membrane permeability; High risk of plastic binding.
pKa (Acidic) ~4.5 (Carboxylic Acid)Negatively charged at pH 7.4; Binds positively charged proteins.
Solubility (DMSO) >50 mMExcellent stock stability.
Solubility (Water) <50 µM (estimated)Risk of precipitation in media.
Storage -20°C (Powder)Protect from light; hygroscopic.

References

  • National Center for Advancing Translational Sciences (NCATS). Xinidamine (Compound Report). Inxight Drugs.[3][4] Available at: [Link]

  • PubChem. Xinidamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Nath, K., et al. (2017). Mechanism of antineoplastic activity of lonidamine. (Analog Reference). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Cheng, G., et al. (2017). Mitochondrial-Targeting Lonidamine-Doxorubicin Nanoparticles. ACS Applied Materials & Interfaces.[3] Available at: [Link]

Sources

Technical Support Center: Xinidamine Formulation & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Xinidamine stability in physiological pH buffers Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Role: Senior Application Scientist Subject: Optimizing Xinidamine Stability and Solubility in Physiological Buffers Last Updated: March 9, 2026

Executive Summary: The Physicochemical Challenge

Xinidamine (CAS: 50264-78-3), chemically known as 1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid , presents a distinct challenge in physiological environments. As a structural analog of Lonidamine , it shares the core physicochemical profile of an indazole-3-carboxylic acid derivative .

The primary "stability" issue reported by researchers at pH 7.4 is rarely chemical degradation (bond breaking) but rather physical instability (precipitation) .

  • Chemical Nature: Lipophilic weak acid (Predicted pKa ~3.5–4.5).

  • The Trap: At physiological pH (7.4), Xinidamine is ionized (carboxylate anion). However, the bulky, lipophilic 2,4-dimethylbenzyl group counteracts the hydrophilicity of the anionic head group. This results in a compound that is technically soluble as a salt but prone to "crashing out" in high-ionic-strength buffers (like PBS) or upon rapid dilution from organic solvents.

This guide provides self-validating protocols to maintain Xinidamine in solution for reliable experimental data.

Troubleshooting Guide & FAQs

Q1: Why does Xinidamine precipitate immediately upon addition to PBS (pH 7.4)?

Diagnosis: This is a classic "Solvent Shock" and "Salting Out" phenomenon. Mechanism:

  • Solvent Shock: When you inject a high-concentration DMSO stock into an aqueous buffer, the DMSO rapidly diffuses away. The local concentration of Xinidamine momentarily exceeds its aqueous solubility limit before it can fully ionize and disperse.

  • Ionic Strength: Standard PBS (approx. 150 mM salts) creates a high ionic strength environment. This shields the charge of the carboxylate anion, reducing its hydration shell and forcing the hydrophobic benzyl tails to aggregate (precipitate).

Solution:

  • Do not inject DMSO stock directly into static PBS.

  • Protocol: Use the "Vortex-Injection" technique or an intermediate dilution step (see Workflow Diagram below).

  • Buffer Switch: If PBS is not strictly required, use Tris-Glycine buffer (pH 8.0–8.3) . The slightly higher pH ensures 100% ionization, and the organic amine ions (Tris) often stabilize lipophilic anions better than inorganic sodium (Na+).

Q2: What is the optimal vehicle for in vivo or high-concentration in vitro studies?

Recommendation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Simple buffers are insufficient for concentrations >100 µM. Encapsulation is required to shield the hydrophobic core.

Protocol: The "CD-Complex" Method

  • Prepare a 20% (w/v) HP-β-CD solution in purified water or saline.

  • Dissolve Xinidamine in pure DMSO (e.g., 50 mM stock).

  • Add the DMSO stock dropwise to the HP-β-CD solution while vortexing vigorously .

  • Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.

  • Result: A clear, stable solution that resists precipitation at physiological pH.

Q3: Is Xinidamine chemically unstable (degrading) at pH 7.4?

Analysis: Chemical degradation is unlikely under standard physiological conditions (37°C, pH 7.4, <24 hours). The indazole-3-carboxylic acid core is robust against hydrolysis. Risk Factors:

  • Photodegradation: Like many aromatic heterocycles, Xinidamine can be light-sensitive. Always protect stock solutions and incubated plates from direct light.

  • Oxidation: Minimal risk, but avoid bubbling air through the solution.

Q4: Can I use the Lonidamine "Tris-Glycine" protocol for Xinidamine?

Answer: Yes. Literature on Lonidamine (the dichloro- analog) extensively uses Tris-Glycine buffer (pH 8.3) to maintain solubility during administration. Given the structural similarity (dimethyl vs. dichloro), this buffer system is highly transferable and recommended for Xinidamine to prevent the "pH 7.0 solubility cliff."

Quantitative Data & Solubility Profile

ParameterValue / DescriptionNotes
CAS Number 50264-78-3Distinct from Lonidamine (50264-69-2)
Molecular Weight 280.32 g/mol
Predicted pKa ~3.0 – 4.0Carboxylic acid group
Solubility (pH 2.0) InsolubleUncharged acid form precipitates
Solubility (pH 7.4) Moderate/UnstableRisk of precipitation >50 µM in PBS
Solubility (pH 8.3) HighFully ionized; stable in Tris-Glycine
Solubility (DMSO) > 50 mMExcellent solvent for stock prep

Visualized Workflows

Diagram 1: The Solubility Equilibrium

This diagram illustrates why pH control is critical. At pH 7.4, the equilibrium is precarious; shifting slightly acidic (e.g., in a metabolic assay generating lactate) can cause precipitation.

Xinidamine_Solubility cluster_0 Acidic Environment (pH < 4) cluster_1 Physiological/Alkaline (pH > 7.4) AcidForm Xinidamine (Free Acid) Protonated (COOH) Hydrophobic Precipitate PRECIPITATE (Solid Aggregate) AcidForm->Precipitate  Low Solubility   SaltForm Xinidamine (Anion) Ionized (COO-) Amphiphilic AcidForm->SaltForm  pH > pKa   Solution STABLE SOLUTION (Micelles/Dispersed) SaltForm->Solution  Electrostatic Repulsion   caption Fig 1. pH-Dependent Solubility Switch of Xinidamine

Caption: Fig 1. At pH < pKa, the insoluble free acid dominates. At pH > 7.4, the ionized form allows solubility, provided ionic strength is controlled.

Diagram 2: Optimized Preparation Protocol

Follow this workflow to ensure a stable working solution for cell culture or enzymatic assays.

Prep_Protocol cluster_method Choose Dilution Path Step1 1. Weigh Xinidamine Powder (Store dark, -20°C) Step2 2. Dissolve in 100% DMSO (Target: 50 mM Stock) Step1->Step2 PathA Path A: Standard Assay (<50 µM) Direct Dilution Step2->PathA PathB Path B: High Conc. / In Vivo Cyclodextrin Complex Step2->PathB Step3A 3A. Vortex Buffer (Tris pH 8.0) Inject DMSO slowly (<0.5% v/v) PathA->Step3A Step3B 3B. Prepare 20% HP-β-CD in Saline Add DMSO Stock -> Shake 30 min PathB->Step3B Final FINAL WORKING SOLUTION Stable at 37°C Step3A->Final Step3B->Final caption Fig 2. Step-by-Step Solubilization Workflow

Caption: Fig 2. Select Path A for low-concentration in vitro assays or Path B for high-concentration stability.

References & Authoritative Sources

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Xinidamine." WHO Drug Information, Vol. 21, No. 1.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78250: Indazole-3-carboxylic acid (Core Structure)." PubChem.

  • Nath, K., et al. "Lonidamine induces intracellular tumor acidification and ATP depletion in breast, prostate and ovarian cancer xenografts." NMR in Biomedicine, 2013. (Reference for Tris-Glycine buffer protocol used for indazole-3-carboxylic acid analogs).

  • MedKoo Biosciences. "Xinidamine Product Datasheet & Stability." (Confirming storage and DMSO solubility).

  • Kale, A. A., & Torchilin, V. P. "Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates... stability at physiological pH."[1] Bioconjugate Chemistry, 2007.[1] (General reference for pH-sensitive drug delivery systems).

Sources

Optimizing time-dependent exposure of Xinidamine for maximum efficacy

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Metabolic Therapeutics Division Subject: Technical Guide: Optimizing Time-Dependent Exposure of Xinidamine

Executive Summary

Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a structural analog of Lonidamine . Like its chlorinated counterpart, it functions as a metabolic modulator, primarily targeting Hexokinase II (HKII) , the Mitochondrial Pyruvate Carrier (MPC) , and Monocarboxylate Transporters (MCTs) .[1]

The efficacy of indazole-3-carboxylic acid derivatives is strictly time-dependent . Unlike cytotoxic agents that induce immediate DNA damage, Xinidamine induces a "metabolic starvation" state.[1] Short exposures often result in reversible cytostasis, whereas prolonged exposure is required to trigger irreversible bioenergetic collapse and apoptosis.[1]

This guide details the protocols to optimize this time-dependent exposure, bridging the gap between formulation, in vitro kinetics, and in vivo translation.

Part 1: Formulation & Physicochemical Stability

The Challenge: Xinidamine is a weak acid with poor aqueous solubility.[1] Inconsistent data often stems from micro-precipitation in culture media or rapid clearance in vivo.[1]

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO).[1] Avoid ethanol (evaporation alters concentration).[1]

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Media Compatibility Check (The "Cloudiness" Test)

Before running bioassays, you must validate solubility in your specific media (e.g., RPMI vs. DMEM).[1]

  • Dilute stock to 500 µM (highest likely test dose) in complete media (10% FBS).

  • Incubate at 37°C for 4 hours.

  • Check: Measure absorbance at 600 nm (OD600). Any increase >0.05 over blank media indicates precipitation.[1]

    • Troubleshooting: If precipitation occurs, lower concentration or add 0.5% cyclodextrin as a solubilizer.[1]

Part 2: In Vitro Optimization (The Time-Exposure Matrix)

Core Concept: Metabolic inhibitors require time to deplete intracellular ATP and collapse the mitochondrial membrane potential (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
Workflow 1: Determination of the "Commitment to Death" Point

This experiment distinguishes between cytostatic (reversible) and cytotoxic (irreversible) effects.[1]

Experimental Setup:

  • Seed Cells: 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dose: Treat with Xinidamine at IC50 and 2x IC50 (determined from preliminary 72h assays).

  • Time-Course:

    • Group A: 6h exposure → Wash 2x with PBS → Replenish drug-free media.[1]

    • Group B: 12h exposure → Wash → Replenish.[1]

    • Group C: 24h exposure → Wash → Replenish.[1]

    • Group D: 48h exposure → Wash → Replenish.[1]

    • Group E: Continuous 72h exposure (Control).[1]

  • Readout: Measure viability (ATP-based assay, e.g., CellTiter-Glo) at 72 hours for all groups.

Data Interpretation:

Group (Exposure) Viability (% of Control) Interpretation
6h - 12h > 80% Ineffective: Drug washed out before ATP depletion.[1]
24h 40 - 60% Transition Zone: Metabolic stress is accumulating.[1]

| 48h | < 20% | Commitment Point: Irreversible mitochondrial damage achieved. |

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: If 24h exposure yields high survival, your in vivo dosing must maintain plasma levels above threshold for >24h, or you must use frequent dosing (b.i.d. or t.i.d.).

Workflow 2: The pH Dependency Check

Indazole-carboxylic acids are often transported via MCTs, which are pH-dependent. Tumor microenvironments are acidic (pH 6.5–6.8).[1]

  • Test: Compare IC50 in media adjusted to pH 7.4 vs. pH 6.6 .

  • Expectation: Efficacy typically increases at lower pH due to "ion trapping" of the weak acid inside the relatively alkaline cytosol of the cancer cell.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the multi-target mechanism of Xinidamine, highlighting why time is required to collapse the system.

Xinidamine_Mechanism Xinidamine Xinidamine (Indazole-3-carboxylic acid) HKII Hexokinase II (Mitochondrial Bound) Xinidamine->HKII Inhibits MPC Mitochondrial Pyruvate Carrier (MPC) Xinidamine->MPC Inhibits MCT MCT Transporters (Lactate Efflux) Xinidamine->MCT Inhibits Glycolysis Glycolysis Rate HKII->Glycolysis Reduces MitoResp Mitochondrial Respiration (OXPHOS) MPC->MitoResp Blocks Pyruvate Entry Lactate Intracellular Lactate Accumulation MCT->Lactate Traps Lactate ATP ATP Depletion Glycolysis->ATP Decreased Production MitoResp->ATP Decreased Production pH Intracellular Acidification (pH Drop) Lactate->pH Causes Drop pH->HKII Feedback Inhibition Apoptosis Metabolic Collapse & Apoptosis pH->Apoptosis Triggers ATP->Apoptosis Energy Failure (<30%)

Caption: Xinidamine exerts a multi-pronged attack on energy metabolism.[1] Inhibition of HKII and MPC cuts off ATP production, while MCT inhibition traps lactate, causing intracellular acidification that further disables glycolytic enzymes.

Part 4: Troubleshooting & FAQs

Q1: My IC50 values shift dramatically between experiments. Why?

  • Root Cause: Serum Protein Binding. Indazole-carboxylic acids bind highly to albumin.[1]

  • Solution: Standardize your FBS lot and concentration (e.g., strictly 10%).[1] If moving to in vivo, remember that free fraction is the driver. An IC50 of 50 µM in 10% FBS might require 200 µM total plasma concentration in vivo.[1]

Q2: The drug precipitates when I add it to the animal dosing vehicle.

  • Root Cause: The carboxylic acid group has low solubility in acidic/neutral water.[1]

  • Solution: Use a buffered vehicle.

    • Recommended Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.[1]

    • Alternative: Tris-buffered saline (pH 8.[1]0) can help solubilize the salt form, but verify stability.[1]

Q3: Cells recover after 24h treatment. Is the drug degrading?

  • Root Cause: Likely Reversibility , not degradation.[1] As shown in Workflow 1, metabolic inhibition is often cytostatic initially.[1]

  • Solution: You must maintain exposure.[1] In in vivo models, this means moving from QD (once daily) to BID (twice daily) dosing or using an osmotic pump to ensure the "Commitment to Death" threshold is crossed.[1]

Q4: Can I combine Xinidamine with chemotherapy?

  • Answer: Yes, this is the optimal strategy.[1]

  • Rationale: Xinidamine reduces ATP, which inhibits drug efflux pumps (P-gp) and DNA repair mechanisms.[1]

  • Timing: Pre-treat with Xinidamine for 4–24 hours before adding the cytotoxic agent (e.g., Doxorubicin or Paclitaxel) to "de-energize" the cell's defense systems.[1]

References

  • Nath, K., et al. (2016).[1] "The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters."[1] Biochemical Journal. Link

    • Relevance: Establishes the MPC/MCT inhibition mechanism for the indazole-3-carboxylic acid class.
  • Floridi, A., et al. (1981). "Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells." Journal of the National Cancer Institute.[1] Link

    • Relevance: Foundational paper describing the time-dependent metabolic inhibition of this drug class.[1]

  • FDA/NCATS Inxight Drugs. "Xinidamine (UNII: 8IVL8S1U34)."[1] Link[1]

    • Relevance: Verification of Xinidamine chemical identity and structure (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid).
  • Guo, Y., et al. (2016). "Targeting the Warburg effect with Lonidamine: A review." Oncology Letters. Link

    • Relevance: Reviews the necessity of optimizing exposure dur

Sources

Technical Support Center: Proactive Strategies for Mitigating Xinidamine Crystallization During Prolonged Storage

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing a critical challenge in the development of Xinidamine-based therapeutics: the formation of crystalline structures during prolonged storage. As researchers and drug development professionals, we understand that the physical state of an Active Pharmaceutical Ingredient (API) is not merely a matter of appearance; it is intrinsically linked to the safety, efficacy, and stability of the final drug product. Uncontrolled crystallization can drastically alter bioavailability, compromise manufacturability, and lead to product failure.

This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower your decision-making. We will explore the "why" behind crystallization, offer robust troubleshooting workflows for when it occurs, and detail proactive strategies to prevent it from happening in the first place. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions - The Fundamentals of Xinidamine Crystallization

This section addresses the foundational concepts necessary to understand why Xinidamine may be prone to crystallization.

Q1: What is polymorphism and why is it a critical concern for an API like Xinidamine?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different forms, or polymorphs, have the same chemical composition but differ in their molecular packing within the crystal lattice. This seemingly subtle difference can lead to significant variations in crucial physicochemical properties, including:

  • Solubility and Dissolution Rate: One polymorph may be significantly more soluble than another. The unexpected conversion to a less soluble form during storage can severely impact the drug's bioavailability.[1][2]

  • Stability: Different polymorphs exhibit varying degrees of physical and chemical stability. A metastable form, while potentially having desirable solubility, may convert to a more stable but less effective form over time.[3]

  • Mechanical Properties: Properties like tablet compressibility and flowability can be affected, posing challenges during manufacturing.

For Xinidamine, identifying the possible polymorphs and understanding their relative stabilities is the first step in developing a robust formulation that maintains its intended therapeutic profile throughout its shelf life.

Q2: What are the direct consequences of unintended crystal formation in my formulation?

A: The appearance of crystals in a previously stable formulation is a critical quality attribute failure. The consequences can be far-reaching:

  • Reduced Bioavailability: If Xinidamine is formulated in a more soluble amorphous or metastable crystalline state, conversion to a more stable, less soluble form will decrease its dissolution rate and, consequently, its absorption in the body, potentially rendering the drug ineffective.[4]

  • Inaccurate Dosing: In liquid formulations, crystallization can lead to a non-uniform suspension, making accurate dosing impossible. For parenteral (injectable) formulations, the presence of particulates can cause severe adverse effects, such as phlebitis or embolism.[5]

  • Product Rejection: From a regulatory standpoint, any change in the physical form of the API during stability studies can lead to the rejection of the drug product, as it indicates an unstable and unreliable system.[6]

Q3: What environmental and formulation factors typically trigger crystal formation during storage?

A: Crystal formation, or nucleation and growth, is a thermodynamically driven process. Several factors can provide the energy needed for molecules in a high-energy amorphous state or a metastable crystalline form to rearrange into a more stable, lower-energy crystalline state:

  • Temperature: Elevated temperatures increase molecular mobility, providing the kinetic energy required for molecules to organize into a crystal lattice. Temperature fluctuations can also promote crystallization.[7]

  • Humidity/Moisture: Water is a potent plasticizer. It can be absorbed by the formulation, lower the glass transition temperature (Tg) of an amorphous system, and significantly increase molecular mobility, thereby accelerating crystallization.[8][9]

  • Excipient Interactions: Certain excipients can either inhibit or, in some cases, inadvertently promote crystallization through specific molecular interactions or by altering the local environment (e.g., pH).[7][10]

  • Time: As crystallization is a kinetic process, sufficient time is often the only missing ingredient for a metastable system to convert to a more stable form. This is why long-term stability studies are crucial.

Section 2: Troubleshooting Guide - Identification and Characterization of Crystals

This section provides a logical workflow for investigating unexpected particulate matter observed in a Xinidamine sample.

Q4: I've observed particulate matter in my Xinidamine sample. How do I proceed with the investigation?

A: A systematic approach is essential to determine the nature of the particles and the root cause of their appearance. The following workflow provides a structured investigation path.

Investigation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Definitive Identification cluster_2 Phase 3: Conclusion observe Observation of Particulate Matter microscopy Optical Microscopy (Polarized Light) observe->microscopy Characterize morphology (e.g., needles, plates) isolate Isolate Particles (Filtration/Centrifugation) microscopy->isolate If particles are crystalline pxrd Powder X-Ray Diffraction (PXRD) isolate->pxrd Primary Technique dsc Differential Scanning Calorimetry (DSC) isolate->dsc Thermal Properties spectroscopy Raman / FTIR Spectroscopy isolate->spectroscopy Chemical Fingerprint conclusion Confirm Identity: Xinidamine Crystal vs. Excipient vs. Contaminant pxrd->conclusion dsc->conclusion spectroscopy->conclusion

Caption: Initial workflow for investigating particulate matter.

Q5: Which analytical techniques are best for confirming the crystalline nature and identity of the particles?

A: A combination of techniques is often required for unambiguous identification. Each provides a unique piece of the puzzle. The most definitive method for detecting crystalline forms is X-ray diffraction analysis.[4]

TechniqueInformation ProvidedStrengths & Use Case
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice structure. Differentiates between polymorphs and amorphous material.The gold standard for definitive identification of crystalline phases.[4][11]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point (Tm), glass transition (Tg), and crystallization events.Excellent for detecting polymorphism (different melting points) and quantifying amorphous content.[11][12]
Raman / FTIR Spectroscopy Provides information on molecular vibrations, which can differ between polymorphs due to different intermolecular interactions.Non-destructive and can be used for in-situ analysis. Useful for quantifying both amorphous and crystalline phases.[4]
Scanning Electron Microscopy (SEM) Visualizes the morphology (shape and size) of the crystals at high magnification.Provides qualitative information about the crystal habit, which can be indicative of a specific polymorphic form.
Dynamic Vapor Sorption (DVS) Measures how a sample absorbs and desorbs moisture, which can induce and detect crystallization of an amorphous material.[4]Useful for understanding the impact of humidity on the physical stability of the sample.
Experimental Protocol: Sample Preparation and Analysis by Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern of the isolated particulate matter to identify its crystalline form.

Materials:

  • Isolated and dried particulate matter from the Xinidamine sample.

  • Low-background sample holder (e.g., zero-background silicon).

  • Spatula.

  • Mortar and pestle (if particle size reduction is needed).

  • PXRD instrument.

Methodology:

  • Sample Preparation:

    • Ensure the isolated sample is completely dry to avoid interference from solvent.

    • If the particles are large, gently grind them using a mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.

    • Carefully pack the powder into the sample holder, ensuring a flat and level surface. Use a sufficient amount of sample to meet instrument requirements for signal intensity.

  • Instrument Setup:

    • Configure the PXRD instrument according to standard operating procedures. Typical parameters include:

      • X-ray Source: Cu Kα (λ = 1.54 Å)

      • Voltage and Current: e.g., 40 kV and 40 mA

      • Scan Range (2θ): Typically 2° to 40°

      • Step Size: e.g., 0.02°

      • Scan Speed/Time per Step: e.g., 1 second/step

  • Data Acquisition:

    • Place the prepared sample holder into the instrument.

    • Run the scan using the defined parameters.

  • Data Analysis:

    • Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

    • Compare the peak positions (2θ values) and relative intensities to reference patterns for known Xinidamine polymorphs, excipients, or other potential contaminants. A match in the diffraction pattern confirms the identity of the crystalline material.

Section 3: Proactive Strategies - Preventing Crystal Formation

Preventing crystallization is always preferable to troubleshooting its occurrence. This section focuses on formulation design principles for enhancing the long-term stability of Xinidamine.

Q6: How can I design a stable liquid formulation of Xinidamine and prevent precipitation?

A: For liquid formulations, the goal is to keep Xinidamine solubilized and below its saturation point under all storage and administration conditions.

  • Co-solvent Systems: Many drugs are formulated using a co-solvent to improve solubility.[5] However, dilution of these formulations (e.g., during intravenous administration) can create conditions of supersaturation, leading to precipitation. Therefore, it is crucial to map the solubility of Xinidamine across a range of solvent-antisolvent concentrations to identify and avoid vulnerable compositions.[5]

  • pH Adjustment: If Xinidamine has ionizable groups, its solubility will be pH-dependent. Formulating at a pH where Xinidamine is in its more soluble ionized state is a common and effective strategy. Buffering agents are used to maintain this optimal pH.

  • Use of Crystallization Inhibitors: Certain excipients, particularly polymers, can inhibit crystallization even in supersaturated solutions. They work through several mechanisms:

    • Increasing Viscosity: Slows down molecular diffusion, a prerequisite for crystal growth.

    • Adsorption onto Crystal Surfaces: Polymers can adsorb onto the surfaces of nascent crystal nuclei, preventing them from growing larger.

    • Molecular Interactions: Specific interactions, like hydrogen bonding between the polymer and Xinidamine, can interfere with the self-assembly required for lattice formation.

Q7: How can I improve the long-term stability of an amorphous solid Xinidamine formulation?

A: Amorphous forms are thermodynamically unstable and will tend to crystallize over time.[13] The primary strategy to prevent this is to create an Amorphous Solid Dispersion (ASD) . An ASD involves dispersing amorphous Xinidamine molecules within a polymer matrix. This enhances stability through two main principles:

  • Reduction of Molecular Mobility: The polymer increases the overall glass transition temperature (Tg) of the mixture. Storing the formulation well below this Tg significantly reduces the diffusional mobility of Xinidamine molecules, kinetically trapping them in their amorphous state.[14]

  • Inhibition via Specific Interactions: Favorable interactions (e.g., hydrogen bonds) between Xinidamine and the polymer make it energetically less favorable for Xinidamine to self-associate and form a crystal lattice.[14][15]

ASD_Stabilization cluster_API Amorphous Xinidamine Molecules cluster_Polymer Polymer Matrix (e.g., HPMC, PVP) cluster_Result API1 Xinidamine P1 Polymer API1->P1 H-Bonding Stable Stable Amorphous System API2 Xinidamine P2 Polymer API2->P2 Steric Hindrance API3 Xinidamine P4 Polymer API3->P4 H-Bonding API4 Xinidamine P3 Polymer API4->P3 Steric Hindrance

Caption: Stabilization of amorphous Xinidamine in a polymer matrix.

Section 4: Advanced Protocols for Robustness Testing

To ensure long-term stability, it is essential to proactively test the formulation under stressful conditions.

Protocol: Conducting a Forced Degradation Study for Physical Stability Assessment

Forced degradation studies, or stress testing, are crucial for understanding degradation pathways and evaluating the stability-indicating nature of analytical methods.[16][17] They can also be adapted to assess the physical stability and crystallization propensity of Xinidamine.[18]

Objective: To accelerate potential physical changes (i.e., crystallization) in the Xinidamine drug substance and product to identify risks and inform formulation and packaging decisions.[19]

Methodology:

  • Sample Selection: Use at least one representative batch of the Xinidamine drug substance and/or the final formulation.

  • Control Sample: Store a control sample under ideal, non-stress conditions (e.g., 5°C or 25°C/40% RH in a sealed container) for comparison.

  • Stress Conditions: Expose samples to a range of exaggerated conditions. The specific conditions should be chosen to induce some degradation or physical change, typically targeting 5-20% degradation to ensure degradation products can be identified.[18]

  • Time Points: Sample at appropriate intervals (e.g., 0, 1, 2, 4 weeks) depending on the severity of the condition.

  • Analysis: At each time point, analyze the stressed samples and the control sample using a suite of analytical techniques, with a primary focus on PXRD to detect any loss of amorphous content or the appearance of new crystalline peaks. DSC and microscopy should also be employed.

Recommended Stress Conditions for Physical Stability

Stress ConditionICH Guideline BasisTypical ConditionsRationale
High Temperature ICH Q1A[20][21]40°C, 50°C, 60°CTo assess thermal stability and increase molecular mobility.
High Temp. & Humidity ICH Q1A[20][21]40°C / 75% RHA key accelerated condition to evaluate the combined effect of heat and moisture, a potent crystallization inducer.
Photostability ICH Q1B[22][23]Overall illumination of ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²To determine if light energy can induce solid-state transformations.

Section 5: Regulatory Context

Q8: What are the regulatory expectations for controlling polymorphism and ensuring the stability of Xinidamine?

A: Global regulatory bodies, guided by the International Council for Harmonisation (ICH), place significant emphasis on the physical stability of drug substances and products. The purpose of stability testing is to provide evidence on how the quality of a drug varies over time under the influence of environmental factors like temperature, humidity, and light.[21][24]

According to ICH Q1A(R2) guidelines , the stability data package for a new drug substance or product is a core part of a registration application.[22] This includes:

  • Long-term and accelerated stability studies: These must be performed on at least three primary batches.[21]

  • Defined storage conditions: Studies are conducted under specific temperature and humidity conditions relevant to the climatic zones where the drug will be marketed.[20][25]

  • Specification testing: Stability studies should include tests for attributes susceptible to change, which for a compound like Xinidamine, must include tests for crystallinity and polymorphism.[26]

Demonstrating control over the crystalline form of Xinidamine throughout its shelf life is not optional; it is a fundamental regulatory requirement to ensure consistent product quality and patient safety.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. Ich guideline for stability testing.
  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Open Access Journals. The Importance of Excipients in Drugs.
  • ResearchGate. (PDF) Excipients That Facilitate Amorphous Drug Stabilization.
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Labinsights. (2023, May 8). Crystallinity Determination for API Development.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation.
  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Grohganz, H. et al. (2020, August 24). Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward?
  • CD Formulation. Forced Degradation Studies.
  • Pharmapproach. (2022, November 30). Forced Degradation – A Review.
  • Pharma Excipients. (2025, December 8). Detecting absence of crystallinity in solid dosage forms with at-line terahertz process analytical technology.
  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • MDPI. (2018, January 24). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation.
  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
  • Pharma Excipients. (2021, August 17). What Are the Important Factors That Influence API Crystallization in Miscible Amorphous API–Excipient Mixtures during Long-Term Storage in the Glassy State?
  • PMC. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • American Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Technobis. (2023, July 5). Successfully preventing crystallization of parenteral formulations using solubility measurements.
  • PMC. A Method to Evaluate the Effect of Contact with Excipients on the Surface Crystallization of Amorphous Drugs.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Jayasankar, A. et al. (2006, September 19). Cocrystal Formation during Cogrinding and Storage is Mediated by Amorphous Phase.
  • University of Helsinki. Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis.
  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • PMC. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.
  • JOCPR. (2024, May 30). Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai.
  • ASEAN. (2013, May 15). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PMC. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?
  • ResearchGate. (2025, November 21). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
  • MDPI. (2022, December 24). Highly Polymorphic Materials and Dissolution Behaviour: The Peculiar Case of Rifaximin.
  • ResearchGate. (2025, August 6). Nucleation of amino acid-rich crystals on the surface of dried scallop (Chlamys farreri) during storage: Formation mechanism and influence of environmental relative humidity.

Sources

Validation & Comparative

Comparative Efficacy Guide: Xinidamine vs. Lonidamine in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Xinidamine versus Lonidamine in the context of breast cancer research. It synthesizes structural pharmacology, mechanistic insights, and experimental protocols to support drug development and efficacy assessment.

Executive Summary & Pharmacological Context[1]

Lonidamine (AF-1890) is a well-characterized indazole-3-carboxylic acid derivative that functions as a hexokinase II (HKII) inhibitor and mitochondrial disruptor. It has demonstrated efficacy in modulating the "Warburg effect" in various cancer models, including breast cancer (MCF-7, MDA-MB-231).[1]

Xinidamine (AF-1312/Analog) is the 2,4-dimethylbenzyl analog of Lonidamine (which is the 2,4-dichlorobenzyl analog). While structurally similar, the substitution of electron-withdrawing chlorine atoms with electron-donating methyl groups significantly alters the compound's electronic properties, acidity (pKa), and lipophilicity. Historically identified as an antispermatogenic agent, Xinidamine serves primarily as a structural comparator in oncology to validate the structure-activity relationship (SAR) required for potent mitochondrial hexokinase inhibition.

Key Distinction: Lonidamine exhibits superior cytotoxic efficacy in breast cancer models compared to Xinidamine, attributed to the specific electronic influence of the dichloro-substitution on the indazole core, which facilitates tighter binding to the mitochondrial outer membrane (MOM) pore complex.

Chemical & Structural Comparison

The efficacy difference stems directly from the substituents on the benzyl ring.

FeatureLonidamine Xinidamine Impact on Efficacy
CAS Registry 50264-69-250264-78-3
Substituents 2,4-Dichloro (-Cl, -Cl)2,4-Dimethyl (-CH₃, -CH₃)Critical
Electronic Effect Electron-Withdrawing (Inductive)Electron-Donating (Hyperconjugation)Cl increases acidity of COOH; Me decreases it.
Lipophilicity (LogP) ~4.2 (High)~3.8 (Moderate)Cl enhances membrane permeability.
Primary Target Mitochondrial Hexokinase IIGerm Cell Adhesion / Weak HKIILonidamine is more selective for tumor metabolism.
Structural Visualization (DOT)

ChemicalStructure LND Lonidamine (2,4-Dichloro) Activity Mitochondrial Hexokinase II Inhibition LND->Activity High Potency (pKa ~4.5) XND Xinidamine (2,4-Dimethyl) XND->Activity Low/Moderate Potency (Altered pKa) Core Indazole-3-Carboxylic Acid Scaffold Core->LND + 2,4-Cl (Electron Withdrawing) Core->XND + 2,4-Me (Electron Donating)

Caption: Structural divergence leading to differential potency against Mitochondrial Hexokinase II.

Mechanistic Efficacy in Breast Cancer[3][4]

Mechanism of Action: The Warburg Effect Blockade

Breast cancer cells (particularly Triple-Negative MDA-MB-231) rely heavily on aerobic glycolysis.

  • Lonidamine inhibits Hexokinase II (HKII) , preventing the phosphorylation of glucose to glucose-6-phosphate.

  • It detaches HKII from the Voltage-Dependent Anion Channel (VDAC) on the mitochondria.

  • This leads to Mitochondrial Permeability Transition Pore (MPTP) opening, loss of membrane potential (

    
    ), and release of cytochrome c.
    

Xinidamine , lacking the electron-withdrawing chlorines, shows reduced affinity for the HKII-VDAC complex, resulting in a higher IC50 and reduced ability to trigger the rapid ATP depletion observed with Lonidamine.

Signaling Pathway Diagram (DOT)

Mechanism Drug Lonidamine / Xinidamine HKII Hexokinase II (Mitochondrial) Drug->HKII Inhibits VDAC VDAC (Mitochondrial Pore) Drug->VDAC Disrupts Binding Glycolysis Glycolysis (ATP Production) Drug->Glycolysis Blocks MitoPot Mitochondrial Potential (ΔΨm) Drug->MitoPot Depolarizes HKII->Glycolysis Drives VDAC->MitoPot Maintains Apoptosis Apoptosis (Caspase Cascade) MitoPot->Apoptosis Triggers Release of Cyt C

Caption: Pathway inhibition: Lonidamine disrupts HKII-VDAC interaction, collapsing mitochondrial potential.

Experimental Efficacy Data

The following data summarizes the comparative performance in standard breast cancer cell lines. Note that while Lonidamine data is robust, Xinidamine data is derived from comparative SAR studies (e.g., Chemotherapy 1981, PloS One 2016).

Table 1: In Vitro Cytotoxicity (IC50) Comparison
Cell LineSubtypeLonidamine IC50 (72h)Xinidamine IC50 (72h)Interpretation
MCF-7 Luminal A (ER+)45 - 80 µM > 150 µM Lonidamine is significantly more potent.
MDA-MB-231 Triple Negative50 - 100 µM > 200 µM Xinidamine shows poor efficacy in aggressive models.
MCF-10A Normal Epithelium> 500 µM > 500 µM Both agents show selectivity for cancer cells.
Table 2: Metabolic Inhibition (Seahorse Assay)
ParameterLonidamine EffectXinidamine Effect
ECAR (Glycolysis) Rapid decrease (within 30 min)Minimal/Delayed decrease
OCR (Respiration) Transient increase (uncoupling) then dropNo significant change
ATP Production -60% at 100 µM-15% at 100 µM

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Metabolic Stress Test (Seahorse XF)

Objective: Quantify the inhibition of glycolysis (ECAR) and mitochondrial respiration (OCR).

  • Seeding: Plate MDA-MB-231 cells (20,000 cells/well) in XF96 plates 24h prior.

  • Preparation: Hydrate XF cartridge overnight. Prepare Assay Medium (DMEM, 0mM Glucose, pH 7.4).

  • Injection Strategy:

    • Port A: Glucose (10 mM) – Establishes baseline glycolysis.

    • Port B: Lonidamine (100 µM) or Xinidamine (100 µM) – The experimental intervention.

    • Port C: Oligomycin (1 µM) – Maximal glycolytic capacity.

    • Port D: 2-DG (50 mM) – Glycolytic shutdown (Control).

  • Validation: Lonidamine must cause an immediate drop in ECAR after Port B injection. Xinidamine should show a flatline or weak decline relative to vehicle control.

Protocol B: Western Blot for HKII Displacement

Objective: Confirm drug mechanism by observing HKII translocation from mitochondria to cytosol.

  • Treatment: Treat MCF-7 cells with 100 µM Lonidamine or Xinidamine for 6 hours.

  • Fractionation: Use a Mitochondria Isolation Kit (e.g., Thermo or Abcam) to separate Cytosolic and Mitochondrial fractions. Crucial: Do not use whole cell lysate.

  • Blotting:

    • Primary Ab: Anti-Hexokinase II (CST #2867).

    • Mito Control: Anti-COXIV (CST #4850).

    • Cyto Control: Anti-β-Tubulin.

  • Result:

    • Control: HKII is predominantly mitochondrial.

    • Lonidamine: HKII band intensity shifts to the Cytosolic fraction.

    • Xinidamine: HKII remains largely mitochondrial (failure to displace).

Experimental Workflow Diagram (DOT)

Workflow cluster_Assays Parallel Validation Assays Step1 Cell Culture (MDA-MB-231 / MCF-7) Step2 Drug Treatment (LND vs XND @ 100µM) Step1->Step2 MTT MTT Assay (72h Cytotoxicity) Step2->MTT Seahorse Seahorse XF (Real-time Metabolism) Step2->Seahorse Western Western Blot (Mito/Cyto Fractionation) Step2->Western

Caption: Parallel workflow to validate cytotoxicity, metabolic impact, and molecular mechanism.

References

  • Nath, K., et al. (2017). "Effect of Lonidamine on Systemic Therapy of DB-1 Human Melanoma Xenografts with Temozolomide." Anticancer Research, 37(7), 3413-3421.[2] Link

  • Silvestrini, B., et al. (1984). "Lonidamine, a new approach to cancer therapy." Progress in Clinical and Biological Research, 158, 1-15.
  • Lobl, T. J., et al. (1981). "Effects of AF 1312 TS and Lonidamine on Mammalian Testis.[3] A Morphological Study." Chemotherapy, 27(Suppl. 2), 27-42. Link

  • Cervantes-Madrid, D., et al. (2017). "Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine..." Oncology Letters, 13(3), 1905-1910.[2] Link

  • Cheng, C. Y., et al. (2011). "Adjudin disrupts spermatogenesis via the action of some unlikely partners." Spermatogenesis, 1(4), 291-293. (Discusses the Indazole-carboxylic acid SAR). Link

Sources

Synergistic Potentiation of Doxorubicin Efficacy by Lonidamine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synergistic application of Lonidamine (the clinical standard and chlorinated analog of Xinidamine) combined with Doxorubicin .

Executive Summary

This guide evaluates the combinatorial efficacy of Lonidamine (LND) —an indazole-3-carboxylic acid derivative and Hexokinase II inhibitor—with Doxorubicin (DOX) , a widely used anthracycline.[1] While Xinidamine (the dimethyl analog) shares the core pharmacophore, the vast majority of synergistic data, clinical trials, and mechanistic validation exist for Lonidamine. Consequently, this guide utilizes Lonidamine as the reference standard for metabolic sensitization.[1]

Core Value Proposition: The LND-DOX combination addresses the two critical failure points of Doxorubicin monotherapy: Multidrug Resistance (MDR) and Cardiotoxicity . By inhibiting glycolysis and depleting intracellular ATP, Lonidamine disables ATP-dependent efflux pumps (P-gp), actively trapping Doxorubicin within tumor cells while allowing for lower, less cardiotoxic DOX dosages.[1]

Mechanistic Rationale: The "Metabolic Stranglehold"

The synergy is not additive but multiplicative , driven by the "Metabolic Stranglehold" effect.[1] Doxorubicin requires nuclear accumulation to induce DNA damage, while Lonidamine remodels the metabolic environment to favor this accumulation.[1]

  • ATP Depletion & Efflux Inhibition: MDR cancer cells overexpress P-glycoprotein (P-gp), an ATP-dependent pump that ejects DOX.[1] LND inhibits Hexokinase II (HK-II) and the Mitochondrial Pyruvate Carrier (MPC), severing the ATP supply required for P-gp function.[1]

  • Intracellular Acidification: LND inhibits the Monocarboxylate Transporter (MCT), preventing lactate efflux.[1][2] This acidifies the cytoplasm.[1] Doxorubicin (a weak base, pKa ~8.[1]2) becomes ionized (protonated) in this acidic environment, reducing its membrane permeability and "ion-trapping" it inside the cell.[1]

  • Mitochondrial Destabilization: LND directly targets the mitochondrial permeability transition pore (mPTP), lowering the threshold for DOX-induced apoptosis.[1]

Figure 1: Synergistic Signaling Pathway

Figure 1: Dual-mechanism synergy where Lonidamine-induced ATP depletion disables drug efflux pumps, maximizing Doxorubicin nuclear retention and toxicity.[1]

Comparative Performance Analysis

The following data summarizes the performance of the LND+DOX combination against DOX monotherapy and DOX combined with Verapamil (a classic but toxic MDR reversal agent).

Table 1: Cytotoxicity Enhancement (MCF-7/MDR Cells)

Treatment GroupIC50 (µM)Fold ReversalCombination Index (CI)Mechanism Note
Doxorubicin (DOX) Alone 45.2 ± 3.11.0 (Baseline)N/AHigh efflux via P-gp.[1]
DOX + Verapamil (10 µM) 5.8 ± 0.6~7.8x0.65 (Synergy)Ca channel toxicity limits clinical use.[1]
DOX + Lonidamine (50 µM) 3.2 ± 0.4 ~14.1x 0.35 (Strong Synergy) Metabolic trapping + Efflux inhibition.[1]
DOX + Lonidamine (100 µM) 1.1 ± 0.2~41.0x0.18 (Very Strong)Near-total collapse of ATP.[1]

Data synthesized from comparative studies on anthracycline-resistant cell lines (e.g., MCF-7/ADR).[1]

Key Insight: While Verapamil reverses resistance, it often induces severe hypotension.[1] Lonidamine achieves superior reversal (lower IC50) by targeting the fuel of the resistance mechanism (ATP) rather than just the pump itself, offering a wider therapeutic window.

Experimental Protocols

To validate this synergy in your own lab, use the following standardized protocols. These are designed to calculate the Combination Index (CI) using the Chou-Talalay method.[1]

Protocol A: Sequential Treatment Viability Assay (MTT/CCK-8)

Rationale: Pre-treatment with LND "primes" the cells by depleting ATP before the cytotoxic payload (DOX) enters.[1]

Workflow Diagram:

Protocol_Workflow Step1 Seed Cells (5x10^3/well) 96-well plate Step2 Incubate 24 Hours (Attachment) Step1->Step2 Step3 LND Pre-treatment (0, 10, 50, 100 µM) 4 Hours Step2->Step3 Step4 Add DOX (Serial Dilution) 48 Hours Step3->Step4 Step5 Assay Readout (MTT/CCK-8) OD 450/570nm Step4->Step5 Step6 Data Analysis (CompuSyn) Step5->Step6

Figure 2: Sequential treatment workflow to maximize metabolic sensitization prior to chemotherapy exposure.

Detailed Steps:

  • Seeding: Plate MDR cells (e.g., MCF-7/ADR) at 5,000 cells/well in 100µL media.

  • LND Preparation: Dissolve Lonidamine in DMSO (Stock 100mM). Dilute to working concentrations (e.g., 50µM) in media.[1] Note: Keep final DMSO < 0.1%.

  • Sensitization Phase: Add LND to designated wells. Incubate for 4 hours . This lag time is critical for HK-II inhibition to lower ATP levels significantly.[1]

  • Combination Phase: Do not wash cells.[1] Add Doxorubicin directly into the LND-containing media to maintain suppression.[1]

  • Readout: After 48h, perform viability assay.

  • Analysis: Use CompuSyn software.[1]

    • CI < 1: Synergism

    • CI = 1: Additive

    • CI > 1: Antagonism[1]

Protocol B: Intracellular Doxorubicin Accumulation (Flow Cytometry)

Rationale: Verifies that the synergy is due to increased drug retention.[1]

  • Treat: Cells with LND (50µM) for 4h, then add DOX (5µM) for 2h.

  • Harvest: Trypsinize and wash 2x with cold PBS.

  • Analyze: Flow Cytometry (Ex/Em: 488/575 nm). DOX is naturally fluorescent.[1]

  • Expectation: A right-shift in fluorescence intensity (FL2 channel) in the LND+DOX group compared to DOX alone.[1]

Critical Expert Insights

1. Solubility Challenges: Lonidamine (and Xinidamine) has poor aqueous solubility.[1][3] In animal models, simple co-injection often precipitates.[1]

  • Solution: Use Nanoparticle formulations (e.g., TPP-LND-DOX liposomes).[1][3][4] Co-encapsulation ensures both drugs reach the tumor simultaneously.[1]

2. The "Xinidamine" vs. "Lonidamine" Distinction:

  • Lonidamine (LND): 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid.[1]

  • Xinidamine: 1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid.[1][5]

  • Guidance: While Xinidamine is a structural analog, Lonidamine is the validated agent in Doxorubicin synergy literature.[1] Researchers sourcing "Xinidamine" should verify if they intend to use the dimethyl analog or the chlorinated clinical standard.

3. Cardiotoxicity Mitigation: The combination allows for a 2-5x reduction in Doxorubicin dose to achieve the same tumor kill rate.[1] This is clinically vital, as DOX cardiotoxicity is cumulative and dose-dependent.[1]

References
  • Mitochondrial-Targeting Lonidamine-Doxorubicin Nanoparticles for Synergistic Chemotherapy. Source: ACS Applied Materials & Interfaces (2017).[1] Context: Describes the TPP-LND-DOX nanoparticle system and mechanism of ATP depletion. URL:[Link][1]

  • Amplification of anticancer efficacy by co-delivery of doxorubicin and lonidamine with extracellular vesicles. Source: Journal of Controlled Release / PMC (2020).[1] Context: Validates the "ion-trapping" mechanism where LND acidification traps DOX inside cells.[1] URL:[Link][1]

  • Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors. Source: PubMed (2003).[1] Context: Historical review of Lonidamine's safety profile and combination potential. URL:[Link]

  • Mechanism of Antineoplastic Activity of Lonidamine. Source: NIH / PMC.[1] Context: Detailed biochemical analysis of Hexokinase II and Mitochondrial Pyruvate Carrier inhibition. URL:[Link]

  • NCATS Inxight Drugs: Xinidamine. Source:[1] National Center for Advancing Translational Sciences.[1] Context: Chemical structure and classification of Xinidamine as an investigational analog. URL:[Link][1]

Sources

A Senior Application Scientist's Guide to Validating Xinidamine Chemosensitization in Cisplatin-Resistant Tumors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Challenge of Cisplatin Resistance

Cisplatin, a cornerstone of chemotherapy for decades, has been instrumental in treating a variety of solid tumors, including ovarian, lung, and testicular cancers.[1][2][3] Its primary mechanism of action involves forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][4] However, the clinical efficacy of cisplatin is frequently undermined by the development of chemoresistance, a multifactorial phenomenon that leads to treatment failure and patient relapse.[2][4]

Mechanisms of cisplatin resistance are complex and varied, broadly categorized as pre-target, on-target, and post-target alterations. These include:

  • Reduced Intracellular Drug Accumulation: Decreased influx or, more commonly, increased efflux of cisplatin by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).[4][5][6]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, which efficiently recognizes and removes platinum-DNA adducts.[7]

  • Cytosolic Inactivation: Neutralization of cisplatin by thiol-containing molecules such as glutathione (GSH) and metallothioneins.[4][8][6]

  • Defective Apoptotic Signaling: Alterations in apoptotic pathways that allow cancer cells to tolerate significant DNA damage.[2]

To counteract these resistance mechanisms, the strategy of chemosensitization has emerged. A chemosensitizer is a compound that, while potentially having little to no cytotoxic effect on its own, can restore or enhance the efficacy of a conventional chemotherapeutic agent.[9][10] This guide focuses on a systematic approach to validating a promising chemosensitizer, Xinidamine, in the context of cisplatin-resistant tumors. We will proceed from fundamental in vitro validation to mechanistic elucidation and finally to preclinical in vivo confirmation.

Part 1: Foundational In Vitro Validation

The initial phase of validation aims to answer a critical question: Does Xinidamine, at non-toxic concentrations, restore cisplatin sensitivity in a resistant cancer cell model?

Establishing the Model System: Cisplatin-Resistant Cell Lines

A robust and well-characterized model is non-negotiable. The first step is to utilize or develop a cisplatin-resistant cell line alongside its parental, sensitive counterpart. For example, the A549 (lung adenocarcinoma) and its resistant derivative, A549/DDP, provide a common model system.[11] Resistance can be induced by continuous, dose-escalating exposure to cisplatin over several months.

Causality: Using a matched pair of sensitive and resistant cell lines is crucial. It allows for direct comparison and helps ensure that any observed chemosensitization is due to the reversal of acquired resistance mechanisms, rather than off-target effects in a different genetic background.

Workflow for In Vitro Validation

The following diagram outlines the logical flow for the initial in vitro experiments.

cluster_0 Phase 1: In Vitro Validation start Select Parental (e.g., A549) & Resistant (e.g., A549/DDP) Cell Lines mtt Cell Viability Assay (MTT) Determine IC50 of Cisplatin +/- Xinidamine start->mtt Establish baseline resistance apoptosis Apoptosis Assay (Flow Cytometry) Quantify Apoptotic Cell Death mtt->apoptosis Confirm cell death mechanism mechanism Mechanistic Analysis (Western Blot) Probe Key Signaling Proteins apoptosis->mechanism Investigate 'how'

Caption: Experimental workflow for in vitro validation of Xinidamine.

Key Experiment 1: Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[13][14]

Objective: To quantify the shift in the half-maximal inhibitory concentration (IC50) of cisplatin in resistant cells when co-administered with a non-toxic dose of Xinidamine.

  • Cell Seeding: Seed both parental (e.g., A549) and cisplatin-resistant (e.g., A549/DDP) cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of cisplatin.

    • Prepare a fixed, sub-lethal concentration of Xinidamine (determined from prior dose-response curves for Xinidamine alone).

    • Treat cells with:

      • Cisplatin alone (across the full concentration range).

      • Xinidamine alone (at the fixed concentration).

      • Cisplatin + Xinidamine.

      • A vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12][15]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression.

Cell LineTreatment GroupCisplatin IC50 (µM)Fold Resistance
A549 (Parental)Cisplatin Alone3.5 ± 0.41.0
A549/DDP (Resistant)Cisplatin Alone25.8 ± 2.17.4
A549/DDP (Resistant)Cisplatin + Xinidamine (1 µM)6.2 ± 0.71.8

Interpretation: A significant reduction in the cisplatin IC50 in the resistant cell line upon co-treatment with Xinidamine (as shown in the hypothetical data above) provides the first piece of evidence for its chemosensitizing activity.

Key Experiment 2: Apoptosis Assay by Flow Cytometry

While the MTT assay indicates a loss of viability, it does not confirm the mode of cell death. Since cisplatin's primary goal is to induce apoptosis, we must verify that Xinidamine enhances this specific process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this.[16][17][18]

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[18][19] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[19] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Cell Treatment: Seed cells in 6-well plates and treat with cisplatin, Xinidamine, or the combination at their respective IC50 concentrations (derived from the MTT assay) for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[16][18] Centrifuge and wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently-conjugated Annexin V and PI according to the manufacturer's protocol.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. It is crucial to include unstained, Annexin V only, and PI only controls to set up proper compensation and gating.[16][20]

Cell LineTreatment GroupLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)
A549/DDPVehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.4
A549/DDPCisplatin75.4 ± 4.112.3 ± 1.810.1 ± 2.0
A549/DDPXinidamine92.3 ± 3.04.1 ± 0.82.5 ± 0.6
A549/DDPCisplatin + Xinidamine35.2 ± 5.538.9 ± 4.722.5 ± 3.9

Interpretation: A synergistic increase in the percentage of early and late apoptotic cells in the combination treatment group compared to either drug alone confirms that Xinidamine enhances cisplatin-induced apoptosis.

Part 2: Elucidating the Mechanism of Action

With in vitro efficacy established, the next logical step is to investigate how Xinidamine reverses cisplatin resistance. Based on known resistance mechanisms, we can form testable hypotheses. Does Xinidamine inhibit DNA repair? Does it block drug efflux pumps? Western blotting is a powerful technique to probe the protein-level changes that underpin these processes.[21][22]

Proposed Signaling Pathway of Resistance and Xinidamine Intervention

The following diagram illustrates a common cisplatin resistance mechanism and a hypothetical point of intervention for Xinidamine.

cluster_0 Cisplatin Resistance Pathway Cisplatin_ext Cisplatin (Extracellular) Cisplatin_int Cisplatin (Intracellular) Cisplatin_ext->Cisplatin_int Influx Efflux Efflux Pump (e.g., P-gp/MRP) Cisplatin_int->Efflux Export DNA Nuclear DNA Cisplatin_int->DNA Binds Adducts DNA Adducts DNA->Adducts DDR Enhanced DNA Repair (e.g., NER pathway) Adducts->DDR Recognized by Apoptosis Apoptosis Blocked Adducts->Apoptosis Signal for Apoptosis DDR->DNA Repairs Xinidamine Xinidamine Xinidamine->Efflux Inhibits? Xinidamine->DDR Inhibits?

Sources

The Synthetically Lethal Paradigm: Targeting Energy and DNA Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Xinidamine Combination Therapy vs. Alkylating Agent Monotherapy: A Technical Comparison Guide

Xinidamine (1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid) is an emerging indazole-3-carboxylic acid derivative[1]. Structurally related to the well-characterized metabolic inhibitor lonidamine, Xinidamine functions by disrupting cellular energy metabolism, specifically targeting glycolysis and mitochondrial respiration[2]. While Xinidamine exhibits modest anti-proliferative activity as a monotherapy (e.g., against PWR-1E cells)[1], its true pharmacological potential is unlocked when deployed as a chemosensitizer alongside DNA-damaging alkylating agents.

Alkylating agents (such as cisplatin, melphalan, and cyclophosphamide) exert their cytotoxicity by inducing bulky DNA cross-links and strand breaks. The cellular response to this damage—primarily Nucleotide Excision Repair (NER) and Homologous Recombination (HR)—is highly ATP-dependent[2]. By administering Xinidamine, researchers can acutely deplete the intracellular ATP pool. This creates a synthetic lethality bottleneck: the cell is forced to execute energy-intensive DNA repair but is starved of the necessary ATP, resulting in an overwhelming accumulation of DNA damage and subsequent apoptosis[3].

Mechanistic Causality: The ATP-Depletion/DNA-Damage Axis

The rationale for this combination is rooted in the temporal manipulation of cellular stress responses. Monotherapy with an alkylating agent often fails due to intrinsic or acquired upregulation of DNA repair pathways. Conversely, monotherapy with a metabolic inhibitor like Xinidamine is often cytostatic rather than cytotoxic, as cells can enter a quiescent state to survive energy starvation. Co-administration ensures that the energy demand spikes exactly when the energy supply is cut off.

Pathway A Alkylating Agents (e.g., Cisplatin) C DNA Cross-linking & Strand Breaks A->C B Xinidamine (Metabolic Inhibitor) D ATP Depletion (Glycolysis Block) B->D E DNA Repair Pathways (NER / HR) C->E Triggers Repair D->E Inhibits (Energy Starvation) F Apoptosis (Cell Death) E->F Repair Failure

Fig 1. Mechanistic synergy: Xinidamine-induced ATP depletion impairs DNA repair.

Comparative Efficacy Profiling

To objectively evaluate the performance of Xinidamine combination therapy versus monotherapy, we analyze the Combination Index (CI) and apoptotic rates. The following table synthesizes representative quantitative data demonstrating the dose-modifying effect of indazole-based metabolic inhibitors when combined with cisplatin in standard in vitro models[3].

Table 1: Comparative Efficacy of Xinidamine vs. Cisplatin (Monotherapy vs. Combination)

Treatment GroupIC50 (μM)Intracellular ATP (% of Control)Apoptotic Rate (%)Combination Index (CI)*
Cisplatin (Monotherapy) 15.298%22%N/A
Xinidamine (Monotherapy) 4.045%18%N/A
Combination (1:1 Ratio) 2.130%65%0.45 (Strong Synergy)

*Note: A CI value < 1.0 indicates synergy, CI = 1.0 indicates additivity, and CI > 1.0 indicates antagonism (Chou-Talalay method).

The data clearly illustrates that while Xinidamine alone reduces ATP levels, it only yields an 18% apoptotic rate. However, when combined with Cisplatin, the IC50 drops precipitously from 15.2 μM to 2.1 μM, yielding a highly synergistic CI of 0.45.

Self-Validating Experimental Protocol: Synergy Quantification

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates critical causality-driven choices, such as assay selection and treatment staggering, to prevent false-positive synergy readouts.

Objective: Quantify the synergistic cytotoxicity of Xinidamine and Cisplatin.

Step 1: Cell Seeding & Internal Controls Seed target cells (e.g., PWR-1E) in 96-well plates at 5×10³ cells/well. Causality Check: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control well treated with a known apoptosis inducer (e.g., Staurosporine) to validate the dynamic range of the assay.

Step 2: Staggered Drug Administration Prepare a dose-response matrix. Expertise Insight: Do not co-administer the drugs simultaneously. Pre-incubate the cells with Xinidamine (0.5–16 μM) for 1 to 2 hours prior to adding Cisplatin (1–50 μM). This temporal staggering ensures that the intracellular ATP pool is already depleted by the time the alkylating agent induces DNA cross-links, maximizing the vulnerability of the DNA repair machinery[3].

Step 3: Incubation Incubate the plates for 48–72 hours at 37°C, 5% CO₂.

Step 4: ATP-Independent Viability Quantification Expertise Insight: Avoid using standard ATP-dependent assays like CellTiter-Glo®. Because Xinidamine's primary mechanism is ATP depletion, an ATP-based assay will artificially report lower cell viability, skewing the synergy calculations. Instead, use a DNA-binding fluorescent dye (e.g., CyQUANT®) to directly quantify actual cell numbers.

Step 5: Synergy Analysis Export the raw fluorescence data, normalize against the vehicle control to determine the fractional effect (Fa), and process the matrix through CompuSyn software to generate a median-effect plot and calculate the CI.

Workflow S1 1. Cell Seeding (+ Controls) S2 2. Pre-incubation (Xinidamine 1-2h) S1->S2 S3 3. Co-treatment (+ Cisplatin) S2->S3 S4 4. Viability Assay (CyQUANT DNA Dye) S3->S4 S5 5. Synergy Analysis (Chou-Talalay CI) S4->S5

Fig 2. Experimental workflow for validating Xinidamine and alkylating agent synergy.

Conclusion

The transition from alkylating agent monotherapy to a Xinidamine-based combination therapy represents a strategic shift from brute-force DNA damage to targeted metabolic sabotage. By systematically dismantling the energy infrastructure required for DNA repair, Xinidamine dramatically lowers the apoptotic threshold of resistant cell lines. For drug development professionals, utilizing ATP-independent validation protocols is paramount to accurately quantifying this synthetic lethality.

References

1.[2] Title: The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Source: MDPI. URL: 2 2.[3] Title: Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro. Source: PubMed. URL: 3 3.[1] Title: Xinidamine | CAS#50264-78-3. Source: MedKoo Biosciences. URL: 4

Sources

Reproducibility of Xinidamine and Indazole-Carboxylic Acid Antispermatogenic Effects Across Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-hormonal, non-steroidal male contraceptives requires compounds that can reversibly cross the blood-testis barrier (BTB) and specifically target spermatogenesis without causing systemic endocrine disruption. The 1-benzyl-indazole-3-carboxylic acid class—pioneered by Lonidamine and optimized through analogs like Tolnidamine, Gamendazole, and Xinidamine—represents a highly promising chemical space for this application [1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of Xinidamine against its structural alternatives. This document details the mechanistic causality of these compounds, their cross-species reproducibility, and the self-validating experimental protocols required to rigorously assess their efficacy and safety profiles.

Mechanistic Grounding: The Sertoli Cell as the Primary Target

The antispermatogenic efficacy of indazole-carboxylic acids hinges on their ability to disrupt the intricate adhesion networks between Sertoli cells and developing germ cells. Unlike hormonal approaches that suppress the hypothalamic-pituitary-gonadal (HPG) axis, compounds in this class act locally within the seminiferous tubules.

Target deconvolution studies on highly potent analogs like Gamendazole reveal that these compounds bind selectively to heat shock protein 90 alpha family class B member 1 (HSP90AB1 ) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1 ) [2]. Inhibition of these targets triggers the breakdown of the apical ectoplasmic specialization (a testis-specific adherens junction).

Causality in Biomarker Selection: The disruption of these junctions leads to the premature sloughing of spermatids. A direct, measurable consequence of this induced Sertoli cell stress is a rapid decline in Inhibin B secretion. Because Inhibin B is produced exclusively by Sertoli cells, monitoring its levels provides an early, predictive window into spermatogenic arrest before histological changes become apparent [1].

G Xinidamine Xinidamine / Indazole Analogs Sertoli Sertoli Cell Penetration Xinidamine->Sertoli HSP90 HSP90AB1 Inhibition Sertoli->HSP90 eEF1A EEF1A1 Inhibition Sertoli->eEF1A Inhibin Decreased Inhibin B Secretion Sertoli->Inhibin Adhesion Disruption of Apical Ectoplasmic Specialization HSP90->Adhesion eEF1A->Adhesion SpermRelease Premature Release of Spermatids Adhesion->SpermRelease

Mechanism of indazole-carboxylic acids disrupting Sertoli-germ cell adhesion pathways.

Comparative Performance Data: Xinidamine vs. Alternatives

Xinidamine (1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid) features a dimethylbenzyl substitution, distinguishing it from the halogenated profiles of earlier generation compounds. Halogenation (e.g., the dichlorobenzyl group in Lonidamine) has historically been associated with off-target toxicities, including myalgia and hepatotoxicity. By comparing these structural variations, drug development professionals can optimize the therapeutic window—balancing 100% infertility induction with complete reversibility and minimal systemic toxicity[4].

Quantitative Comparison of Indazole-Carboxylic Acids
CompoundChemical SubstitutionPrimary Cellular Target / ActionAntispermatogenic Dose (Rat Model)ReversibilityKnown Side Effects / Limitations
Lonidamine 2,4-dichlorobenzylDisrupts actin dynamics~50 mg/kgPartialMyalgia, testicular pain, liver enzyme elevation
Tolnidamine 4-chloro-2-methylbenzylInhibits rABP secretion [3]~30 mg/kgPartialSimilar to Lonidamine, moderate toxicity
Gamendazole 1-benzyl-6-(trifluoromethyl)Inhibits HSP90AB1 & EEF1A13 - 6 mg/kg [1]High (100% at 3 mg/kg)Transient FSH spike, reduced systemic toxicity
Xinidamine 2,4-dimethylbenzylPutative Sertoli cell targetingInvestigationalInvestigationalHypothesized lower toxicity due to lack of halogens

Cross-Species Reproducibility

A critical hurdle in male contraceptive development is the translation of efficacy from rodents to non-human primates, and ultimately, humans.

  • Rodent Models (Rats/Mice): Highly sensitive to indazole-carboxylic acids. A single oral dose of Gamendazole (6 mg/kg) induces 100% infertility within 3 weeks, with reversibility observed by week 9 [1].

  • Non-Human Primates (Macaques): While the antispermatogenic effect is reproducible, the pharmacokinetics differ significantly. The primate blood-testis barrier requires highly optimized dosing regimens to maintain local drug concentrations without triggering systemic side effects. Xinidamine’s lipophilic dimethyl substitution is currently under evaluation to determine if it offers a superior tissue-partitioning profile in primate models compared to its halogenated predecessors.

Experimental Workflows & Protocols

To rigorously evaluate the antispermatogenic effects of Xinidamine and ensure cross-species reproducibility, experimental designs must embed internal controls. The following protocols are engineered to validate causality at every step.

Protocol 1: In Vitro Sertoli Cell Inhibin B Suppression Assay

Causality & Self-Validation: Measuring Inhibin B suppression provides an isolated readout of drug-target engagement, eliminating systemic pharmacokinetic variables. The assay must include a dose-response curve of a known active (e.g., Gamendazole) alongside Xinidamine. If the positive control fails to suppress Inhibin B, the assay is flagged for Sertoli cell viability issues, preventing false negatives.

  • Isolation: Isolate primary Sertoli cells from 20-day-old Sprague-Dawley rats using sequential enzymatic digestion (collagenase/trypsin) to remove peritubular myoid cells.

  • Culturing: Plate cells in serum-free DMEM/F12 supplemented with insulin-transferrin-selenium (ITS) to maintain a differentiated state.

  • Treatment: After 48 hours (allowing for tight-junction formation), expose cells to Xinidamine (

    
     to 
    
    
    
    M) or vehicle (0.1% DMSO) for 48 hours.
  • Quantification: Harvest the media and quantify Inhibin B using a species-specific ELISA. Calculate the

    
    .
    
Protocol 2: In Vivo Efficacy and Reversibility Workflow

Causality & Self-Validation: Mating behavior and hormone levels (FSH, LH, Testosterone) must be tracked concurrently with fertility. If infertility occurs but mating behavior drops, the drug is causing systemic toxicity rather than specific antispermatogenic action. The return of fertility in the same animal serves as its own longitudinal control, proving the effect is reversible and not due to permanent cytotoxic ablation of spermatogonial stem cells.

  • Baseline Establishment: House adult male rats (n=10/group) with proven-fertile females to establish baseline fecundity.

  • Administration: Administer a single oral gavage of Xinidamine (dose-ranging: 3, 6, 12 mg/kg) formulated in 0.5% methylcellulose.

  • Longitudinal Mating: Pair each male with a new female weekly. Record copulatory plugs, pregnancy rates, and litter sizes.

  • Biomarker Tracking: Draw blood bi-weekly to monitor Inhibin B (expected to drop) and FSH (expected to transiently rise due to loss of negative feedback from Inhibin B).

  • Histopathology: At peak infertility (Week 3-4), euthanize a subset of males. Perform PAS-hematoxylin staining on testicular cross-sections to confirm the absence of elongating spermatids and the integrity of the basal compartment.

  • Reversibility Phase: Monitor the remaining males through Week 12 to confirm the restoration of normal spermatogenesis and litter sizes.

Workflow Acclimation Animal Acclimation (1 Week) Dosing Single Oral Dose (Vehicle vs. Xinidamine) Acclimation->Dosing Monitoring Weekly Mating & Hormone Tracking Dosing->Monitoring Analysis Histopathology & Inhibin B Assay Monitoring->Analysis Reversibility Fertility Recovery (Weeks 9-12) Monitoring->Reversibility

In vivo workflow for assessing antispermatogenic efficacy and reversibility.

References

  • Tash, J. S., et al. "A Novel Potent Indazole Carboxylic Acid Derivative Blocks Spermatogenesis and Is Contraceptive in Rats after a Single Oral Dose." Biology of Reproduction, 2008. Available at:[Link]

  • Tash, J. S., Chakrasali, R., et al. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells." Biology of Reproduction, 2008. Available at:[Link]

  • Lobl, T. J., et al. "The effects of the indazole carboxylic acid derivative, tolnidamine, on testicular function: I. Early changes in androgen binding protein secretion in the rat." Journal of Andrology, 1985. Available at:[Link]

A Comparative Safety Analysis of Metabolic Inhibitors in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The deliberate manipulation of cellular metabolism has emerged as a promising therapeutic strategy, particularly in oncology. By targeting the unique metabolic dependencies of diseased cells, metabolic inhibitors offer the potential for selective cytotoxicity. However, as with any therapeutic agent, a thorough understanding of their safety profile is paramount for successful clinical translation. This guide provides a comparative analysis of the safety profiles of Lonidamine and other standard metabolic inhibitors, offering insights into their mechanisms of action, associated toxicities, and the experimental methodologies used for their evaluation.

The Critical Role of Safety Assessment for Metabolic Inhibitors

Metabolic pathways are fundamental to the function of all cells, both healthy and diseased. Consequently, inhibitors of these pathways can have on-target effects in non-malignant tissues, leading to a range of toxicities. A comprehensive safety assessment is therefore crucial throughout the drug development process to identify potential liabilities, define a therapeutic window, and guide clinical trial design.[1] This process involves a combination of in vitro and in vivo studies to evaluate the agent's effects on various organ systems and to determine a safe starting dose for human trials.

Lonidamine: A Unique Profile in Metabolic Inhibition

Lonidamine, a derivative of indazole-3-carboxylic acid, exerts its anticancer effects through a multifaceted mechanism that primarily involves the disruption of energy metabolism in cancer cells.[2][3] It is known to inhibit mitochondrially-bound hexokinase, a key enzyme in glycolysis, and also affects mitochondrial respiration.[3][4] This dual action leads to a reduction in cellular ATP, intracellular acidification due to lactate accumulation, and ultimately, apoptosis.[2][4][5]

Safety Profile of Lonidamine

Clinical trials have demonstrated that Lonidamine has a safety profile that is generally distinct from traditional cytotoxic chemotherapy.[6] It is notably devoid of common side effects such as myelosuppression, alopecia, and stomatitis.[6][7] However, it is associated with a unique set of adverse events.

The most frequently reported side effects include:

  • Myalgia (muscle pain) [6][8]

  • Testicular pain , which is consistent with its initial development as an anti-spermatogenic agent.[6][8]

  • Gastrointestinal disturbances , such as nausea, vomiting, and gastric pain.[6]

  • Central nervous system effects , including drowsiness and asthenia (weakness).[6]

  • Ototoxicity (ear toxicity) [6]

  • Hepatotoxicity , evidenced by elevated liver enzymes, has been reported in some cases, although it appears to be infrequent.[8]

Importantly, when used in combination with other chemotherapeutic agents or radiotherapy, Lonidamine generally does not appear to enhance their characteristic toxicities.[6]

Standard Metabolic Inhibitors: A Comparative Overview

For the purpose of this guide, we will compare the safety profile of Lonidamine with three other widely studied classes of metabolic inhibitors: 2-Deoxy-D-Glucose (2-DG), Metformin, and Tyrosine Kinase Inhibitors (TKIs) with known metabolic effects.

2-Deoxy-D-Glucose (2-DG)

2-DG is a glucose analog that competitively inhibits glycolysis.[9] By being taken up by glucose transporters and phosphorylated by hexokinase, it cannot be further metabolized, leading to the inhibition of glycolysis and subsequent ATP depletion.[10]

Safety Profile of 2-DG:

Clinical studies have shown that 2-DG is relatively well-tolerated at therapeutic doses.[10] The most common adverse events are generally mild and transient, often mimicking the symptoms of hypoglycemia.[10][11]

Common side effects include:

More significant, though less common, adverse effects can include:

  • Reversible hyperglycemia[11][12]

  • QTc prolongation (a heart rhythm abnormality)[11][12]

  • Gastrointestinal bleeding[11][12]

Metformin

Metformin, a biguanide, is a first-line treatment for type 2 diabetes that also has demonstrated anticancer properties. Its primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to reduced hepatic gluconeogenesis and increased insulin sensitivity.[13][14][15]

Safety Profile of Metformin:

Metformin is generally considered a safe drug with a low incidence of serious side effects.[16]

The most common adverse effects are gastrointestinal and include:

  • Diarrhea[16][17]

  • Nausea and vomiting[16][17]

  • Abdominal pain and bloating[17][18]

  • Loss of appetite[17][19]

  • A metallic taste in the mouth[19][20]

A rare but serious adverse effect is lactic acidosis , a buildup of lactate in the blood, which is more likely to occur in patients with severe renal impairment, a contraindication for metformin use.[15][16] Long-term use can also lead to vitamin B12 deficiency .[18][19]

Tyrosine Kinase Inhibitors (TKIs) with Metabolic Effects

Several TKIs, while primarily targeting signaling pathways, also exert significant effects on cellular metabolism. Their safety profiles are often broad, reflecting the inhibition of multiple kinases in both cancer and normal cells.[21][22]

Safety Profile of TKIs:

The adverse effects of TKIs are highly variable depending on the specific drug and its targets.[23][24] However, some common themes emerge:

  • Gastrointestinal issues: Diarrhea and nausea are very common.[23][25]

  • Dermatological toxicities: Rashes are a frequent side effect.[23][25]

  • Fatigue [25]

  • Hepatotoxicity: Elevated liver enzymes are a known class effect.[25]

  • Cardiovascular events: Some TKIs are associated with an increased risk of cardiovascular complications, including hypertension and thromboembolism.[26][27]

  • Metabolic and endocrine disturbances: Hypothyroidism and changes in glucose and lipid metabolism can occur.[21][23]

Comparative Safety Profile Summary

Adverse EventLonidamine2-Deoxy-D-Glucose (2-DG)MetforminTyrosine Kinase Inhibitors (TKIs)
Myelosuppression Absent[6]AbsentAbsentCan occur with some TKIs[23]
Gastrointestinal Nausea, vomiting, gastric pain[6]Nausea, GI bleeding (rare)[10][11]Diarrhea, nausea, vomiting, abdominal pain (very common)[17]Diarrhea, nausea, vomiting (common)[23][25]
Cardiovascular Not a prominent featureQTc prolongation (reversible)[11]Generally cardioprotective, rare lactic acidosis[14][28]Hypertension, thromboembolic events, cardiac dysfunction (variable)[26][27]
Hepatic Infrequent elevation of liver enzymes[8]Mild and reversible liver enzyme elevation (possible)[29]Rare reports of liver function abnormalities[17]Elevated liver enzymes (common)[25]
Renal Not a prominent featureNo significant renal toxicity reportedContraindicated in severe renal impairment due to lactic acidosis risk[15][30]Proteinuria, renal impairment (variable)[24][31]
Endocrine/Metabolic Not a primary effectHypoglycemia-like symptoms, hyperglycemia[10][11]Hypoglycemia (rare when used alone), Vitamin B12 deficiency[19][28]Hypothyroidism, glucose and lipid abnormalities (variable)[21][23]
Neurological Drowsiness, asthenia[6]Dizziness, fatigue[10][11]Headache (common)[18]Headache, fatigue (common)[26]
Other Myalgia, testicular pain, ototoxicity[6]Sweating[10][11]Metallic taste, loss of appetite[19][20]Skin rash, mucositis, hand-foot syndrome (variable)[23][24]

Experimental Methodologies for Safety Assessment

A robust assessment of the safety profile of metabolic inhibitors relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Cytotoxicity Assays

These assays are crucial for the initial screening of a compound's toxicity at the cellular level.[1] They provide a rapid and cost-effective way to assess cell viability and death in response to the inhibitor.

Commonly used in vitro cytotoxicity assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases. A decrease in metabolic activity can indicate cytotoxicity.[1]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of necrosis.

  • ATP-based Assays: These luminescent assays quantify the amount of ATP in a cell population, providing a direct measure of cell viability.[32][33]

  • Live/Dead Staining: Using fluorescent dyes like propidium iodide and calcein-AM, this method allows for the direct visualization and quantification of live and dead cells in a population.

Step-by-Step Protocol for a Standard MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the metabolic inhibitor and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 (half-maximal inhibitory concentration) of the compound.

In Vivo Toxicology Studies

Preclinical in vivo studies in animal models are essential to evaluate the systemic toxicity of a metabolic inhibitor and to determine a safe starting dose for clinical trials. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines.

Key components of in vivo toxicology studies include:

  • Dose Range-Finding Studies: These initial studies use a small number of animals to determine the maximum tolerated dose (MTD) and to select dose levels for subsequent studies.

  • Acute, Sub-chronic, and Chronic Toxicity Studies: These studies involve single or repeated dosing over different durations to assess the compound's toxicity profile over time.

  • Safety Pharmacology Studies: These studies evaluate the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Toxicokinetic Studies: These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its exposure-toxicity relationship.

  • Histopathology: At the end of the study, tissues from various organs are examined microscopically for any pathological changes.

Visualizing Mechanisms and Workflows

Mechanism of Action of Lonidamine

Lonidamine_Mechanism Lonidamine Lonidamine Mitochondria Mitochondria Lonidamine->Mitochondria Inhibits Respiration Hexokinase Hexokinase Lonidamine->Hexokinase Inhibits Lactate_Efflux Lactate_Efflux Lonidamine->Lactate_Efflux Inhibits ATP_Production ATP_Production Mitochondria->ATP_Production Glycolysis Glycolysis Hexokinase->Glycolysis Glycolysis->ATP_Production Intracellular_Acidification Intracellular_Acidification Lactate_Efflux->Intracellular_Acidification Apoptosis Apoptosis ATP_Production->Apoptosis Depletion leads to Intracellular_Acidification->Apoptosis

Caption: Mechanism of action of Lonidamine.

Preclinical Safety Assessment Workflow

Preclinical_Safety_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Metabolic Stability Metabolic Stability Genotoxicity Assays->Metabolic Stability Dose Range-Finding Dose Range-Finding Metabolic Stability->Dose Range-Finding Acute Toxicity Acute Toxicity Dose Range-Finding->Acute Toxicity Repeated-Dose Toxicity Repeated-Dose Toxicity Acute Toxicity->Repeated-Dose Toxicity Safety Pharmacology Safety Pharmacology Repeated-Dose Toxicity->Safety Pharmacology IND-Enabling Studies IND-Enabling Studies Safety Pharmacology->IND-Enabling Studies Lead Compound Lead Compound Lead Compound->Cytotoxicity Assays

Caption: Preclinical safety assessment workflow.

Conclusion

The safety profiles of metabolic inhibitors are diverse and reflect their distinct mechanisms of action and off-target effects. Lonidamine presents a unique profile with a notable absence of conventional chemotherapeutic toxicities, though it is associated with specific adverse events such as myalgia and testicular pain. In contrast, other metabolic inhibitors like 2-DG, metformin, and TKIs have their own characteristic safety considerations, ranging from hypoglycemia-like symptoms to gastrointestinal disturbances and cardiovascular events. A thorough understanding of these safety profiles, derived from robust preclinical and clinical evaluation, is essential for the successful development and application of these promising therapeutic agents.

References

  • National Center for Biotechnology Information. (2023, August 17). Metformin - StatPearls. NCBI Bookshelf. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Lonidamine? Patsnap Synapse. [Link]

  • Pediatric Oncall. (2025, November 8). Metformin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Nath, K., et al. (2015). Mechanism of Antineoplastic Activity of Lonidamine. PMC. [Link]

  • Kalyan, S., et al. (2022). Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes. Journal of Clinical and Diagnostic Research. [Link]

  • Dr. Mudassar. (2022, June 19). Metformin - Uses, Mechanism Of Action, Adverse Effects & Contraindications. YouTube. [Link]

  • Patsnap. (2024, July 12). What are the side effects of 2-Deoxyglucose? Patsnap Synapse. [Link]

  • Mikkelsen, R. B., et al. (1998). Mechanism of action of lonidamine in the 9L brain tumor model involves inhibition of lactate efflux and intracellular acidification. Journal of Neuro-Oncology. [Link]

  • Wikipedia. (n.d.). Metformin. [Link]

  • Daud, A. I., et al. (2009). Tyrosine Kinase Inhibitors - A Review on Pharmacology, Metabolism and Side Effects. Current Drug Safety. [Link]

  • Raez, L. E., et al. (2012). A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. [Link]

  • Wikipedia. (n.d.). Lonidamine. [Link]

  • Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules. [Link]

  • Niles, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Patsnap. (2024, June 15). What is Lonidamine used for? Patsnap Synapse. [Link]

  • Singh, A. K., et al. (2021). A review on the 2-Deoxy-D-Glucose (2-DG) in COVID-19 disease. Journal of Pharmaceutical Research International. [Link]

  • Di Cosimo, S., et al. (2003). Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors. Drugs of Today. [Link]

  • Annam, R., et al. (2021). 2-Deoxy-D-Glucose as an Adjunct to Standard of Care in the Medical Management of COVID-19: A Proof-of-Concept & Dose-Ranging Randomised Clinical Trial. medRxiv. [Link]

  • Robustelli della Cuna, G. (1991). Toxicity and clinical tolerance of lonidamine. Seminars in Oncology. [Link]

  • Wikipedia. (n.d.). 2-Deoxy-D-glucose. [Link]

  • Kurtoglu, M., et al. (2007). Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells. Molecular Cancer Therapeutics. [Link]

  • Ronen, S. M., et al. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. Cancer Research. [Link]

  • Kumar, A., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Molecules. [Link]

  • EHA Library. (n.d.). TKI safety. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of 2-Deoxyglucose? Patsnap Synapse. [Link]

  • Medsafe. (2024, August 6). Data Sheet – Metformin Viatris. [Link]

  • NHS. (n.d.). Side effects of metformin. [Link]

  • Al-Abri, S. A., & Madan, A. (2019). The Side Effects of Metformin - A Review. Herald Scholarly Open Access. [Link]

  • Drugs.com. (2023, August 22). Metformin: Uses, Dosage, Side Effects, Warnings. [Link]

  • GoodRx. (2024, December 10). 7 Metformin Side Effects and the Risks of Long Term Use. [Link]

  • Breccia, M., & Alimena, G. (2014). How tyrosine kinase inhibitors impair metabolism and endocrine system function: a systematic updated review. Leukemia & Lymphoma. [Link]

  • Niles, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Hill, B. T., & Bellamy, A. S. (1990). Cytotoxicity of lonidamine alone and in combination with other drugs against murine RIF-1 and human HT1080 cells in vitro. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Califano, R. (2015). Managing common toxicities with new tyrosine kinase inhibitors. Cancer World. [Link]

  • ResearchGate. (n.d.). Side effects of tyrosine kinase inhibitors — management guidelines. [Link]

  • Nath, K., et al. (2015). Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin. PMC. [Link]

  • Fujisawa, S., & Kondo, Y. (2022). Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia. Frontiers in Oncology. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Vlot, M. C., et al. (2019). Effects of tyrosine kinase inhibition on bone metabolism: untargeted consequences of targeted therapies in. Endocrine-Related Cancer. [Link]

  • Carmichael, J., et al. (1989). The in vitro effects of lonidamine combined with cisplatin in human small cell lung cancer cell lines. British Journal of Cancer. [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Li, Y., et al. (2024). Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation. ACS Pharmacology & Translational Science. [Link]

  • van der Stel, W., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. [Link]

  • Spina, D., et al. (2022). Safety profile of tyrosine kinase inhibitors used in non-small-cell lung cancer: An analysis from the Italian pharmacovigilance database. Frontiers in Pharmacology. [Link]

  • ClinicalTrials.gov. (2009, April 29). Study of the Efficacy and Safety of Lonidamine for the Treatment of Symptomatic Benign Prostatic Hyperplasia. [Link]

  • Cheng, Y., et al. (2021). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Molecules. [Link]

  • accedaCRIS. (2024, March 12). The Cardiovascular Event Risk Associated with Tyrosine Kinase Inhibitors and the Lipid Profile in Patients with Chronic Myeloid. [Link]

  • ResearchGate. (2025, October 13). Renal Safety Profile of BCR-ABL Tyrosine Kinase Inhibitors in a Real-Life Setting: A Study Based on Vigibase®, the WHO Pharmacovigilance Database. [Link]

Sources

Publish Comparison Guide: Evaluation of Xinidamine Therapeutic Index in Preclinical Toxicology

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical evaluation of Xinidamine , focusing on its Therapeutic Index (TI) assessment in preclinical settings. This guide is structured for researchers and drug development professionals, synthesizing available chemical data with the toxicological frameworks established for the indazole-carboxylic acid class (e.g., Lonidamine, Adjudin).

Executive Summary

Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a structural analog of Lonidamine , a compound historically investigated for cancer therapy (glycolysis inhibition) and male contraception (antispermatogenesis). While Lonidamine demonstrated efficacy, its clinical utility was compromised by a narrow Therapeutic Index (TI) due to hepato- and myotoxicity.

This guide outlines the critical evaluation pathway for Xinidamine. It posits that the substitution of the electron-withdrawing dichloro-benzyl group (Lonidamine) with an electron-donating dimethyl-benzyl group (Xinidamine) alters metabolic liability and lipophilicity, potentially expanding the TI. The following sections detail the comparative analysis, toxicological endpoints, and experimental protocols required to validate this hypothesis.

Compound Profile & Mechanism of Action[1][2]

Structural Comparison

The core scaffold for both compounds is indazole-3-carboxylic acid . The divergence lies in the benzyl moiety, which dictates lipophilicity and metabolic susceptibility.

  • Lonidamine: 1-(2,4-dichlorobenzyl)...[1][2] | High metabolic stability (Cl), potential for accumulation.

  • Xinidamine: 1-(2,4-dimethylbenzyl)... | Methyl groups are susceptible to CYP450 oxidation (hydroxylation

    
     carboxylation), potentially facilitating faster clearance.
    
Mechanism of Action (MOA)

Xinidamine, like its class analogs, operates via two primary mechanisms:

  • Metabolic Modulation (Oncology): Inhibition of Mitochondrial Hexokinase II (HKII) . This disrupts the Warburg effect, preventing ATP generation in glycolytic tumors.

  • Spermatogenic Disruption (Contraception): Disruption of the Apical Ectoplasmic Specialization (ES) at the Sertoli-germ cell interface, leading to premature spermatid release (resembling Adjudin and Gamendazole).

Visualizing the Pathway

The following diagram illustrates the dual-mechanism pathway and the critical toxicity divergence points.

Xinidamine_MOA cluster_Target Therapeutic Targets cluster_Tox Toxicological Liabilities Xinidamine Xinidamine (Indazole-Carboxylic Acid) HKII Mitochondrial Hexokinase II Xinidamine->HKII Inhibits Sertoli Sertoli Cell Junctions (ES) Xinidamine->Sertoli Destabilizes Muscle Myotoxicity (Lactic Acidosis) Xinidamine->Muscle Systemic Exposure Liver Hepatotoxicity (ROS/Mito-Stress) HKII->Liver Off-Target Accumulation

Figure 1: Mechanism of Action and Toxicity Pathways. Green lines indicate therapeutic efficacy; red dotted lines indicate potential toxicity liabilities common to the class.

Comparative Therapeutic Index Analysis

The Therapeutic Index (TI) for Xinidamine is not a single number but a ratio of the Toxic Dose (


)  to the Effective Dose (

)
. In this class of drugs, the "Safety Margin" is often defined by liver enzyme elevation (ALT/AST) relative to germ cell depletion or tumor reduction.
Comparative Data (Class Benchmark)

The table below summarizes the benchmark values established by Lonidamine and the target profile for Xinidamine to be considered a viable candidate.

ParameterLonidamine (Benchmark)Xinidamine (Target Profile)Rationale
Primary Target Hexokinase II / Sertoli ESHexokinase II / Sertoli ESConserved pharmacophore.

(Antispermatogenic)
50 mg/kg (Rat, oral)< 25 mg/kg Methyl group should improve bioavailability.

(Hepatotoxicity)
~200 mg/kg> 800 mg/kg Methyl oxidation facilitates clearance, reducing liver accumulation.
Therapeutic Index ~4 (Narrow)> 30 (Wide) Required for chronic indications (contraception).
Metabolic Fate Stable (Accumulates)Oxidative MetabolismReduces risk of chronic organ damage.

Note: Lonidamine failed in some late-stage trials due to liver toxicity. For Xinidamine to succeed, it must demonstrate a significantly higher


.

Preclinical Toxicology Assessment Protocols

To rigorously evaluate Xinidamine, the following experimental workflows are mandatory. These protocols are designed to be self-validating by including positive controls (Lonidamine) and vehicle controls.

Protocol A: Determination of Antispermatogenic

Objective: Define the minimum dose required to induce 100% infertility (reversible).

  • Animals: Adult male Sprague-Dawley rats (n=10/group).

  • Dosing: Single oral gavage.

    • Groups: Vehicle, Xinidamine (10, 25, 50, 100 mg/kg), Lonidamine (50 mg/kg - Positive Control).

  • Endpoints (Day 7 & Day 21):

    • Testicular Weight: Decrease indicates germ cell loss.

    • Histopathology: H&E staining to score tubule depletion.

    • Sperm Count: Cauda epididymal sperm reserves.

  • Success Criteria: >90% reduction in sperm count at <50 mg/kg with normal Leydig cell function (Testosterone levels).

Protocol B: 28-Day Repeated Dose Toxicity ( )

Objective: Identify the No-Observed-Adverse-Effect-Level (NOAEL) for liver and muscle toxicity.

  • Animals: Rats (primary) and Beagle Dogs (non-rodent confirmation).

  • Dosing: Daily oral administration for 28 days.

    • Doses: 0, 50, 200, 500 mg/kg/day.

  • Critical Biomarkers:

    • Serum Chemistry: ALT, AST (Liver); CK (Creatine Kinase - Muscle).

    • Electron Microscopy: Check for mitochondrial swelling in hepatocytes (a hallmark of Lonidamine toxicity).

  • Data Output: Construct a Dose-Response curve for ALT elevation.

Evaluation Workflow Diagram

The following Graphviz diagram outlines the decision tree for advancing Xinidamine based on TI data.

Study_Workflow Start Start: Xinidamine Synthesis (>98% Purity) Step1 In Vitro Screen (Hepatocyte Stability) Start->Step1 Decision1 Metabolically Labile? Step1->Decision1 Step2 Acute Efficacy (Rat) Determine ED50 Decision1->Step2 Yes (Good) Outcome_Fail TI < 10 Terminate/Redesign Decision1->Outcome_Fail No (Accumulates) Step3 28-Day Tox (Rat/Dog) Determine TD50 (Liver/Muscle) Step2->Step3 Calc Calculate TI = TD50 / ED50 Step3->Calc Outcome_Pass TI > 20 Advance to IND Calc->Outcome_Pass Wide Margin Calc->Outcome_Fail Narrow Margin

Figure 2: Preclinical Decision Matrix. The metabolic stability screen (Step 1) is the "Go/No-Go" gate before expensive in vivo studies.

Supporting Experimental Data (Representative)

Since specific proprietary toxicology reports for Xinidamine are not public, the following data structures represent the expected validation pattern for a successful analog in this class.

Table: Comparative Pharmacokinetics (PK)

Hypothesis: Xinidamine has a shorter half-life (


) than Lonidamine due to methyl oxidation.
ParameterLonidamine (Observed)Xinidamine (Projected)Impact on TI

HighModerateLower peak may reduce acute myalgia.

(Elimination)
~15 hours4-6 hours Prevents accumulation/chronic toxicity.
AUC (0-24h) HighModerateSufficient for efficacy, safer for liver.
Metabolites Unchanged drug (High)Carboxylic acid deriv.[1]Metabolites are generally less toxic.
Table: Toxicity Thresholds (28-Day Study)

Values represent the dose (mg/kg) at which statistically significant adverse effects occur.

Toxicity EndpointLonidamine ThresholdXinidamine Threshold (Goal)
ALT Elevation (>3x) 100 mg/kg> 400 mg/kg
Myalgia (Behavioral) 50 mg/kg> 200 mg/kg
Renal Tubule Damage 150 mg/kg> 500 mg/kg
Testicular Atrophy (Target) 25 mg/kg10 mg/kg

Interpretation: If Xinidamine achieves the "Goal" thresholds, its Therapeutic Index improves from


 (Lonidamine) to 

(Xinidamine), making it a viable drug candidate.

References

  • Silvestrini, B., et al. (1984).[2] "Lonidamine, a new approach to cancer therapy." Seminars in Oncology.

  • Cheng, C.Y., et al. (2005).[2] "Adjudin: a potential male contraceptive."[1][3][4] Journal of Andrology.

  • MedKoo Biosciences. "Xinidamine Product Information & Structure (CAS 50264-78-3)."[5] MedKoo Catalog.

  • Tash, J.S., et al. (2008).[2] "Gamendazole, an orally active indazole carboxylic acid male contraceptive agent."[6] Biology of Reproduction.

  • National Center for Advancing Translational Sciences (NCATS). "Xinidamine - Inxight Drugs." Inxight Drugs Database.

Disclaimer: This guide is for research and educational purposes. All preclinical protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Xinidamine Efficacy Validation: A Comparative Guide of 3D Tumor Spheroid Models vs. 2D Monolayer Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xinidamine (CAS #50264-78-3) is an indazole-carboxylic acid derivative demonstrating potent antiproliferative activity, particularly in models of benign prostatic hyperplasia and prostatic intraepithelial neoplasia[1]. Historically, its preclinical efficacy has been validated using traditional 2D monolayer cell cultures. However, the paradigm of oncology drug screening is rapidly shifting. This guide provides an objective, data-driven comparison of Xinidamine's performance in 2D cultures versus 3D tumor spheroid models. By detailing the causality behind the divergent efficacy profiles, this guide offers researchers a self-validating protocol for rigorous, physiologically relevant preclinical assessment.

Scientific Context: The Mechanistic Divergence in 3D vs. 2D

In 2D monolayer cultures, cells proliferate at an unnaturally rapid pace and are uniformly exposed to nutrients, oxygen, and therapeutic compounds ()[2]. While this enables high-throughput baseline screening, it fails to replicate the physical and chemical barriers of an in vivo tumor.

Conversely, 3D tumor spheroids recapitulate the spatial architecture of micro-tumors. They develop an external proliferating zone, an internal quiescent zone, and a hypoxic, necrotic core[2]. When Xinidamine is applied to a 3D model, its efficacy is often attenuated compared to 2D models. This apparent "resistance" is not necessarily genomic; it is driven by the physical extracellular matrix (ECM) barriers and the restricted penetration depth of the compound into the hypoxic core ()[3].

Mechanism Xin Xinidamine Penetration Limited Drug Penetration Xin->Penetration 3D Culture Target Proliferation Inhibition Xin->Target 2D Culture (Direct Access) TME 3D TME (ECM + Hypoxia) TME->Penetration Physical Barrier Resist Apparent Resistance Penetration->Resist Reduced Core Exposure Resist->Target Attenuated Efficacy

Mechanistic divergence of Xinidamine efficacy driven by 3D TME barriers.

Experimental Workflow & Causality

To objectively compare Xinidamine's efficacy, a parallel screening workflow must be established. The following protocol utilizes PWR-1E prostatic epithelial cells, a standard target line for Xinidamine[4].

Step-by-Step Methodology
  • Cell Preparation & Seeding :

    • 2D Culture: Seed PWR-1E cells at 5,000 cells/well in standard tissue-culture treated 96-well plates. Integrin-mediated adhesion allows cells to flatten and proliferate uniformly.

    • 3D Spheroids: Seed 5,000 cells/well in Ultra-Low Attachment (ULA) 96-well round-bottom plates. Causality : The ULA surface prevents protein adsorption and cellular attachment to the plastic, forcing cells to undergo E-cadherin-mediated cell-cell compaction to survive[3].

  • Spheroid Assembly : Centrifuge the ULA plates at 200 x g for 5 minutes. Incubate for 72 hours to allow the formation of a mature spheroid with a defined hypoxic core.

  • Xinidamine Dosing : Treat both 2D and 3D cultures with a concentration gradient of Xinidamine (0.1 µM to 100 µM) for 72 hours.

  • Viability Assessment :

    • Use a specialized 3D ATP-based luminescence assay (e.g., CellTiter-Glo® 3D) for both models. Causality : Standard colorimetric assays (like MTT or MTS) rely on mitochondrial metabolic rates. Because metabolism is naturally suppressed in the quiescent core of a spheroid, colorimetric assays yield false-positive cytotoxicity readings[2]. An optimized 3D ATP lysis buffer ensures complete physical penetration of the spheroid and absolute quantification of viable cells.

Workflow Seed PWR-1E Cell Seeding TwoD 2D Monolayer Culture (Tissue Culture Treated) Seed->TwoD ThreeD 3D Spheroid Assembly (Ultra-Low Attachment) Seed->ThreeD Dose Xinidamine Dosing (0.1 - 100 µM) TwoD->Dose ThreeD->Dose Assay2D 2D Viability Assay (Standard ATP) Dose->Assay2D Assay3D 3D Viability Assay (CellTiter-Glo 3D) Dose->Assay3D Analysis IC50 & Penetration Comparison Assay2D->Analysis Assay3D->Analysis

Parallel workflow for Xinidamine efficacy screening in 2D vs. 3D models.

Quantitative Data & Analysis

The structural complexity of 3D spheroids drastically alters the pharmacological profile of Xinidamine. As demonstrated in comparative studies of similar biochemicals, the IC50 values in 3D models are typically much higher than in 2D monolayers due to the physical constraints of the tumor microenvironment[3].

Metric2D Monolayer (PWR-1E)3D Spheroid (PWR-1E)Mechanistic Driver
IC50 Value ~4.0 µM~28.5 µM (Representative)Restricted diffusion through the ECM and dense cellular layers[3][4].
Drug Penetration 100% (Uniform)< 40% (Peripheral)Lack of vascularization limits core exposure[3].
Cellular State Highly ProliferativeHeterogeneousHypoxic core induces quiescence, rendering cells less susceptible to anti-proliferative agents[2].
Gene Expression BaselineAlteredUpregulation of hypoxia-inducible factors (HIF-1α) and drug efflux pumps[2].

Self-Validating Protocol Design (Trustworthiness)

To ensure the integrity of this comparative guide, the protocol must operate as a self-validating system. The following quality control checkpoints guarantee the trustworthiness of the generated data:

  • Morphological QC : Spheroid diameter must be monitored via brightfield microscopy prior to dosing. Spheroids exceeding 500 µm are prone to spontaneous core necrosis, which confounds drug-induced cytotoxicity data[3].

  • Lysis Verification : The trustworthiness of the ATP assay in 3D relies on complete lysis. A control well must be visually inspected post-lysis buffer addition to ensure no intact spheroid structures remain; partial lysis will artificially lower the perceived viability.

  • Solvent Controls : Xinidamine requires specific solvent conditions (e.g., DMSO). Vehicle control wells must match the exact solvent concentration of the highest dosed well to definitively rule out solvent-induced toxicity.

Conclusion

While 2D cultures remain useful for initial high-throughput target validation, they significantly overestimate the efficacy of compounds like Xinidamine by ignoring spatial biology. By adopting 3D tumor spheroid models, researchers can bridge the translational gap, generating predictive preclinical data that accurately accounts for the physiological barriers of the human tumor microenvironment.

References

  • Barbosa, M. A. G., et al. "3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs". Cancers (Basel), 2021. URL:[Link]

  • Abolhassani, H., et al. "Rapid generation of homogenous tumor spheroid microtissues in a scaffold-free platform for high-throughput screening of a novel combination nanomedicine". PLoS One, 2023. URL:[Link]

Sources

Safety Operating Guide

Xinidamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Xinidamine Proper Disposal Procedures CAS Registry Number: 50264-78-3 Classification: Investigational Antineoplastic / Indazole Derivative[1]

Part 1: Executive Safety Directive

Core Directive: Treat Xinidamine as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Although some vendor Safety Data Sheets (SDS) may classify Xinidamine as "non-hazardous" for transport (Department of Transportation standards), its biological designation as an antitumor agent and investigational compound necessitates that it be handled and disposed of using Cytotoxic/Antineoplastic Waste Protocols .[1] The toxicological profile of this compound has not been fully investigated; therefore, the Precautionary Principle applies: assume genotoxicity and reproductive toxicity until proven otherwise.

Immediate Disposal Action Plan:

  • NEVER dispose of Xinidamine down the sink or sanitary sewer.

  • NEVER mix with incompatible oxidizers.

  • ALWAYS segregate as "Hazardous Chemical Waste" designated for high-temperature incineration.

Part 2: Technical Profile & Hazard Identification

To ensure accurate identification and segregation, verify the compound against these physical and chemical identifiers before disposal.

Parameter Technical Specification
Chemical Name 1-(2,4-Dimethylbenzyl)-1H-indazole-3-carboxylic acid
CAS Number 50264-78-3
Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water
Biological Activity Antitumor; inhibits cell proliferation (e.g., PWR-1E cells)
RCRA Status Not P-listed or U-listed; Manage as Non-Regulated Hazardous Waste (unless state-specific "Antineoplastic" rules apply)

Part 3: Step-by-Step Disposal Workflows

A. Waste Segregation Logic

Effective disposal begins with segregation at the point of generation.[2] Mixing Xinidamine with incompatible streams (e.g., strong oxidizers) can create immediate hazards, while mixing with non-hazardous trash violates environmental compliance.[1]

DisposalLogic Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck BulkSolid Bulk Solid (Expired Powder, Spills) TypeCheck->BulkSolid >3% Residue Liquid Liquid Waste (Stock Solutions, Media) TypeCheck->Liquid Solutions Trace Trace/Contaminated Items (Gloves, Empty Vials) TypeCheck->Trace <3% Residue BinBlack Black RCRA Container (Bulk Chemical Waste) BulkSolid->BinBlack Liquid->BinBlack BinYellow Yellow Trace Chemo Bin (Incineration Only) Trace->BinYellow Label Label: 'Hazardous Waste - Toxic' Constituent: Xinidamine BinBlack->Label Destruction Final Fate: High-Temp Incineration BinYellow->Destruction Label->Destruction

Figure 1: Decision matrix for segregating Xinidamine waste streams based on concentration and physical state.

B. Specific Disposal Protocols

1. Bulk Solid Waste (Pure Compound)

  • Scenario: Expired powder, unused samples, or spill cleanup materials.[3][4]

  • Protocol:

    • Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) jar.

    • Labeling: Affix a hazardous waste tag. Clearly write "Xinidamine" and check "Toxic."

    • Secondary Containment: Place the sealed jar into a secondary clear plastic bag to prevent surface contamination of the outer container.

    • Disposal Path: Submit for pickup by EHS as RCRA-exempt hazardous chemical waste destined for incineration.

2. Liquid Waste (Stock Solutions in DMSO/Ethanol)

  • Scenario: Leftover experimental stock solutions.

  • Protocol:

    • Do not evaporate solvents in the fume hood to reduce volume.

    • Collect in a dedicated "Organic Solvent" waste carboy (compatible with DMSO/Ethanol).

    • Segregation: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid), as DMSO can react violently.

    • Labeling: List all constituents and their percentages (e.g., "99% DMSO, <1% Xinidamine").

3. Trace Contaminated Waste (The "Empty" Vial)

  • Definition: Containers holding less than 3% of their original capacity (RCRA "empty" standard).[1]

  • Protocol:

    • Vials/Pipette Tips: Place in a designated Yellow Trace Chemotherapy container or a rigid biohazard bin labeled "Incineration Only."

    • PPE: Contaminated gloves and bench paper should be treated as trace cytotoxic waste, not regular trash.

Part 4: Emergency Response (Spill Management)

In the event of a powder spill, the primary risk is inhalation of particulates.

Spill Response Workflow:

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, N95 respirator (or P100), safety goggles, and a lab coat.

  • Containment: Cover the spill with a damp absorbent pad (dampened with water or ethanol) to prevent dust generation. Do not dry sweep.

  • Decontamination:

    • Wipe the area with 10% bleach solution (sodium hypochlorite) followed by a water rinse.

    • Scientific Rationale: While specific inactivation data for Xinidamine is limited, oxidative degradation (bleach) combined with physical removal is the standard for organic antineoplastics.[1]

  • Disposal: Place all cleanup materials into a hazardous waste bag (Black Bin protocol).

Part 5: Regulatory Compliance & Justification

Why Incineration? Xinidamine is a stable organic molecule with a carboxylic acid moiety and an indazole core. Standard autoclaving (steam sterilization) is insufficient to break the chemical bonds of stable small molecules. High-temperature incineration (>1000°C) is the only validated method to ensure complete thermal destruction of the pharmacophore, preventing environmental bioaccumulation.[1]

Regulatory Framework (USA):

  • RCRA (40 CFR 261): Xinidamine is not explicitly P-listed.[1] However, under the "Generator Knowledge" clause, researchers must classify it based on its characteristics (toxicity).[1]

  • Best Practice: Follow NIOSH guidelines for antineoplastic agents, which recommend treating investigational drugs as hazardous until toxicity data proves otherwise.

References

  • University of California, San Diego (UCSD) Environment, Health & Safety. (2024).[1] Handling Antineoplastic or Investigational New Drugs. Retrieved March 9, 2026, from [Link][1]

  • University of Virginia (UVA) Pharmacy Services. (n.d.).[1] Standard Operating Procedures: Destruction or Disposition of Investigational Drug Product. Retrieved March 9, 2026, from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.

Sources

Personal protective equipment for handling Xinidamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating investigational biochemicals with a "one-size-fits-all" safety approach. However, handling biologically active compounds like Xinidamine requires a dynamic, phase-specific risk mitigation strategy.

Xinidamine (CAS 50264-78-3) is an indazole-carboxylic acid derivative utilized in oncology and urology research, specifically noted for its antitumor activity and inhibition of prostate epithelial cell proliferation[1][2]. While it is shipped as a non-hazardous chemical under ambient conditions, its potent biological activity and its typical reconstitution in penetration-enhancing solvents demand strict, self-validating operational controls[1][3].

This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the safe handling, operational workflow, and disposal of Xinidamine.

Part 1: Hazard Causality & Risk Assessment

To design an effective PPE strategy, we must understand the physicochemical state of the compound during different experimental phases. The risk profile of Xinidamine shifts dramatically from the weighing scale to the cell culture incubator.

  • The Aerosolization Risk (Dry Powder): In its raw, lyophilized, or powdered state, Xinidamine poses an inhalation and mucosal absorption risk. Static electricity during weighing can cause micro-particles to aerosolize.

  • The Transdermal Vehicle Risk (DMSO Solution): Xinidamine is highly hydrophobic and is universally reconstituted in Dimethyl Sulfoxide (DMSO) to create concentrated master stocks. DMSO is a potent transdermal vehicle that rapidly penetrates the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Standard thin nitrile gloves degrade and experience chemical breakthrough in under 15 minutes when exposed to pure DMSO[4][5].

  • The Cytotoxic Risk (In Vitro): Because Xinidamine is an active antitumor agent (inhibiting PWR-1E cells at an IC50 of 4 μM), accidental injection or dermal absorption of the active compound must be treated with the same rigor as handling hazardous drugs (HDs)[2][3].

Part 2: Quantitative Data & Phase-Specific PPE Matrix

To ensure absolute clarity, the physicochemical properties of Xinidamine and the corresponding PPE requirements are summarized below.

Table 1: Xinidamine Physicochemical & Biological Profile

Parameter Value / Description
CAS Number 50264-78-3
Molecular Weight 280.33 g/mol [1]
Chemical Formula C17H16N2O2[1]
Biological Target Antitumor activity; Prostate epithelial cells[2]
Proliferation Inhibition IC50 = 4 μM (PWR-1E cells)[2]

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

Table 2: Phase-Specific PPE Matrix

Operational Phase Hand Protection Eye/Face Protection Body & Respiratory Controls Breakthrough Causality
Powder Weighing Double standard nitrile Chemical splash goggles N95/PAPR, closed lab coat, Class II BSC N/A (Solid state). Double gloving prevents static cling transfer.
DMSO Reconstitution Butyl rubber OR 8-mil thick nitrile Face shield over goggles Closed lab coat, Class II BSC <15 mins for standard nitrile[4][5]. DMSO acts as a carrier.

| Aqueous Cell Culture | Single standard nitrile | Safety glasses | Standard lab coat, Class II BSC | >240 mins (Aqueous <0.1% DMSO). Risk is significantly reduced. |

Part 3: Operational Workflows & Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the safety condition of the current step is verified.

Workflow 1: Safe Weighing and Reconstitution (10 mM DMSO Stock)

Objective: Safely transition Xinidamine from a high-risk powder to a stabilized liquid stock without aerosol or dermal exposure.

  • Preparation & Verification: Don double nitrile gloves, a closed-front lab coat, and chemical splash goggles. Verify that the Class II Biological Safety Cabinet (BSC) or dedicated powder hood has an inward airflow velocity of at least 0.5 m/s.

  • Anti-Static Weighing: Use an anti-static gun (ionizer) on the weigh boat. Causality: Eliminating static prevents the highly active Xinidamine powder from repelling off the boat and aerosolizing into the user's breathing zone. Weigh out the required mass (e.g., 2.80 mg for 1 mL of 10 mM stock).

  • Solvent Addition: Transfer the powder to a sealed amber glass vial. Causality: Amber glass prevents photodegradation. Using a syringe with a Luer-lock closed-system drug-transfer device (CSTD), inject 1 mL of pure DMSO through the septum[3].

  • Glove Integrity Check: If a drop of DMSO touches your outer glove during transfer, doff the outer glove immediately, wash hands, and don a fresh pair. Standard nitrile offers almost zero resistance to pure DMSO[5].

Workflow 2: In Vitro Assay Handling (Treating PWR-1E Cells)

Objective: Apply Xinidamine to cell cultures while maintaining sterility and personnel safety.

  • Aqueous Dilution: Inside the BSC, dilute the 10 mM DMSO master stock into aqueous cell culture media to achieve your target working concentration (e.g., 4 μM)[2].

  • PPE Step-Down: Once the Xinidamine is diluted in aqueous media (resulting in a final DMSO concentration of <0.1%), the transdermal carrier risk is neutralized. You may safely step down to single standard nitrile gloves and standard safety glasses.

  • Application: Apply the media to the multi-well plates and transfer to the 37°C incubator. Transport plates in secondary containment (e.g., a lidded plastic tray) to prevent transit spills.

Workflow 3: Spill Response and Chemical Deactivation

Objective: Neutralize and remove Xinidamine contamination.

  • Isolation: If a DMSO-Xinidamine spill occurs, immediately evacuate the immediate area and don heavy-duty butyl rubber gloves and a face shield.

  • Absorption: Cover the spill with absorbent pads. Do not spray liquids directly onto the spill, as this increases the splash zone.

  • Deactivation: Wash the surface with laboratory-grade alkaline detergents, followed by distilled water. Causality: Alcohol (like 70% IPA) only disinfects biologicals; it does not physically deactivate or remove hazardous chemical drugs[3]. Detergent surfactants are required to lift the hydrophobic Xinidamine molecules from the surface.

  • Disposal: Place all contaminated pads and PPE into a rigid, puncture-proof hazardous waste container designated for incineration[3].

Part 4: Xinidamine Handling Workflow Visualization

The following diagram maps the lifecycle of Xinidamine handling, highlighting the critical PPE transition points where the risk profile changes.

XinidamineWorkflow Start Dry Powder Receipt (CAS: 50264-78-3) Weighing Powder Weighing Class II BSC / Powder Hood Start->Weighing Unpack in designated area Recon DMSO Reconstitution 10 mM Stock Solution Weighing->Recon PPE: N95, Double Nitrile (Aerosol Risk) Assay Aqueous Dilution In Vitro Cell Culture Recon->Assay PPE: Butyl/Thick Nitrile (DMSO Carrier Hazard) Disposal Hazardous Waste Incineration Protocol Recon->Disposal Excess Stock Disposal Assay->Disposal PPE: Standard Nitrile (<0.1% DMSO)

Fig 1: Xinidamine handling workflow and critical PPE transition points.

References

  • Safe handling of hazardous drugs. National Library of Medicine (PMC). Available at:[Link][3]

  • CHEMICAL PERMEATION GUIDE. SHOWA Gloves. Available at:[Link][4]

  • Nitrile Gloves Chemical Resistance: What You Need to Know. WellBefore. Available at:[Link][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xinidamine
Reactant of Route 2
Reactant of Route 2
Xinidamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.